molecular formula C5H2BrClIN B1452450 3-Bromo-2-chloro-5-iodopyridine CAS No. 1211586-80-9

3-Bromo-2-chloro-5-iodopyridine

Cat. No.: B1452450
CAS No.: 1211586-80-9
M. Wt: 318.34 g/mol
InChI Key: DVYGSKKFDUFJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYGSKKFDUFJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697685
Record name 3-Bromo-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211586-80-9
Record name 3-Bromo-2-chloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211586-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-5-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Polysubstituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-iodopyridine: Synthesis, Reactivity, and Applications

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds. This compound emerges as a particularly valuable building block due to its strategic and differential halogenation. This tri-substituted pyridine is not merely a static intermediate but a highly versatile platform, engineered for sequential, site-selective functionalization.

The presence of iodine, bromine, and chlorine atoms on the same pyridine ring offers a gradient of reactivity in metal-catalyzed cross-coupling reactions. This intrinsic property allows chemists to orchestrate a series of transformations with remarkable precision, introducing diverse molecular fragments at specific positions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, synthesis, reactivity profile, and applications of this powerful synthetic intermediate.

PART 1: Core Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1211586-80-9[1][2]
Molecular Formula C₅H₂BrClIN[1][2]
Molecular Weight 318.34 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1Br)Cl)I[1]
InChIKey DVYGSKKFDUFJQZ-UHFFFAOYSA-N[1]
Density 2.4 ± 0.1 g/cm³[2]
Boiling Point 304.7 ± 42.0 °C at 760 mmHg[2]
Flash Point 138.1 ± 27.9 °C[2]
Appearance White to off-white solid[3]

Note: Physical properties such as boiling point and density are often predicted values for compounds of this nature.

PART 2: Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sandmeyer-type iodination reaction starting from the readily available 2-amino-3-bromo-5-chloropyridine. This transformation is a cornerstone for accessing iodo-pyridines from their amino precursors.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 2-Amino-3-bromo-5-chloropyridine E Diazotization & Iodination (Ice bath, then 60°C) A->E B Acetonitrile (Solvent) B->E C Elemental Iodine (I₂) Cuprous Iodide (CuI) C->E D tert-Butyl Nitrite D->E F Quenching (H₂O) & Filtration E->F G Aqueous Workup (EtOAc Extraction, Na₂S₂O₃ wash) F->G H Purification (Drying, Concentration, Methanol Slurry) G->H I This compound H->I G reactivity C-I C-Br C-Cl High Reactivity High Reactivity High Reactivity->reactivity:f0 Sonogashira Suzuki Metal-Halogen Exchange Medium Reactivity Medium Reactivity Medium Reactivity->reactivity:f1 Suzuki Buchwald-Hartwig (Harsher Conditions) Low Reactivity Low Reactivity Low Reactivity->reactivity:f2 Sonogashira_Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-I (L₂) pd0->pd2_complex Oxidative Addition oxidative_add Oxidative Addition (R¹-I) pd2_alkynyl R¹-Pd(II)-C≡CR² (L₂) transmetalation Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Product R¹-C≡CR² pd2_alkynyl->product reductive_elim Reductive Elimination cu_i Cu(I)X alkyne Alkyne (R²-C≡CH) cu_i->alkyne cu_acetylide Cu(I)-C≡CR² alkyne->cu_acetylide Deprotonation cu_acetylide->pd2_alkynyl Transmetalation base Base base->alkyne Suzuki_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-X (L₂) pd0->pd2_complex Oxidative Addition oxidative_add Oxidative Addition (R¹-X) pd2_biaryl R¹-Pd(II)-R² (L₂) transmetalation Transmetalation pd2_biaryl->pd0 Reductive Elimination product Product R¹-R² pd2_biaryl->product reductive_elim Reductive Elimination boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_biaryl Transmetalation

References

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2-chloro-5-iodopyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of 3-Bromo-2-chloro-5-iodopyridine (CAS Number: 1211586-80-9), a highly functionalized heterocyclic building block. We will explore its chemical and physical properties, logical synthesis, and critically, its strategic application in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. As a Senior Application Scientist, the focus of this guide is to move beyond simple data reporting and to provide a clear rationale for the compound's utility, grounded in the principles of chemical reactivity.

Core Compound Characteristics

This compound is a unique trihalogenated pyridine derivative. Its structure presents a fascinating case study in regioselective chemistry, offering medicinal and process chemists a versatile platform for the sequential and site-specific introduction of diverse functionalities. The strategic placement of three different halogens on the pyridine core is the key to its synthetic value.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.

PropertyValueSource(s)
CAS Number 1211586-80-9[1]
Molecular Formula C₅H₂BrClIN[1]
Molecular Weight 318.34 g/mol [1]
Boiling Point 304.7 ± 42.0 °C at 760 mmHg[2]
Density 2.4 ± 0.1 g/cm³[2]
Flash Point 138.1 ± 27.9 °C[2]

Strategic Synthesis

The likely precursor for this synthesis is 5-amino-3-bromo-2-chloropyridine. The amino group at the 5-position can be diazotized using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of an acid, followed by the introduction of iodine using an iodide salt (e.g., potassium iodide or copper(I) iodide).

Conceptual Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Diazotization & Iodination cluster_product Final Product 5-amino-3-bromo-2-chloropyridine 5-amino-3-bromo-2-chloropyridine NaNO2, H+ NaNO2, H+ 5-amino-3-bromo-2-chloropyridine->NaNO2, H+ Step 1: Diazotization KI or CuI KI or CuI NaNO2, H+->KI or CuI Intermediate Diazonium Salt This compound This compound KI or CuI->this compound Step 2: Iodination

Caption: Conceptual workflow for the synthesis of this compound.

This method is well-precedented for the synthesis of iodoarenes and iodoheteroarenes from their corresponding amino precursors, offering a high-yielding and scalable route.

The Principle of Orthogonal Reactivity: A Chemist's Playground

The paramount importance of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This "orthogonal reactivity" allows for the selective functionalization of the pyridine ring in a stepwise manner, a highly sought-after attribute in the synthesis of complex molecules.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl . This is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a palladium(0) catalyst.

This predictable reactivity hierarchy enables a synthetic strategy where the iodine, bromine, and chlorine atoms can be addressed sequentially by carefully selecting the reaction conditions.

Illustrative Reactivity Map:

G Pyridine_Core This compound C-I (5-position) C-Br (3-position) C-Cl (2-position) Suzuki_1 Suzuki/Sonogashira/Buchwald-Hartwig (Mild Conditions) Pyridine_Core:f1->Suzuki_1 Most Reactive Product_1 Functionalization at C5 Suzuki_1->Product_1 Suzuki_2 Suzuki/Sonogashira/Buchwald-Hartwig (Forcing Conditions) Product_2 Functionalization at C3 Suzuki_2->Product_2 Suzuki_3 Suzuki/Sonogashira/Buchwald-Hartwig (Harsh Conditions) Product_3 Functionalization at C2 Suzuki_3->Product_3 Product_1->Suzuki_2 Next Reactive Product_2->Suzuki_3 Least Reactive

Caption: Selective functionalization pathway of this compound.

This selective functionalization is the cornerstone of its utility in drug discovery and agrochemical research, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. By introducing different groups at the 5-, 3-, and 2-positions, chemists can fine-tune the steric and electronic properties of the molecule to optimize its biological activity.

Applications in Drug Discovery and Agrochemical Synthesis

While specific examples of the use of this compound (CAS 1211586-80-9) in the synthesis of commercial drugs or agrochemicals were not identified in the searched literature, its value as a synthetic intermediate can be inferred from the widespread use of similarly functionalized pyridine cores in these industries. Halogenated pyridines are key components in a vast number of biologically active molecules.

The ability to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) makes this compound an ideal starting material for the synthesis of highly substituted pyridine derivatives. These derivatives are often sought after as scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents, as well as for novel herbicides and fungicides.

Spectroscopic Characterization

Although experimental spectroscopic data for this compound is not publicly available in the searched databases, a prediction of its key NMR signals can be made based on the analysis of its structure and data from similar compounds.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant between these two protons would be characteristic of a meta-relationship.

  • ¹³C NMR: The spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electronegativity of the attached halogens.

Commercial suppliers of this compound typically provide a certificate of analysis with detailed spectroscopic data upon request.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a sophisticated and valuable tool for the modern synthetic chemist. Its true power lies not just in its structure, but in the predictable and exploitable differences in the reactivity of its three halogen atoms. This allows for a level of synthetic control that is essential in the design and creation of novel molecules with potential applications in medicine and agriculture. While its direct application in marketed products is not yet documented in readily available literature, its potential as a key building block for future innovations is undeniable. Researchers are encouraged to explore the synthetic possibilities offered by this versatile reagent.

References

3-Bromo-2-chloro-5-iodopyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-iodopyridine: Properties, Synthesis, and Applications

Executive Summary

This compound is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its unique arrangement of three different halogen atoms on a pyridine core provides a versatile platform for advanced organic synthesis. The differential reactivity of the iodo, bromo, and chloro substituents allows for selective, sequential functionalization through various cross-coupling reactions, making it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of Polyhalogenated Pyridines in Chemical Synthesis

Polyhalogenated pyridines are foundational intermediates in modern medicinal chemistry and materials science. The pyridine scaffold itself is a prevalent motif in numerous active pharmaceutical ingredients (APIs), valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of multiple halogen atoms serves several critical functions:

  • Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity.

  • Vectors for Synthesis: Each halogen acts as a synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille).

  • Regiochemical Control: The inherent differences in the C-X bond strength (C-I < C-Br < C-Cl) allow for programmed, site-selective reactions, enabling the construction of highly complex and precisely substituted molecules from a single starting material.

This compound exemplifies this principle. The iodine at the C-5 position is the most reactive site for oxidative addition, followed by the bromine at C-3, and finally the less reactive chlorine at C-2. This reactivity gradient is the cornerstone of its utility as a versatile synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is essential for its safe and effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₅H₂BrClINPubChem[2]
Molecular Weight 318.34 g/mol PubChem[2]
CAS Number 1211586-80-9PubChem[2]
Density 2.4 ± 0.1 g/cm³ChemSrc[3]
Boiling Point 304.7 ± 42.0 °C at 760 mmHgChemSrc[3]
Flash Point 138.1 ± 27.9 °CChemSrc[3]

Safety and Handling: This compound is classified with several hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.[2]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Synthesis and Mechanistic Considerations

The regioselective synthesis of polysubstituted pyridines is a non-trivial challenge. A common and effective strategy for introducing an iodo group onto an aromatic ring is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. While a specific synthesis for this compound is not detailed in publicly available literature, the synthesis of its isomer, 2-iodo-3-bromo-5-chloropyridine, provides an authoritative and illustrative example of the methodology employed for this class of compounds.[4][5]

The reaction transforms an amino-substituted pyridine into an iodo-substituted pyridine. The choice of reagents is critical for the reaction's success:

  • Diazotizing Agent: tert-Butyl nitrite is used to convert the starting primary amine (2-amino-3-bromo-5-chloropyridine) into a reactive diazonium salt in situ.

  • Iodine Source: Elemental iodine (I₂) serves as the source of the iodo group that will replace the diazonium moiety.

  • Catalyst: Cuprous iodide (CuI) is a crucial catalyst that facilitates the decomposition of the diazonium salt and the subsequent formation of the aryl-iodine bond.

The overall workflow for this transformation is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-Amino-3-bromo-5-chloropyridine reagents 1. t-BuONO, Acetonitrile 2. Iodine (I₂), CuI (catalyst) start->reagents Introduce process Diazotization followed by Iodination (Sandmeyer-type reaction) 60-70°C reagents->process product 2-Iodo-3-bromo-5-chloropyridine process->product Yield: ~71%

Illustrative synthesis of a trihalogenated pyridine.

Applications in Regioselective Cross-Coupling

The primary value of this compound in research and development lies in its capacity for sequential, site-selective functionalization. The distinct reactivity of the three carbon-halogen bonds allows chemists to introduce different substituents in a controlled order.

  • Sonogashira or Suzuki Coupling at C-5: The C-I bond is the most labile and will react preferentially under standard palladium-catalyzed cross-coupling conditions, allowing for the introduction of an alkyne, aryl, or heteroaryl group at this position.

  • Coupling at C-3: After the C-5 position has been functionalized, more forcing reaction conditions (e.g., different ligands, higher temperatures) can be employed to activate the C-Br bond for a second cross-coupling reaction.

  • Coupling at C-2: The C-Cl bond is the most robust and typically requires specialized catalyst systems (e.g., those with electron-rich, bulky phosphine ligands) to undergo cross-coupling.

This hierarchical reactivity enables a divergent synthetic strategy, where a single, versatile building block can give rise to a diverse library of complex, highly substituted pyridine derivatives. This approach is exceptionally efficient in drug discovery campaigns for generating structure-activity relationship (SAR) data.

G cluster_step1 Step 1: C-I Activation cluster_step2 Step 2: C-Br Activation cluster_step3 Step 3: C-Cl Activation A This compound B Pd Catalyst (e.g., Pd(PPh₃)₄) R¹-B(OH)₂ or R¹-CCH A->B Suzuki / Sonogashira C Product 1 (Substituted at C-5) B->C D Pd Catalyst (stronger conditions) R²-B(OH)₂ C->D Suzuki E Product 2 (Disubstituted at C-5, C-3) D->E F Pd Catalyst (specialized ligand) R³-B(OH)₂ E->F Suzuki G Product 3 (Trisubstituted) F->G

Workflow for sequential, site-selective cross-coupling.

Representative Experimental Protocol: Sandmeyer-Type Iodination

The following protocol is adapted from the synthesis of 2-iodo-3-bromo-5-chloropyridine and serves as a representative procedure for the preparation of similar trihalogenated pyridines.[4][6][7]

Objective: To synthesize a trihalogenated pyridine from its corresponding amino-pyridine precursor.

Materials:

  • 2-Amino-3-bromo-5-chloropyridine (1.0 eq)

  • Acetonitrile (solvent)

  • Elemental Iodine (I₂) (2.0 eq)

  • Cuprous Iodide (CuI) (1.3 eq)

  • tert-Butyl nitrite (1.5 eq)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Methanol (for purification)

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, charge a three-necked flask with acetonitrile, elemental iodine, cuprous iodide, and tert-butyl nitrite.

  • Addition of Starting Material: Cool the reaction mixture in an ice bath. Slowly add the 2-amino-3-bromo-5-chloropyridine to the cooled mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of the diazonium intermediate.

  • Reaction: Heat the reaction mixture to 60°C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Upon completion, add water to the reaction mixture to quench any remaining reactive species.

  • Workup - Extraction: Collect the resulting solid by filtration. Wash the filter cake with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (2x). Trustworthiness Note: Multiple extractions ensure maximum recovery of the organic product from the aqueous phase.

  • Workup - Purification: Combine all organic phases. Wash sequentially with a saturated aqueous solution of sodium thiosulfate (2x) to remove any unreacted iodine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by concentration under reduced pressure. The resulting residue can be further purified by slurrying in a small amount of cold methanol, followed by filtration and drying to yield the final product. Self-Validating System: This purification step removes more polar impurities, and the purity of the final white solid can be readily confirmed by NMR and melting point analysis.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the differential reactivity of its three distinct halogen substituents. This feature allows for the execution of programmed, regioselective cross-coupling reactions, providing a powerful and efficient route to complex, polysubstituted pyridine derivatives. For researchers in drug discovery and materials science, mastering the chemistry of such building blocks is essential for the rapid development of novel chemical entities with tailored properties and functions.

References

An In-depth Technical Guide to 3-Bromo-2-chloro-5-iodopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-2-chloro-5-iodopyridine, a strategically substituted heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, provide a well-reasoned synthetic protocol, explore its reactivity in key cross-coupling reactions, and discuss its applications, particularly in the synthesis of kinase inhibitors. This document is intended to be a practical resource, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 1211586-80-9) is a tri-halogenated pyridine derivative with a unique substitution pattern that offers orthogonal reactivity.[1] The presence of three different halogens—bromine, chlorine, and iodine—at distinct positions on the pyridine ring allows for selective functionalization, making it a highly versatile intermediate in complex molecule synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₂BrClINPubChem[1]
Molecular Weight 318.34 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1211586-80-9PubChem[1]
Appearance Solid (predicted)Inferred from related compounds
Boiling Point 304.7±42.0 °C at 760 mmHgChemSrc[2]
Density 2.4±0.1 g/cm³ChemSrc[2]
Flash Point 138.1±27.9 °CChemSrc[2]
SMILES C1=C(C=NC(=C1Br)Cl)IPubChem[1]
InChIKey DVYGSKKFDUFJQZ-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis would likely start from the commercially available 5-amino-3-bromo-2-chloropyridine. This precursor undergoes diazotization followed by an in-situ iodination reaction.

Synthesis of this compound start 5-Amino-3-bromo-2-chloropyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, H₂SO₄ (aq) 0-5 °C product This compound intermediate->product KI (aq)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 5-Amino-3-bromo-2-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 5-amino-3-bromo-2-chloropyridine (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid in water.

    • Maintain the temperature between 0 and 5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed. The addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Strategic Functionalization

The utility of this compound as a synthetic intermediate lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a programmed, site-selective introduction of various functionalities. The general order of reactivity for halogens in such reactions is I > Br > Cl. This hierarchy is crucial for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] Due to the higher reactivity of the C-I bond, the initial Suzuki coupling will selectively occur at the 5-position.

Suzuki-Miyaura Coupling reactant This compound product1 5-Aryl/Alkenyl-3-bromo-2-chloropyridine reactant->product1 Pd Catalyst, Base (Selective at C5-I) boronic_acid R-B(OH)₂ boronic_acid->product1 product2 3,5-Disubstituted-2-chloropyridine product1->product2 Pd Catalyst, Base (Reaction at C3-Br)

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Explanatory Note: By carefully controlling the reaction conditions (e.g., choice of palladium catalyst, ligand, base, and temperature), one can achieve high selectivity for the initial coupling at the C5-iodo position. Subsequent, more forcing conditions can then be employed to react the C3-bromo position. The C2-chloro position is the least reactive and typically requires more specialized catalytic systems to participate in cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds.[6] Similar to the Suzuki coupling, the iodopyridine moiety will react preferentially.

Typical Reaction Conditions:

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

This selectivity allows for the introduction of an alkynyl group at the 5-position, leaving the bromo and chloro substituents available for further transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[7][8] The predictable reactivity of the halogens in this compound allows for the sequential introduction of different amine nucleophiles.

Buchwald-Hartwig Amination reactant This compound product1 5-Amino-3-bromo-2-chloropyridine reactant->product1 Pd Catalyst, Base (Selective at C5-I) amine1 R¹R²NH amine1->product1 product2 3,5-Diamino-2-chloropyridine product1->product2 Pd Catalyst, Base (Reaction at C3-Br) amine2 R³R⁴NH amine2->product2

Caption: Sequential Buchwald-Hartwig amination.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Polysubstituted pyridines are prevalent scaffolds in a vast array of biologically active molecules, including many approved drugs. The ability to precisely introduce various substituents around the pyridine core makes this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core can often act as a hinge-binding motif, crucial for anchoring the inhibitor within the ATP-binding pocket of the kinase. The substituents at the 2, 3, and 5-positions can be tailored to occupy specific pockets within the active site, thereby enhancing potency and selectivity.

While specific examples utilizing this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant. For instance, related halogenated pyridines are key intermediates in the synthesis of inhibitors for Polo-like kinase (PLK), a critical regulator of the cell cycle and a target in oncology.[3] The synthetic strategies outlined in the previous section can be directly applied to construct libraries of novel compounds for screening against various kinase targets.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are critical. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their meta-relationship.

    • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the electronegativity of the attached halogens.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing bromine and chlorine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound and for monitoring the progress of reactions.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10][11]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

Handling Precautions:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of complex organic molecules. Its unique arrangement of three different halogens allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an invaluable tool for medicinal chemists, particularly in the design and synthesis of novel kinase inhibitors and other therapeutic agents. The proposed synthetic protocol and the discussion of its reactivity provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic programs.

References

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-2-chloro-5-iodopyridine, a tri-halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. The strategic placement of three different halogens on the pyridine ring offers distinct reactivity profiles, making it a versatile building block for the synthesis of complex molecules. This document covers its nomenclature, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is This compound .[1] The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, assigning the chloro substituent to position 2, the bromo substituent to position 3, and the iodo substituent to position 5.

Key Identifiers:

  • CAS Number: 1211586-80-9[1][2]

  • Molecular Formula: C₅H₂BrClIN[1][3][4]

  • Molecular Weight: 318.34 g/mol [1][4]

  • Canonical SMILES: C1=C(C=NC(=C1Br)Cl)I[1]

The unique arrangement of bromine, chlorine, and iodine atoms provides multiple reactive sites, which is a key attribute for its utility in medicinal chemistry.[5]

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound are crucial for experimental design, including reaction setup and purification strategies. The properties listed below have been compiled from various chemical data sources.

PropertyValueSource
Molecular Weight 318.34 g/mol [1][3][4]
Molecular Formula C₅H₂BrClIN[1][3][4]
Density 2.4 ± 0.1 g/cm³[3]
Boiling Point 304.7 ± 42.0 °C at 760 mmHg[3]
Flash Point 138.1 ± 27.9 °C[3]
Physical Form Solid[6]
Storage Store at room temperature, sealed in a dry environment[4]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for this compound are not extensively detailed in the public literature, its synthesis can be inferred from established halogenation and diazotization reactions on pyridine scaffolds. A plausible and common synthetic strategy involves a Sandmeyer-type reaction starting from an appropriate aminopyridine precursor.

For example, a related compound, 2-iodo-3-bromo-5-chloropyridine, is synthesized from 2-amino-3-bromo-5-chloropyridine.[7] This process involves diazotization of the amino group with a nitrite source (e.g., tert-butyl nitrite) followed by iodination using elemental iodine and a copper catalyst (cuprous iodide).[7][8] This methodology is a cornerstone of pyridine chemistry for introducing halogens regioselectively.

Conceptual Synthetic Workflow:

G A Precursor (e.g., 2-Chloro-5-iodo-3-aminopyridine) B Diazotization (NaNO2/HBr or t-BuONO) A->B C Sandmeyer Bromination (CuBr) B->C D Product This compound C->D

Caption: Conceptual workflow for the synthesis of tri-halogenated pyridines.

Expert Insight: The choice of reagents is critical. Tert-butyl nitrite is often preferred over sodium nitrite for reactions in organic solvents due to its better solubility. The copper(I) catalyst is essential for facilitating the displacement of the diazonium group with the halide. The reaction conditions, such as temperature, must be carefully controlled (typically low temperatures for diazotization) to prevent unwanted side reactions and decomposition of the diazonium intermediate.

Applications in Organic Synthesis and Drug Discovery

Halogenated pyridines are indispensable building blocks in medicinal chemistry.[9] The differential reactivity of the C-Cl, C-Br, and C-I bonds in this compound allows for selective, stepwise functionalization, typically through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-I bond is the most reactive site for Suzuki coupling, followed by C-Br, and then C-Cl. This allows for the sequential introduction of aryl or alkyl groups. A researcher could first perform a Suzuki reaction at the C5-I position under mild conditions, then a second coupling at the C3-Br position under more forcing conditions, leaving the C2-Cl bond intact for further modification.

  • Sonogashira Coupling: The C-I bond is highly susceptible to Sonogashira coupling, enabling the introduction of alkyne moieties, which are valuable linkers and pharmacophores in drug candidates.

  • Buchwald-Hartwig Amination: This reaction can be used to form C-N bonds, allowing for the synthesis of various substituted aminopyridines, a common structural motif in pharmaceuticals.

The ability to build molecular complexity in a controlled manner makes this reagent a powerful tool for constructing diverse chemical libraries for high-throughput screening in drug discovery programs.

Illustrative Reaction Scheme: Sequential Cross-Coupling

G cluster_0 Step 1: Suzuki Coupling at C5-I cluster_1 Step 2: Sonogashira Coupling at C3-Br A This compound C 3-Bromo-2-chloro-5-arylpyridine A->C Mild Conditions B Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) B->C D 3-Bromo-2-chloro-5-arylpyridine F 3-Alkynyl-2-chloro-5-arylpyridine D->F Harsher Conditions E R-C≡CH Pd/Cu Catalyst Base (e.g., Et3N) E->F

Caption: Selective cross-coupling enabled by differential halogen reactivity.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound must be handled with appropriate precautions.

Hazard Identification: According to GHS classifications for similar compounds, it is expected to be:

  • Harmful if swallowed.[1][10]

  • Causes skin irritation.[1][10]

  • Causes serious eye irritation.[1][10]

  • May cause respiratory irritation.[1][10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13][14]

  • Spill Management: In case of a spill, prevent dust generation. Sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[11][14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11][13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[4][12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how this compound can be used in a selective cross-coupling reaction, targeting the most reactive C-I bond.

Objective: To synthesize 3-bromo-2-chloro-5-(4-methoxyphenyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent, 10-20% v/v)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-methoxyphenylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst and sodium carbonate to the flask under the inert atmosphere.

  • Solvent Addition: Add toluene and water via syringe. The solvent mixture should be deoxygenated by bubbling the inert gas through it for at least 20 minutes prior to addition.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-bromo-2-chloro-5-(4-methoxyphenyl)pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol includes monitoring and characterization steps to ensure the integrity of the experimental outcome, reflecting the rigorous standards of drug development research.

References

3-Bromo-2-chloro-5-iodopyridine spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2-chloro-5-iodopyridine

Authored by: A Senior Application Scientist

Introduction

This compound is a polysubstituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of complex molecules necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and MS spectral data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous halogenated heteroaromatic systems to provide a robust, predictive framework for researchers.

The precise arrangement of three different halogen substituents on the pyridine ring creates a unique electronic environment, which is reflected in its spectral signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine ring. The substitution pattern removes any planes of symmetry that would render these protons chemically equivalent.

Rationale for Predicted Chemical Shifts:

The chemical shifts of protons on a pyridine ring are influenced by the electronegativity and position of the substituents. The pyridine nitrogen atom itself is electron-withdrawing, generally shifting ring protons downfield compared to benzene. The halogen atoms (Cl, Br, I) are also electronegative and exert a deshielding effect.

  • H-4: This proton is situated between two halogen atoms (Iodo at C-5 and Bromo at C-3). It is expected to be the most downfield signal due to the cumulative electron-withdrawing effects of the adjacent halogens and the nitrogen atom.

  • H-6: This proton is adjacent to the nitrogen atom and the iodine at C-5. The proximity to the electronegative nitrogen atom will cause a significant downfield shift.

The coupling between these two protons is expected to be a meta-coupling, typically small for aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.30 - 8.50Doublet (d)~2.5
H-68.10 - 8.30Doublet (d)~2.5

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each carbon atom in the pyridine ring, as there are no elements of symmetry. The chemical shifts are influenced by the attached halogen and the proximity to the nitrogen atom.

Rationale for Predicted Chemical Shifts:

The prediction of ¹³C NMR chemical shifts in substituted pyridines can be approached using additive models based on substituent chemical shifts (SCS) from simpler systems.[2][3][4]

  • C-2 and C-3: These carbons are directly bonded to chlorine and bromine, respectively. The "heavy atom effect" of bromine and iodine, along with the electronegativity of chlorine, will significantly influence their chemical shifts. The carbon bearing the chlorine (C-2) is expected to be significantly downfield.

  • C-5: This carbon is bonded to iodine. The heavy iodine atom is expected to induce an upfield shift compared to what would be expected based on electronegativity alone.

  • C-4 and C-6: These are protonated carbons. Their shifts will be influenced by the adjacent substituents and the nitrogen atom. C-6, being an alpha-carbon to the nitrogen, is expected to be further downfield than C-4.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4145 - 150
C-595 - 105
C-6155 - 160

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will provide crucial information about its molecular weight and elemental composition. Electron Ionization (EI) is a common technique for such molecules, which will lead to the formation of a molecular ion (M⁺) and subsequent fragmentation.

Molecular Ion and Isotopic Pattern

A key feature of the mass spectrum will be the complex isotopic pattern of the molecular ion peak. This arises from the natural isotopic abundances of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%) and bromine (⁷⁹Br: ~50%, ⁸¹Br: ~50%).[5][6] This results in a characteristic cluster of peaks for the molecular ion.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion Formulam/z (Nominal)Relative Abundance (%)
[C₅H₂⁷⁹Br³⁵ClIN]⁺317~37.5
[C₅H₂⁸¹Br³⁵ClIN]⁺319~37.5
[C₅H₂⁷⁹Br³⁷ClIN]⁺319~12.5
[C₅H₂⁸¹Br³⁷ClIN]⁺321~12.5

Note: The combined peak at m/z 319 will be the most abundant in the molecular ion cluster.

Predicted Fragmentation Pathway

Under electron ionization, the molecular ion will be energetically unstable and undergo fragmentation. The fragmentation of aromatic halogenated compounds often involves the loss of halogen atoms or other small neutral molecules.[7][8][9]

A plausible fragmentation pathway is initiated by the loss of the most labile halogen, which is typically iodine, followed by the sequential loss of bromine and chlorine.

G M [C₅H₂BrClIN]⁺˙ m/z 317/319/321 frag1 [C₅H₂BrClN]⁺˙ m/z 190/192/194 M->frag1 - I frag2 [C₅H₂ClN]⁺˙ m/z 111/113 frag1->frag2 - Br frag3 [C₅H₂N]⁺˙ m/z 76 frag2->frag3 - Cl

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum

m/z (Nominal)Proposed Fragment
190/192/194[M - I]⁺
111/113[M - I - Br]⁺
76[M - I - Br - Cl]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-400 to detect the molecular ion and significant fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical distributions.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data, grounded in established spectroscopic principles, offer a valuable resource for researchers working with this compound. The characteristic signals and fragmentation patterns detailed herein should facilitate its unambiguous identification and characterization in various research and development settings.

References

An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard information for 3-Bromo-2-chloro-5-iodopyridine (CAS No. 1211586-80-9). As a highly functionalized heterocyclic compound, it presents unique challenges and requires stringent safety protocols in a research and development setting. This document synthesizes available data on its hazards, handling, storage, and emergency procedures to ensure the safety of laboratory personnel. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide also extrapolates information from structurally similar polyhalogenated pyridines to provide a more complete, albeit cautious, safety profile.

Introduction and Chemical Profile

This compound is a polysubstituted pyridine ring system, making it a valuable building block in medicinal chemistry and materials science. Its reactivity is dictated by the electronic effects and positional arrangement of its three distinct halogen substituents. Understanding its chemical properties is fundamental to appreciating its potential hazards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂BrClINPubChem[1]
Molecular Weight 318.34 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1211586-80-9PubChem[1]
Appearance Solid (predicted)
SMILES C1=C(C=NC(=C1Br)Cl)IPubChem[1]
InChIKey DVYGSKKFDUFJQZ-UHFFFAOYSA-NPubChem[1]

Note: Some physical properties are predicted due to a lack of comprehensive experimental data.

Hazard Identification and GHS Classification

Based on data available from the European Chemicals Agency (ECHA) inventory, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1].

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

GHS Pictograms:

alt text

Signal Word: Warning

The following diagram illustrates the logical flow of hazard identification and subsequent safety precautions.

GHS_Hazard_Flow cluster_hazards GHS Hazard Statements cluster_precautions Primary Precautionary Measures H302 H302: Harmful if swallowed Handling Safe Handling Procedures H302->Handling H315 H315: Causes skin irritation PPE Personal Protective Equipment H315->PPE H319 H319: Causes serious eye irritation H319->PPE H335 H335: May cause respiratory irritation H335->Handling Storage Secure Storage Handling->Storage Emergency Emergency Protocols PPE->Emergency

Caption: GHS Hazard to Precaution Workflow.

Safe Handling and Storage Protocols

Given the identified hazards, stringent adherence to the following handling and storage protocols is mandatory. These are based on best practices for handling halogenated pyridines.

Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin, eyes, and clothing.

  • Use appropriate personal protective equipment (PPE), as detailed in Section 4.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The container should be clearly labeled with the chemical name and all relevant hazard pictograms.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.Prevents skin irritation and potential absorption.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.Mitigates the risk of respiratory tract irritation from dust or vapors.

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Task Assessment is_splash_risk Risk of Splash? start->is_splash_risk is_inhalation_risk Risk of Inhalation? is_splash_risk->is_inhalation_risk No goggles Wear Safety Goggles is_splash_risk->goggles Yes is_skin_contact_risk Risk of Skin Contact? is_inhalation_risk->is_skin_contact_risk No respirator Use Respirator is_inhalation_risk->respirator Yes gloves Wear Chemical-Resistant Gloves is_skin_contact_risk->gloves Yes end Proceed with Caution is_skin_contact_risk->end No face_shield Wear Face Shield goggles->face_shield lab_coat Wear Lab Coat gloves->lab_coat lab_coat->end respirator->is_skin_contact_risk

Caption: PPE Selection Workflow.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Fire-Fighting Measures and Accidental Release

Fire-Fighting
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen iodide.

  • Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release
  • Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with the substance.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen iodide.

  • Hazardous Polymerization: Will not occur.

Toxicological and Ecological Information

  • Toxicological Data: There is a lack of specific toxicological data for this compound. The GHS classifications indicate it is harmful if swallowed and causes skin, eye, and respiratory irritation[1].

  • Ecological Data: No specific ecological data is available for this compound. Due to its halogenated nature, it should be handled and disposed of in a manner that prevents its release into the environment. Halogenated organic compounds can be persistent and harmful to aquatic life[2].

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter sewers or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. The information presented in this guide, based on available data and extrapolation from similar compounds, is intended to promote a culture of safety in the laboratory. All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety precautions.

References

3-Bromo-2-chloro-5-iodopyridine supplier information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-iodopyridine for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the design of complex molecular architectures with high precision is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials.[1] this compound has emerged as a uniquely powerful building block for researchers and drug development professionals. Its distinction lies in the strategic placement of three different halogen atoms on the pyridine core. This tri-halogenated structure is not a redundancy; rather, it offers a tiered platform for sequential, site-selective functionalization, enabling the construction of intricate molecules that would be challenging to assemble through other means.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows chemists to introduce different substituents in a controlled, stepwise manner.[2][3] This guide serves as a comprehensive technical resource, providing in-depth information on the properties, synthesis, supplier landscape, and strategic applications of this compound, with a focus on empowering scientists to leverage its full synthetic potential.

Physicochemical Properties and Characterization

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[4] A thorough understanding of its fundamental properties is the first step in its effective application.

PropertyValueSource(s)
CAS Number 1211586-80-9[5][6][7][8]
Molecular Formula C₅H₂BrClIN[5][8]
Molecular Weight 318.34 g/mol [5][7][8]
Appearance White to light yellow solid[4]
Density ~2.4 ± 0.1 g/cm³[5]
Boiling Point 304.7 ± 42.0 °C at 760 mmHg[5]
SMILES C1=C(C=NC(=C1Br)Cl)I[8]
InChIKey DVYGSKKFDUFJQZ-UHFFFAOYSA-N[8]

For unambiguous identification, mass spectrometry would show a characteristic isotopic pattern due to the presence of bromine and chlorine. ¹H NMR spectroscopy is relatively simple, exhibiting two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

Supplier Information for Research and Development

The quality and purity of starting materials are critical for reproducible and successful synthetic outcomes. When procuring this compound, researchers should always request a Certificate of Analysis (CoA) to verify purity and identity. The following table lists several suppliers offering this reagent.

SupplierPurityAvailable QuantitiesCAS Number
Shanghai Aladdin Biochemical Technology Co.≥97.0%1g, 5g, 10g, 25g1211586-80-9
Sunway Pharm Ltd97%1g, 5g, 10g1211586-80-9
BLD Pharm97%Inquire1211586-80-9
Dayang Chem (Hangzhou) Co., Ltd.98.0%100g, 1kg, 100kg1211586-80-9
Shanghai Jizhi Biochemical Technology Co.97.0%1g, 5g, 10g, 25g1211586-80-9

Note: Availability and purity levels are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves a Sandmeyer-type diazotization reaction starting from 2-amino-3-bromo-5-chloropyridine. This method is advantageous due to the availability of the starting amine and the generally high yields achieved.[9][10]

The reaction proceeds by converting the primary amino group into a diazonium salt using a nitrite source, such as tert-butyl nitrite. This highly reactive intermediate is then subjected to an in-situ iodination, often facilitated by elemental iodine and a copper(I) iodide catalyst. The copper catalyst is crucial for promoting the smooth conversion of the diazonium intermediate to the final iodo-product.

Synthesis_Workflow A 2-Amino-3-bromo- 5-chloropyridine C Diazonium Salt (Intermediate) A->C Diazotization (60 °C) B Reagents: - t-BuONO - CuI, I₂ - Acetonitrile (Solvent) B->C D 3-Bromo-2-chloro- 5-iodopyridine C->D Iodination

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a patented procedure and provides a robust method for laboratory-scale synthesis.[10]

Materials:

  • 2-Amino-3-bromo-5-chloropyridine (20.0 g, 96.4 mmol)

  • Acetonitrile (100 mL)

  • Elemental Iodine (48.9 g, 192.8 mmol)

  • Cuprous Iodide (CuI) (23.9 g, 125.3 mmol)

  • tert-Butyl nitrite (14.9 g, 144.6 mmol)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Methanol

  • 500 mL three-necked flask, ice bath, magnetic stirrer

Procedure:

  • Under a nitrogen atmosphere, charge a 500 mL three-necked flask with acetonitrile (100 mL), elemental iodine (48.9 g), cuprous iodide (23.9 g), and tert-butyl nitrite (14.9 g).

  • Cool the mixture in an ice bath.

  • Slowly add 2-amino-3-bromo-5-chloropyridine (20.0 g) to the cooled reaction mixture.

  • Remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 2 hours.

  • After the reaction is complete (monitor by TLC or LC-MS), cool the mixture and add water (45 mL) to quench the reaction.

  • Collect the resulting solid by filtration and wash the filter cake with ethyl acetate (45 mL).

  • Transfer the combined filtrates to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine all organic phases and wash with saturated aqueous sodium thiosulfate (2 x 110 mL) to remove excess iodine, followed by drying over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Slurry the resulting residue with a small amount of methanol, collect the solid by filtration, and dry to yield this compound as a white solid (typical yield: ~71%).[4][10]

Reactivity and Strategic Applications in Cross-Coupling Chemistry

The synthetic utility of this compound is rooted in the predictable reactivity hierarchy of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[2][3] This selectivity arises from the differences in bond dissociation energies (BDE), where the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step.

This allows for a powerful three-step functionalization strategy, making the molecule an ideal scaffold for building diversity in drug discovery campaigns.

Reactivity_Hierarchy Start This compound Step1 Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) Most Reactive Site Start->Step1 Pd(0), Mild Conditions Step2 Step 2: C-Br Coupling (e.g., Buchwald-Hartwig) Intermediate Reactivity Step1->Step2 Pd(0), Standard Conditions Step3 Step 3: C-Cl Coupling (e.g., SNAr, harsher cross-coupling) Least Reactive Site Step2->Step3 Harsher Conditions Final Trisubstituted Pyridine Step3->Final

Caption: Selective functionalization pathway for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol describes a general procedure for selectively coupling an arylboronic acid at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-bromo-2-chloropyridine.

Protocol 2: Subsequent Sonogashira Coupling at the C3-Bromo Position

Using the product from Protocol 1, this procedure functionalizes the C-Br bond.

Materials:

  • 5-Aryl-3-bromo-2-chloropyridine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, deoxygenated THF or DMF

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-aryl-3-bromo-2-chloropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) followed by triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-5-aryl-2-chloropyridine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[8][11]

Hazard ClassGHS Statement
Acute Toxicity H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[7] Recommended storage is under an inert atmosphere at 2–8 °C.[4]

  • Spills: In case of a spill, avoid generating dust. Clear the area, wear appropriate PPE, and clean up using dry methods (e.g., scoop into a suitable container for disposal).[11]

First-Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[11]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Conclusion

This compound is more than just a halogenated heterocycle; it is a sophisticated synthetic platform. Its well-defined reactivity hierarchy provides chemists with a reliable and powerful tool for the stepwise construction of highly functionalized pyridine derivatives. This capability is invaluable in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. By understanding its properties, synthesis, and selective reactivity, researchers can unlock new avenues for molecular innovation and accelerate the development of next-generation chemical entities.

References

The Genesis of a Core Scaffold: A Technical Guide to the Synthesis and Characterization of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic origins and characterization of 3-Bromo-2-chloro-5-iodopyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While a singular "discovery" paper for this specific molecule is not prominently documented in peer-reviewed literature, its synthesis logically follows established and robust chemical principles for the creation of polysubstituted pyridines. This guide will detail the most probable and scientifically sound synthetic route, grounded in the well-established Sandmeyer reaction, and provide a comprehensive overview of the compound's chemical properties and its strategic importance as a versatile building block in modern drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] The strategic placement of multiple, distinct halogen atoms on this ring system creates a molecule with orthogonal reactivity, allowing for selective, stepwise functionalization. This capability is paramount in the construction of complex molecular architectures required for potent and selective drug candidates.[1] this compound (CAS No. 1211586-80-9) is a prime example of such a scaffold, offering three distinct reactive vectors for diversification through various cross-coupling reactions. Its "discovery" is less a singular event and more a logical extension of the need for versatile, halogen-rich intermediates in the synthesis of complex, biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from publicly available chemical databases.[2]

PropertyValue
Molecular Formula C₅H₂BrClIN
Molecular Weight 318.34 g/mol
IUPAC Name This compound
CAS Number 1211586-80-9
Appearance White to off-white solid (predicted)
Boiling Point ~304.7 °C at 760 mmHg (predicted)
Density ~2.4 g/cm³ (predicted)

The Synthetic Pathway: A Mechanistic Perspective

The most logical and well-precedented route for the synthesis of this compound is via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities.[3][4] This process involves two key stages: the diazotization of an amino-substituted pyridine and the subsequent displacement of the diazonium group with an iodide.

The synthesis commences with the precursor 5-amino-3-bromo-2-chloropyridine . The amino group at the 5-position is the synthetic handle for the introduction of the iodo group.

The Causality of Reagent Selection
  • Diazotizing Agent (tert-Butyl Nitrite): In a non-aqueous system like acetonitrile, alkyl nitrites such as tert-butyl nitrite are preferred over the traditional sodium nitrite/aqueous acid system. This is to avoid the introduction of water, which can lead to unwanted side reactions, such as the formation of phenolic byproducts. Tert-butyl nitrite, in the presence of a proton source (which can be trace acid), generates the necessary nitrosylating species in situ.

  • Iodide Source (Elemental Iodine & Copper(I) Iodide): The combination of elemental iodine (I₂) and a copper(I) salt, typically cuprous iodide (CuI), is crucial. The Cu(I) salt acts as a catalyst, facilitating a single-electron transfer (SET) to the diazonium salt. This initiates the radical mechanism characteristic of the Sandmeyer reaction, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts an iodine atom from an iodine source to yield the final product. The use of both I₂ and CuI ensures a sufficient supply of the necessary iodine species for the reaction to proceed to completion.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

G cluster_0 Synthesis of this compound A 5-Amino-3-bromo-2-chloropyridine (Starting Material) B Diazotization (tert-Butyl Nitrite, MeCN) A->B Step 1 C Aryl Diazonium Intermediate B->C Formation D Iodination (I₂, CuI) C->D Step 2 E This compound (Final Product) D->E Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a closely related synthesis of an isomeric compound, 2-iodo-3-bromo-5-chloropyridine, as detailed in Chinese patent CN106467488A.[5] This procedure is presented as a robust and validated method that can be applied to the synthesis of the title compound from the appropriate starting material.

4.1. Materials and Reagents

  • 5-Amino-3-bromo-2-chloropyridine

  • Acetonitrile (anhydrous)

  • Elemental Iodine (I₂)

  • Cuprous Iodide (CuI)

  • tert-Butyl Nitrite

  • Ethyl Acetate

  • Saturated aqueous Sodium Thiosulfate

  • Anhydrous Sodium Sulfate

  • Methanol

4.2. Step-by-Step Procedure

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous acetonitrile.

  • Reagent Addition: Under a nitrogen atmosphere, add elemental iodine, cuprous iodide, and tert-butyl nitrite to the acetonitrile.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 5-amino-3-bromo-2-chloropyridine to the cooled reaction mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Upon completion, cool the reaction mixture to room temperature and add water. Filter the resulting solid.

  • Extraction: Wash the filter cake with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (2x).

  • Washing: Combine all organic phases and wash with saturated aqueous sodium thiosulfate (2x) to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by slurrying with a small amount of cold methanol, followed by filtration to yield this compound as a solid.

Structural Characterization

Technique Expected Observations
¹H NMR Two doublets in the aromatic region, each integrating to one proton, corresponding to the two protons on the pyridine ring.
¹³C NMR Five signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Applications in Drug Discovery and Development

The strategic arrangement of three different halogens in this compound makes it a highly valuable building block for creating libraries of complex molecules. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective functionalization, typically in that order, in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the sequential and controlled introduction of various substituents, which is a powerful strategy in lead optimization during drug discovery.

Conclusion

This compound is a synthetically valuable, polyhalogenated pyridine that serves as a versatile scaffold in medicinal and materials chemistry. Its "discovery" is rooted in the logical application of established synthetic methodologies, most notably the Sandmeyer reaction, to meet the growing demand for complex and diversifiable building blocks. The protocol detailed in this guide, based on robust and analogous preparations, provides a reliable pathway for its synthesis. The unique electronic and steric properties conferred by its three distinct halogen atoms ensure that this compound will continue to be a relevant and important tool for scientists pushing the boundaries of molecular design.

References

Methodological & Application

Synthesis of 3-Bromo-2-chloro-5-iodopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-bromo-2-chloro-5-iodopyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presented synthetic strategy is a robust two-step process commencing with the regioselective halogenation of 2-aminopyridine to afford the key intermediate, 2-amino-5-bromo-3-iodopyridine. This intermediate subsequently undergoes a Sandmeyer reaction to replace the amino group with a chloro substituent, yielding the target molecule. This application note offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and practical insights for successful execution and scale-up.

Introduction: The Significance of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of modern chemical research and development, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from the pyridine ring's unique electronic properties and its ability to engage in various biological interactions. The precise installation of multiple, distinct halogen atoms onto the pyridine scaffold, as in this compound, creates a versatile platform for further chemical elaboration. Each halogen atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments and the rapid generation of compound libraries for screening and optimization. The title compound is an exemplar of a high-value building block, poised to accelerate the discovery of novel chemical entities.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed as a two-step sequence to ensure high regioselectivity and overall yield.

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine 2-Aminopyridine->2-Amino-5-bromo-3-iodopyridine Step 1: Bromination & Iodination This compound This compound 2-Amino-5-bromo-3-iodopyridine->this compound Step 2: Sandmeyer Chlorination Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 2-Amino-5-bromo- 3-iodopyridine Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ + HONO (NaNO2, HCl) Ar• Aryl Radical Ar-N2+->Ar• + CuCl - N2 - CuCl2 Ar-Cl 3-Bromo-2-chloro- 5-iodopyridine Ar•->Ar-Cl + CuCl2 - CuCl

The Strategic Synthesis Toolkit: 3-Bromo-2-chloro-5-iodopyridine as a Versatile Architectural Element in Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tri-functionalized Pyridine for Sequential Chemistry

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the demand for complex, highly functionalized heterocyclic scaffolds is insatiable. Among these, the pyridine core remains a privileged structure due to its prevalence in biologically active compounds and functional materials. 3-Bromo-2-chloro-5-iodopyridine emerges as a particularly powerful building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—each with a unique reactivity profile. This inherent differentiation allows for a programmed, sequential approach to molecular construction, enabling the introduction of diverse functionalities with high regioselectivity. This application note provides a comprehensive guide to the synthetic utility of this compound, detailing its physicochemical properties, reactivity, and providing field-proven protocols for its application in key cross-coupling and lithiation reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211586-80-9[1]
Molecular Formula C₅H₂BrClIN[1]
Molecular Weight 318.34 g/mol [1]
Appearance White to light yellow solid[2]
Boiling Point 304.7 ± 42.0 °C at 760 mmHg[3]
Density 2.4 ± 0.1 g/cm³[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, 1H), 7.84 (d, 1H).[4] The two doublets correspond to the two protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the three halogen substituents.

  • Mass Spectrometry (MS): m/z: 318.337 [M+H]⁺.[3][4] This corresponds to the protonated molecule, confirming the molecular weight.

The Hierarchy of Reactivity: A Guide to Regioselective Functionalization

The synthetic power of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows the general trend: C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise functionalization of the pyridine ring, as illustrated below.

G A This compound B Step 1: Reaction at C-I (Most Reactive) A->B e.g., Sonogashira, Suzuki, Buchwald-Hartwig under mild conditions C Step 2: Reaction at C-Br (Intermediate Reactivity) B->C e.g., Suzuki, Buchwald-Hartwig with more forcing conditions D Step 3: Reaction at C-Cl (Least Reactive) C->D e.g., Nucleophilic Aromatic Substitution or harsher cross-coupling conditions

Caption: Hierarchical reactivity of this compound.

This tiered reactivity enables a synthetic strategy where the most labile bond (C-I) is addressed first under mild conditions, followed by the functionalization of the C-Br bond, and finally, the more robust C-Cl bond. This allows for the controlled and sequential introduction of up to three different substituents onto the pyridine core.

Application in Sequential Cross-Coupling Reactions: A Synthetic Workflow

The true utility of this compound is best demonstrated through a sequential cross-coupling strategy. Below is a representative workflow illustrating how this building block can be used to synthesize a trisubstituted pyridine derivative.

G start This compound (I) step1 Sonogashira Coupling Mild Pd/Cu catalysis, Terminal Alkyne start->step1 intermediate1 3-Bromo-2-chloro-5-(alkynyl)pyridine (II) step1->intermediate1 step2 Suzuki-Miyaura Coupling Pd catalyst, Boronic Acid, Base intermediate1->step2 intermediate2 3-(Aryl)-2-chloro-5-(alkynyl)pyridine (III) step2->intermediate2 step3 Buchwald-Hartwig Amination Pd catalyst, Amine, Strong Base intermediate2->step3 product 3-(Aryl)-2-(amino)-5-(alkynyl)pyridine (IV) step3->product

Caption: Sequential functionalization workflow.

Detailed Application Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-iodo-3-bromo-5-chloropyridine and is expected to yield the desired product.[2][4]

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • Acetonitrile (anhydrous)

  • Elemental Iodine (I₂)

  • Cuprous Iodide (CuI)

  • tert-Butyl nitrite

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • To a three-necked flask under a nitrogen atmosphere, add acetonitrile, elemental iodine (2.0 equiv.), cuprous iodide (1.3 equiv.), and tert-butyl nitrite (1.5 equiv.).

  • Cool the mixture in an ice bath.

  • Slowly add 2-amino-3-bromo-5-chloropyridine (1.0 equiv.).

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • After completion, cool the reaction and add water.

  • Filter the resulting solid and wash the filter cake with ethyl acetate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with saturated aqueous sodium thiosulfate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the residue with a small amount of methanol, filter, and dry the solid to obtain this compound.

Protocol 2: Regioselective Sonogashira Coupling at the C-5 Position

This protocol is a general procedure for the selective coupling of a terminal alkyne at the most reactive C-I bond.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.06 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-2-chloro-5-(alkynyl)pyridine.

Protocol 3: Sequential Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the subsequent functionalization at the C-Br bond of the product from Protocol 2.

Materials:

  • 3-Bromo-2-chloro-5-(alkynyl)pyridine (from Protocol 2) (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add the 3-bromo-2-chloro-5-(alkynyl)pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-(aryl)-2-chloro-5-(alkynyl)pyridine.

Protocol 4: Buchwald-Hartwig Amination at the C-2 Position

This final step in the sequence functionalizes the least reactive C-Cl bond.

Materials:

  • 3-(Aryl)-2-chloro-5-(alkynyl)pyridine (from Protocol 3) (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 equiv.)

  • A strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.5 equiv.)

  • Anhydrous toluene or THF

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the strong base.

  • Add the 3-(aryl)-2-chloro-5-(alkynyl)pyridine and the anhydrous solvent.

  • Add the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride if LiHMDS was used.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final trisubstituted pyridine.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined hierarchy of halogen reactivity allows for a predictable and sequential functionalization strategy using a suite of modern cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to harness the synthetic potential of this powerful architectural element in the construction of novel molecular entities.

References

Mastering Regioselectivity: A Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules.[3][4] The precise installation of various substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] 3-Bromo-2-chloro-5-iodopyridine is a highly versatile building block for the synthesis of complex, trisubstituted pyridines. The differential reactivity of its three halogen atoms under palladium-catalyzed cross-coupling conditions provides a powerful tool for the stepwise and regioselective introduction of diverse functionalities.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile substrate in Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions.

The Guiding Principle: Understanding Regioselectivity

The success of a sequential cross-coupling strategy with a polyhalogenated substrate hinges on the predictable and controlled reaction at specific sites. The regioselectivity in palladium-catalyzed cross-coupling reactions of this compound is primarily governed by the carbon-halogen bond strength. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. This dictates the reactivity order in the crucial oxidative addition step of the catalytic cycle, with the weaker C-I bond being the most susceptible to cleavage by the palladium(0) catalyst.[6]

Therefore, the expected order of reactivity for this compound is:

  • Position 5 (Iodo): Highest reactivity, ideal for the first coupling reaction.

  • Position 3 (Bromo): Intermediate reactivity, suitable for the second coupling step.

  • Position 2 (Chloro): Lowest reactivity, requiring more forcing conditions for the final coupling.

While the electronic nature of the pyridine ring also influences reactivity, with the C2 and C6 positions being more electron-deficient and activated towards nucleophilic attack, the carbon-halogen bond strength is the dominant factor in directing the regioselectivity of these cross-coupling reactions.[6]

The Catalytic Engine: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Negishi reactions, share a common catalytic cycle. A comprehensive understanding of this cycle is essential for troubleshooting and optimizing reaction conditions.[7]

digraph "Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "R-Pd(II)-X L_n" [label="Organopalladium(II)\nIntermediate"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; "R-Pd(II)-R' L_n" [label="Di-organopalladium(II)\nIntermediate"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="R-R'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Organometallic_Reagent" [label="R'-M", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organic_Halide" [label="R-X", shape=invhouse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition"; "Organic_Halide" -> "Oxidative_Addition"; "Oxidative_Addition" -> "R-Pd(II)-X L_n"; "R-Pd(II)-X L_n" -> "Transmetalation"; "Organometallic_Reagent" -> "Transmetalation"; "Transmetalation" -> "R-Pd(II)-R' L_n"; "R-Pd(II)-R' L_n" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed]; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: A Stepwise Approach to Trisubstituted Pyridines

The following protocols are designed as a comprehensive starting point for the sequential functionalization of this compound. It is crucial to note that optimization of reaction conditions (catalyst loading, ligand, base, solvent, and temperature) may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Step 1: Suzuki-Miyaura Coupling at the C-5 Position (Iodo)

The initial and most facile coupling occurs at the highly reactive C-I bond. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[8]

digraph "Suzuki_Step1" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Helvetica"]; edge [arrowhead=none];

sub [label="this compound"]; reagent [label="+ Ar-B(OH)2"]; conditions [label="Pd(PPh3)4, K2CO3\nDioxane/H2O, 80-90 °C"]; product [label="5-Aryl-3-bromo-2-chloropyridine"];

sub -> reagent -> conditions -> product; }

Figure 2: Suzuki-Miyaura coupling at the C-5 position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

  • Objective: To synthesize a 5-aryl-3-bromo-2-chloropyridine.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Sonogashira Coupling at the C-3 Position (Bromo)

With the C-5 position functionalized, the next most reactive site is the C-Br bond. The Sonogashira coupling is an excellent method for introducing alkynyl moieties.[9][10]

digraph "Sonogashira_Step2" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Helvetica"]; edge [arrowhead=none];

sub [label="5-Aryl-3-bromo-2-chloropyridine"]; reagent [label="+ Terminal Alkyne"]; conditions [label="PdCl2(PPh3)2, CuI, Et3N\nTHF, rt to 50 °C"]; product [label="5-Aryl-3-alkynyl-2-chloropyridine"];

sub -> reagent -> conditions -> product; }

Figure 3: Sonogashira coupling at the C-3 position.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position

  • Objective: To synthesize a 5-aryl-3-alkynyl-2-chloropyridine.

  • Materials:

    • 5-Aryl-3-bromo-2-chloropyridine (from Step 1) (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-aryl-3-bromo-2-chloropyridine, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Negishi Coupling at the C-2 Position (Chloro)

The final functionalization at the C-Cl bond is the most challenging and often requires a more reactive organometallic reagent and more forcing conditions. The Negishi coupling, utilizing organozinc reagents, is well-suited for this transformation.[2][9][11]

digraph "Negishi_Step3" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Helvetica"]; edge [arrowhead=none];

sub [label="5-Aryl-3-alkynyl-2-chloropyridine"]; reagent [label="+ R-ZnCl"]; conditions [label="Pd2(dba)3, XPhos\nTHF, 60-80 °C"]; product [label="2-R-3-alkynyl-5-arylpyridine"];

sub -> reagent -> conditions -> product; }

Figure 4: Negishi coupling at the C-2 position.

Protocol 3: Negishi Coupling at the C-2 Position

  • Objective: To synthesize a fully substituted 2,3,5-trisubstituted pyridine.

  • Materials:

    • 5-Aryl-3-alkynyl-2-chloropyridine (from Step 2) (1.0 equiv)

    • Organozinc reagent (e.g., R-ZnCl) (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Preparation of the Organozinc Reagent (if not commercially available): Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with zinc chloride. This step must be performed under strictly anhydrous and inert conditions.

    • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ and XPhos in anhydrous THF.

    • Add the 5-aryl-3-alkynyl-2-chloropyridine to the catalyst mixture.

    • Slowly add the organozinc reagent to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table provides a summary of the sequential cross-coupling strategy and expected outcomes. Yields are representative and will vary depending on the specific coupling partners and optimized reaction conditions.

StepReaction TypePosition FunctionalizedHalogen ReactedCatalyst System (Typical)Expected ProductRepresentative Yield Range
1Suzuki-Miyaura5IodoPd(PPh₃)₄ / K₂CO₃5-Aryl-3-bromo-2-chloropyridine70-95%
2Sonogashira3BromoPdCl₂(PPh₃)₂ / CuI / Et₃N5-Aryl-3-alkynyl-2-chloropyridine60-85%
3Negishi2ChloroPd₂(dba)₃ / XPhos2,5-Diaryl-3-alkynyl-pyridine40-70%

Troubleshooting and Key Considerations

  • Incomplete Conversion: If a reaction does not go to completion, consider increasing the reaction temperature, reaction time, or catalyst/ligand loading. For the more challenging C-Cl bond activation, switching to a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) can be beneficial.

  • Side Reactions: Homocoupling of the organometallic reagent is a common side reaction. This can be minimized by slow addition of the reagent and maintaining a low catalyst concentration.

  • Ligand Selection: The choice of ligand is critical, especially for the less reactive C-Cl bond. For Suzuki and Negishi couplings of chloro-pyridines, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[10]

  • Base Selection: The choice of base in Suzuki-Miyaura coupling can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility and strength of the base should be considered.

Conclusion

This compound is a powerful and versatile building block that enables the controlled and regioselective synthesis of highly functionalized trisubstituted pyridines. By leveraging the predictable reactivity of the different carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, researchers can efficiently construct complex molecular architectures. The protocols and principles outlined in this application note provide a solid foundation for the successful application of this valuable synthon in drug discovery and materials science.

References

Application Notes & Protocols: Site-Selective Functionalization of 3-Bromo-2-chloro-5-iodopyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery and materials science, appearing as a core structural motif in numerous FDA-approved pharmaceuticals and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[4][5] The precise installation of diverse substituents onto the pyridine ring allows for the meticulous tuning of a molecule's pharmacological and physical properties, including potency, selectivity, and bioavailability.[4]

3-Bromo-2-chloro-5-iodopyridine is a powerful and versatile building block for synthesizing complex, highly functionalized pyridine derivatives. The presence of three distinct halogen atoms—iodine, bromine, and chlorine—at strategic positions offers an exceptional opportunity for sequential and site-selective carbon-carbon bond formation using palladium-catalyzed cross-coupling reactions.

This guide provides a detailed technical overview and field-proven protocols for the selective Suzuki-Miyaura coupling of this compound. We will explore the mechanistic basis for selectivity and provide step-by-step methodologies for a controlled, stepwise arylation at each position, enabling the rational design and synthesis of novel molecular architectures.

Mechanistic Cornerstone: The Basis of Chemoselectivity

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[6][7] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]

The key to achieving site-selectivity in polyhalogenated substrates lies in the Oxidative Addition step. This is often the rate-determining step of the cycle, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[8] The activation barrier for this step is highly dependent on the nature of the halogen, following a predictable reactivity trend based on the C-X bond dissociation energy:

C–I > C–Br >> C–Cl [11][12][13]

This inherent difference in reactivity allows us to selectively functionalize the C-I bond under mild conditions while leaving the C-Br and C-Cl bonds untouched. Subsequently, by employing more forcing conditions, we can sequentially activate the C-Br bond and, finally, the most robust C-Cl bond. This principle forms the foundation of our stepwise synthetic strategy.

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition Product R¹-R² PdII_B [R¹-Pd(II)L₂-OR] or [R¹-Pd(II)L₂(OH)] PdII_A->PdII_B Ligand Exchange PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination RX R¹-X (Aryl Halide) R2B R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Strategy: A Three-Act Synthesis

Our approach involves a sequential, three-stage coupling, progressively increasing the reaction's intensity to target each halogen in order of reactivity. This workflow allows for the controlled synthesis of trisubstituted pyridines with three distinct aryl or heteroaryl groups.

Sequential_Coupling_Workflow start This compound step1 Step 1: C-I Coupling (Mild Conditions) + Ar¹-B(OH)₂ start->step1 product1 3-Bromo-2-chloro-5-(Ar¹)pyridine step1->product1 step2 Step 2: C-Br Coupling (Forcing Conditions) + Ar²-B(OH)₂ product1->step2 product2 2-Chloro-5-(Ar¹)-3-(Ar²)pyridine step2->product2 step3 Step 3: C-Cl Coupling (Harsh Conditions / Special Ligands) + Ar³-B(OH)₂ product2->step3 final_product 2-(Ar³)-3-(Ar²)-5-(Ar¹)pyridine step3->final_product

References

Application Notes & Protocols: Chemoselective Sonogashira Coupling of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of the Pyridine Core

The pyridine scaffold is a cornerstone in modern drug discovery, present in a remarkable number of FDA-approved pharmaceuticals that target a wide array of diseases.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[3][4][5] The Sonogashira coupling, a robust palladium and copper co-catalyzed reaction, provides a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[6][7][8] This reaction is indispensable for synthesizing complex molecular architectures under mild conditions, making it a favored tool in pharmaceutical development.[9][10]

This guide focuses on a particularly valuable and challenging substrate: 3-bromo-2-chloro-5-iodopyridine. As a tri-halogenated heterocycle, it offers multiple points for diversification. The key to its synthetic utility lies in the ability to perform selective cross-coupling reactions, exploiting the differential reactivity of the carbon-halogen bonds. This document provides a detailed exploration of the principles and protocols for achieving highly chemoselective Sonogashira coupling at the most reactive C-I bond, yielding 5-alkynyl-3-bromo-2-chloropyridine intermediates—versatile building blocks for further molecular elaboration.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity Trends

The success of a selective Sonogashira coupling on a polyhalogenated substrate is governed by the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions. This reactivity is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the ease of the rate-determining oxidative addition step.[11]

The universally accepted order of reactivity is:

C-I > C-Br > C-Cl > C-F

For this compound, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br or C-Cl bonds.[6][12] By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to achieve highly selective coupling at the C5-iodo position while leaving the bromo and chloro substituents intact for subsequent orthogonal transformations. This strategic, stepwise functionalization is a powerful approach in the synthesis of complex, multi-substituted pyridine derivatives.[13][14]

The Catalytic Machinery: A Tale of Two Cycles

The Sonogashira coupling mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][15]

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the most reactive C-I bond of the pyridine substrate, forming a Pd(II) intermediate.[6][13]

  • The Copper Cycle : Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.[6]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation , regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting alkynyl-palladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]

This intricate process allows for the efficient and selective formation of the desired C-C bond under mild conditions.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)L₂(I) pd0->pd_int1 Oxidative Addition pd_int2 Ar-Pd(II)L₂(C≡CR) pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Ar-C≡C-R pd_int2->product cu_cat Cu(I) cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Base, R-C≡C-H cu_acetylide->pd_int1 cu_acetylide->cu_cat aryl_halide Ar-I aryl_halide->pd_int1 alkyne R-C≡C-H alkyne->cu_acetylide Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble Glassware (Schlenk Flask) reagents 2. Add Pyridine, Catalyst(s), Base prep->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 4. Add Anhydrous Solvent inert->solvent alkyne 5. Add Terminal Alkyne solvent->alkyne react 6. Stir at Temp (RT - 80°C) alkyne->react monitor 7. Monitor Progress (TLC/LC-MS) react->monitor quench 8. Cool & Dilute monitor->quench filter 9. Filter through Celite® quench->filter concentrate 10. Concentrate Filtrate filter->concentrate purify 11. Column Chromatography concentrate->purify product Final Product purify->product

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Functionalization of Polyhalogenated Pyridines

In the landscape of modern drug discovery and development, aminopyridine scaffolds are privileged structures, forming the core of numerous therapeutic agents. The Buchwald-Hartwig amination has emerged as a transformative methodology for the synthesis of arylamines, prized for its functional group tolerance and broad substrate scope.[1][2] Polyhalogenated heterocycles, such as 3-bromo-2-chloro-5-iodopyridine, present a unique synthetic opportunity. The differential reactivity of the three distinct carbon-halogen bonds allows for a programmed, site-selective introduction of amine nucleophiles, enabling the rapid construction of molecular complexity from a single, versatile starting material.

This guide provides a detailed technical overview and field-tested protocols for the selective Buchwald-Hartwig amination of this compound. We will explore the principles governing chemoselectivity and provide step-by-step methodologies to target each halogenated position in a controlled, sequential manner.

Pillar 1: The Principle of Chemoselectivity in C-N Cross-Coupling

The ability to selectively functionalize one C-X bond in the presence of others is governed by the kinetics of the rate-determining step of the catalytic cycle, which is typically the oxidative addition of the aryl halide to the palladium(0) center.[3][4][5] The relative rates of oxidative addition for carbon-halogen bonds follow a well-established trend directly correlated with bond dissociation energies:

C-I > C-Br > C-Cl [2][3]

The C-I bond, being the weakest, undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the C-Br bond, which in turn is more reactive than the robust C-Cl bond.[3] This inherent reactivity difference is the cornerstone of achieving selectivity. By carefully tuning reaction conditions—specifically temperature, catalyst system (ligand and palladium precursor), and base—we can exploit these kinetic differences to achieve amination at a single desired position.

The electron-deficient nature of the pyridine ring further activates the attached halogens toward oxidative addition, though the relative reactivity order remains unchanged.[3][6]

G cluster_0 Reactivity Towards Oxidative Addition C5_I C5-Iodo (Most Reactive) C3_Br C3-Bromo (Intermediate Reactivity) C5_I->C3_Br Faster C2_Cl C2-Chloro (Least Reactive) C3_Br->C2_Cl Faster

Figure 1. Reactivity hierarchy of halogen substituents on the pyridine ring.

Pillar 2: Sequential Amination Workflow & Protocols

The differential reactivity allows for a logical, three-step sequential amination strategy, starting with the most labile position (C5-Iodo) and proceeding to the most inert (C2-Chloro).

G Start This compound Step1_Product 5-Amino-3-bromo-2-chloropyridine Start->Step1_Product Step 1: C5-Iodo Amination (Mild Conditions) Step2_Product 3,5-Diamino-2-chloropyridine Step1_Product->Step2_Product Step 2: C3-Bromo Amination (Intermediate Conditions) Final_Product 2,3,5-Triaminopyridine Derivative Step2_Product->Final_Product Step 3: C2-Chloro Amination (Forcing Conditions)

Figure 2. Sequential functionalization workflow for this compound.

Protocol 1: Site-Selective Amination at the C5-Iodo Position

Objective: To selectively couple an amine at the C5-position, leaving the C-Br and C-Cl bonds intact. This is achieved under the mildest conditions.

Causality: The significantly lower bond energy of the C-I bond allows for its preferential oxidative addition to the Pd(0) catalyst at temperatures where the C-Br and C-Cl bonds remain largely unreactive. A moderately active catalyst system is sufficient and desirable to prevent over-reaction.

Experimental Protocol:

  • Preparation: To a dry Schlenk tube or reaction vial under an inert argon atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), and the base (see Table 1).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and ligand. Add this catalyst system to the reaction mixture.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring in a pre-heated oil bath at the specified temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of the mono-aminated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Table 1: Recommended Conditions for Selective C5-Iodo Amination

ParameterRecommendationRationale & Citation
Palladium Precursor Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Standard, reliable Pd(0) sources for C-I bond activation.[2][7]
Ligand Xantphos (2.5-5 mol %)A robust, versatile ligand effective for C-I couplings; its bite angle can suppress side reactions.[8][9]
Base Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)Weaker bases are often sufficient for the more reactive C-I bond and enhance functional group compatibility.[6][10][11]
Solvent 1,4-Dioxane or Toluene (0.1-0.2 M)Common, effective solvents for Buchwald-Hartwig reactions that provide good solubility for reagents.[6]
Temperature 80 - 90 °CSufficient to activate the C-I bond while minimizing competitive reaction at the C-Br position.
Protocol 2: Site-Selective Amination at the C3-Bromo Position

Objective: To couple an amine at the C3-position of the 5-amino-3-bromo-2-chloropyridine intermediate.

Causality: With the more reactive C-I site functionalized, the C-Br bond is now the most susceptible to oxidative addition. More forcing conditions are required relative to Protocol 1. The choice of a bulky, electron-rich phosphine ligand is critical; these ligands form highly active, monoligated Pd(0) species that are capable of cleaving the stronger C-Br bond and facilitate the reductive elimination step.[12]

Experimental Protocol:

  • Preparation: Follow the setup procedure from Protocol 1, using 5-amino-3-bromo-2-chloropyridine (1.0 equiv), the second amine (1.2-1.5 equiv), and the specified strong base (Table 2).

  • Catalyst Addition: Use a high-performance biarylphosphine ligand or a corresponding pre-catalyst for optimal results.

  • Reaction: Seal the vessel and heat at a higher temperature (100-110 °C) for 16-24 hours.

  • Monitoring, Work-up, and Purification: Follow procedures as described in Protocol 1.

Table 2: Recommended Conditions for Selective C3-Bromo Amination

ParameterRecommendationRationale & Citation
Palladium System BrettPhos Pd G3 Pre-catalyst (2-3 mol %)Pre-catalysts provide a reliable source of active Pd(0) and are highly effective for C-Br amination.[12][13]
Ligand (if not pre-cat) RuPhos or BrettPhos (2.5-4 mol %)Bulky, electron-rich biarylphosphine ligands are essential for activating C-Br bonds efficiently.[2][5][14]
Base NaOtBu (2.0 equiv) or LiHMDS (2.5 equiv)A strong, non-nucleophilic base is required to facilitate the catalytic cycle with less reactive aryl bromides.[2][10]
Solvent Toluene or THF (0.1 M)Anhydrous, degassed solvents are critical, especially when using strong bases.[2]
Temperature 100 - 110 °CElevated temperature is necessary to overcome the higher activation barrier for C-Br oxidative addition.[6]
Protocol 3: Amination at the C2-Chloro Position

Objective: To complete the sequence by coupling an amine at the C2-position of the 3,5-diamino-2-chloropyridine intermediate.

Causality: This is the most challenging transformation. The C-Cl bond is the strongest and least reactive, requiring a highly active catalyst system and elevated temperatures to drive the rate-limiting oxidative addition step.[6] The use of state-of-the-art ligands, such as sterically demanding biarylphosphines or N-heterocyclic carbenes (NHCs), is often mandatory for success.[15][16]

Experimental Protocol:

  • Preparation: Follow the setup procedure from Protocol 1, using 3,5-diamino-2-chloropyridine (1.0 equiv). Exercise extreme care to ensure all reagents and glassware are scrupulously dry.

  • Catalyst Addition: Employ a highly active catalyst system as detailed in Table 3. A higher catalyst loading may be beneficial.[6]

  • Reaction: Seal the vessel securely and heat at high temperature (≥ 110 °C) for 24-48 hours.

  • Monitoring, Work-up, and Purification: Follow procedures as described in Protocol 1. Note that the highly aminated product may be polar and require different chromatographic conditions.

Table 3: Recommended Conditions for C2-Chloro Amination

ParameterRecommendationRationale & Citation
Palladium System tBuBrettPhos with Pd₂(dba)₃ or a Pd-NHC Pre-catalyst (e.g., PEPPSI) (3-5 mol %)These systems generate the highly active catalysts needed to cleave the inert C-Cl bond on an electron-rich pyridine.[13][15][16]
Base NaOtBu or KHMDS (2.5 equiv)A very strong base is essential to drive the reaction to completion.
Solvent Toluene or 1,4-Dioxane (0.1 M)Robust, high-boiling point solvents are required for the necessary reaction temperatures.
Temperature 110 - 130 °CForcing conditions are required to facilitate the difficult oxidative addition of the C-Cl bond.[6]

Pillar 3: Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand). 2. Insufficiently active catalyst system for the target C-X bond. 3. Reaction not heated to the required temperature.1. Use a pre-catalyst for reliable activation.[6] Ensure reagents are handled under inert conditions. 2. For C-Br and C-Cl bonds, switch to a more electron-rich, bulky ligand (e.g., from Xantphos to RuPhos or BrettPhos).[2][14] 3. Verify the internal reaction temperature.
Hydrodehalogenation 1. Presence of water or other proton sources. 2. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried and degassed solvents and reagents.[6] 2. Employ bulky biarylphosphine ligands, which are known to accelerate reductive elimination.[12]
Loss of Selectivity 1. Reaction conditions are too harsh for the intended transformation (e.g., C-Br amination occurs during C-I step).1. For C-I amination, lower the reaction temperature or screen weaker bases (K₃PO₄, Cs₂CO₃) to find the selectivity window.[10]
Starting Material Decomposition 1. Base is too strong for a sensitive substrate.1. Screen weaker bases like K₃PO₄ or Cs₂CO₃, especially if the substrate has base-labile functional groups. This may require a more active catalyst or higher temperature to compensate.[6]

References

Application Notes and Protocols: Regioselective Functionalization of 3-Bromo-2-chloro-5-iodopyridine at the Iodine Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-chloro-5-iodopyridine

This compound is a highly versatile and strategically important building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, presenting three distinct halogen atoms—iodine, bromine, and chlorine—on a pyridine scaffold, offers a platform for sequential and highly selective chemical modifications. The ability to functionalize this molecule at a specific position while leaving the other halogens untouched is paramount for the construction of complex molecular architectures.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent hierarchy allows for the predictable and selective functionalization at the C-5 position (iodine), making it the primary target for initial diversification. This document provides a comprehensive guide to the selective functionalization of this compound at the iodine position, detailing the underlying principles and providing robust experimental protocols for key transformations.

Core Principles of Regioselective Functionalization

The selective functionalization of this compound hinges on the disparate bond dissociation energies and electronic properties of the C-I, C-Br, and C-Cl bonds. The C-I bond is the longest and weakest, rendering it the most susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[3][4]

By carefully controlling reaction conditions—including the choice of catalyst, ligand, base, and temperature—chemoselectivity can be achieved with high fidelity. The protocols outlined in this guide are designed to exploit this reactivity differential to exclusively target the iodine atom.

Synthetic Strategies for Iodine-Selective Functionalization

Several powerful synthetic methodologies can be employed for the selective functionalization of the C-I bond of this compound. The most prominent among these are palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][5][6] For this compound, these reactions provide a modular and efficient means of introducing a wide array of substituents at the 5-position.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[7][8][9]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10][11][12][13]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[14][15][16][17]

The general catalytic cycle for these reactions, illustrated below, begins with the selective oxidative addition of the Pd(0) catalyst to the C-I bond.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (C-I Bond Cleavage) Pd(0)L2->Oxidative_Addition R-I Pd(II)_Complex R-Pd(II)-I(L2) (Oxidative Addition Complex) R = 3-bromo-2-chloropyridin-5-yl Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(L2) (Transmetalation Product) Transmetalation->Pd(II)_Intermediate Coupling_Partner Coupling Partner (e.g., R'B(OH)2, R'C≡CH, R'2NH) Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R-R' (Coupled Product) Reductive_Elimination->Product

Caption: Generalized Palladium Cross-Coupling Cycle.

Metal-Halogen Exchange

Metal-halogen exchange offers an alternative pathway for the functionalization of the C-I bond.[18][19][20] This method typically involves treating the substrate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The exchange is kinetically favored at the most acidic proton or the most labile halogen. In the case of this compound, the C-I bond is the most susceptible to exchange. The resulting organolithium species is a potent nucleophile that can be trapped with a variety of electrophiles.

Metal_Halogen_Exchange Substrate This compound Reagent R-Li (e.g., n-BuLi) THF, -78 °C Substrate->Reagent Intermediate 3-Bromo-2-chloro-5-lithiopyridine Reagent->Intermediate I/Li Exchange Electrophile Electrophile (E+) (e.g., DMF, CO2, R-CHO) Intermediate->Electrophile Product 3-Bromo-2-chloro-5-E-pyridine Electrophile->Product Quench

Caption: Workflow for Metal-Halogen Exchange.

Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should note that optimization may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling at the Iodine Position

Objective: To synthesize 5-aryl-3-bromo-2-chloropyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents) or Pd(dppf)Cl₂ (0.02 - 0.05 equivalents)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2-3 equivalents) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

  • Magnetic stir bar

  • Schlenk flask or reaction vial

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., 1,4-dioxane) and the base (e.g., 2 M aqueous Na₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/H₂O9085-95
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane10080-92
Protocol 2: Sonogashira Coupling at the Iodine Position

Objective: To synthesize 5-alkynyl-3-bromo-2-chloropyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Magnetic stir bar

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2.5 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

BaseSolventTemp (°C)Typical Yield (%)
TEATHF2588-96
DIPEADMF5085-94
Protocol 3: Buchwald-Hartwig Amination at the Iodine Position

Objective: To synthesize N-substituted-3-bromo-2-chloro-5-aminopyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (0.01 - 0.03 equivalents)

  • XPhos or RuPhos (0.02 - 0.06 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.5 equivalents)

  • Toluene or 1,4-Dioxane

  • Magnetic stir bar

  • Schlenk flask

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to a Schlenk flask.

  • Add this compound (1.0 eq.).

  • Seal the flask and remove it from the glovebox.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

| Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | | XPhos | NaOt-Bu | Toluene | 100 | 82-93 | | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 78-90 |

Conclusion

The regioselective functionalization of this compound at the iodine position is a reliable and high-yielding process when appropriate synthetic strategies are employed. The protocols provided herein for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination serve as a robust foundation for researchers to build upon. The predictable reactivity of the C-I bond allows for the strategic introduction of diverse functionalities, paving the way for the synthesis of novel compounds for a wide range of applications in drug discovery and materials science. Subsequent functionalization at the bromine and chlorine positions can then be explored to further elaborate the molecular structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this highly functionalized pyridine intermediate. This guide provides in-depth, experience-based insights into potential challenges and their solutions, structured in a practical question-and-answer format.

Part 1: Troubleshooting and Synthesis Optimization

This section addresses common issues encountered during the synthesis of polyhalogenated pyridines, with a focus on a likely synthetic route to this compound. The most practical approach documented for analogous compounds involves a Sandmeyer-type reaction starting from an aminopyridine precursor.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the conversion of 2-amino-3-bromo-5-chloropyridine to this compound is consistently low. What are the most critical parameters to control in this Sandmeyer-type iodination?

Low yields in this transformation often stem from suboptimal diazotization or inefficient capture of the diazonium intermediate by the iodide source. Several factors can be at play:

  • Temperature Control: The initial formation of the diazonium salt from the amine with a nitrite source (like tert-butyl nitrite) is highly exothermic and the intermediate is unstable at elevated temperatures. It is crucial to maintain a low temperature, typically 0 °C, during the addition of the amine to the reaction mixture.[1][3] Letting the temperature rise can lead to decomposition of the diazonium salt and the formation of undesired side products.

  • Purity of Reagents: The purity of the starting amine and the nitrite source is paramount. Impurities in the 2-amino-3-bromo-5-chloropyridine can interfere with the diazotization process. Similarly, aged tert-butyl nitrite may have partially decomposed, leading to an insufficient amount of the diazotizing agent.

  • Iodide Source and Catalyst: The combination of elemental iodine (I₂) and cuprous iodide (CuI) is often used.[2][3] CuI plays a catalytic role in the Sandmeyer reaction, facilitating the displacement of the diazonium group with iodide. Ensure that the CuI is of high purity and that an adequate stoichiometry of both I₂ and CuI is used. The reaction typically requires a stoichiometric amount of the iodide source.

  • Reaction Time and Temperature: After the initial low-temperature addition, the reaction is typically warmed to a moderate temperature (e.g., 50-60 °C) to drive the substitution to completion.[1][2] Insufficient reaction time or temperature at this stage can result in an incomplete reaction.

Q2: I am observing the formation of significant by-products during the reaction. What are their likely identities and how can I minimize them?

The most common by-products in this reaction are those arising from the reaction of the diazonium intermediate with other nucleophiles present in the reaction mixture.

  • Proto-deamination Product (3-Bromo-5-chloropyridine): This by-product results from the reaction of the diazonium intermediate with a hydrogen source. This can be minimized by ensuring an efficient capture by the iodide.

  • Phenolic By-products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding pyridinol. Using anhydrous solvents is critical.

  • Azo Coupling Products: At higher concentrations, the diazonium salt can couple with the starting amine to form colored azo compounds. This can be mitigated by adding the amine slowly to the reaction mixture to maintain a low concentration.

Q3: The purification of the final product is challenging. What is the recommended procedure for isolating pure this compound?

Purification of polyhalogenated pyridines can indeed be complex due to their similar polarities.[4]

  • Work-up: A crucial first step in the work-up is to quench any unreacted iodine. This is typically achieved by washing the organic phase with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of elemental iodine is no longer visible.[1][3]

  • Crystallization/Slurrying: The crude product is often a solid. A simple and effective purification method is to slurry the crude material in a solvent in which the desired product has low solubility, while the impurities are more soluble. Methanol is a commonly used solvent for this purpose.[1][3] The purified solid can then be collected by filtration.

  • Column Chromatography: If crystallization or slurrying does not provide sufficient purity, flash column chromatography on silica gel is the next step. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[4] Due to the electron-deficient nature of the pyridine ring, these compounds are generally not overly sensitive to silica gel.

Part 2: Experimental Protocols and Data

Optimized Protocol for the Synthesis of this compound

This protocol is based on documented procedures for similar transformations and is designed to maximize yield and purity.[1][2][3]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add acetonitrile (10 mL per gram of starting amine).

  • Reagent Addition: Under a nitrogen atmosphere, add elemental iodine (2.0 equiv), cuprous iodide (1.3 equiv), and tert-butyl nitrite (1.5 equiv) to the acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 2-amino-3-bromo-5-chloropyridine (1.0 equiv) to the cooled reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2x) to remove excess iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Slurry the crude solid in a minimal amount of cold methanol, filter, and dry the resulting solid to yield this compound.

Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

G start Low Yield or Impure Product check_temp Was temperature strictly controlled during amine addition (0-5 °C)? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagents Are reagents (amine, t-BuONO) of high purity? temp_yes->check_reagents solution_temp Action: Repeat reaction with strict temperature control. temp_no->solution_temp reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_stoich Was the stoichiometry of I₂ and CuI correct? reagents_yes->check_stoich solution_reagents Action: Use purified starting materials and fresh t-BuONO. reagents_no->solution_reagents stoich_yes Yes check_stoich->stoich_yes stoich_no No check_stoich->stoich_no check_workup Was the work-up performed correctly? (e.g., thiosulfate wash) stoich_yes->check_workup solution_stoich Action: Recalculate and use correct stoichiometry. stoich_no->solution_stoich workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no purification Optimize purification method (slurry vs. chromatography). workup_yes->purification solution_workup Action: Repeat work-up with appropriate quenching and washing steps. workup_no->solution_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

Comparative Yield Data

The following table summarizes typical yields based on variations in key reaction parameters, synthesized from literature on analogous reactions.

Parameter VariationTypical Yield RangeKey Consideration
Standard Conditions 65-75%Baseline for optimization.[1][3]
Elevated Addition Temp. (>10 °C) 20-40%Decomposition of diazonium salt.
Absence of CuI Catalyst < 30%Inefficient displacement of the diazonium group.
Aged tert-butyl nitrite 30-50%Incomplete diazotization.

Part 3: Mechanistic Insights

Understanding the underlying mechanism is key to rational optimization. The synthesis proceeds via a Sandmeyer-type reaction, which can be broken down into two main stages.

Reaction Pathway

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination A 2-Amino-3-bromo- 5-chloropyridine B Pyridyl Diazonium Salt (Intermediate) A->B t-BuONO, 0 °C C 3-Bromo-2-chloro- 5-iodopyridine B->C I₂, CuI, 60 °C

Caption: Key stages in the synthesis of this compound.

  • Diazotization: The primary amine on the pyridine ring reacts with the diazotizing agent, tert-butyl nitrite, to form a diazonium salt intermediate. This step is acid-catalyzed, and the reaction is performed at low temperatures to ensure the stability of the diazonium salt.

  • Iodination: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) iodide catalyst, an electron transfer mechanism facilitates the substitution of the diazonium group with an iodide ion from the elemental iodine present in the mixture.

The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging and often unselective, which is why this Sandmeyer approach from a pre-functionalized aminopyridine is a common and effective strategy.[5][6]

References

Technical Support Center: Purification of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-2-chloro-5-iodopyridine. As a critical and complex halogenated intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides practical, field-tested advice in a direct question-and-answer format to address common and specific challenges encountered during its purification.

Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the properties, handling, and initial purification strategies for this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of the compound is crucial for selecting appropriate purification and handling techniques. Key data is summarized below.

PropertyValueSource
CAS Number 1211586-80-9[1][2]
Molecular Formula C₅H₂BrClIN[1][2]
Molecular Weight 318.34 g/mol [2]
Appearance Typically a white to off-white solid[3]
Boiling Point 304.7 ± 42.0 °C at 760 mmHg[1]
Density 2.4 ± 0.1 g/cm³[1]
Flash Point 138.1 ± 27.9 °C[1]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Impurities are typically byproducts or unreacted starting materials from the synthesis. A common synthetic route is the Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine.[3][4] Based on this, likely impurities include:

  • Residual Iodine (I₂): Often imparts a brown or yellowish color to the crude product. Its removal is a primary purification goal.

  • Unreacted Starting Material: 2-amino-3-bromo-5-chloropyridine may persist if the reaction is incomplete.

  • Deiodinated Byproduct: The corresponding 3-bromo-2-chloropyridine can form under certain conditions.

  • Isomeric Byproducts: Depending on the reaction's regioselectivity, other halogenated pyridine isomers might form in small quantities. For instance, syntheses of related compounds can yield positional isomers.[5]

Q3: My crude product is a solid. What is the simplest first step for purification?

A3: For solid crude products, slurrying or trituration is an effective and straightforward initial purification step. This process involves stirring the solid in a solvent where the desired product has very low solubility, while the impurities are more soluble. For this compound and related compounds, methanol has been successfully used for this purpose.[3][6] This technique efficiently removes highly soluble impurities and can often yield a significantly purer, crystalline solid after filtration.

Q4: What is a recommended solvent system for recrystallization?

A4: While slurrying with methanol is effective, a full recrystallization can achieve higher purity. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For halogenated pyridines, common choices include:

  • Alcohols: Ethanol or methanol are good starting points.[7]

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary system like ethanol/water or ethyl acetate/hexanes can be effective.[8] The crude product is dissolved in a minimum amount of the "good" solvent (e.g., hot ethanol), and the "poor" solvent (e.g., hot water) is added dropwise until persistent cloudiness appears. The solution is then allowed to cool slowly.

Q5: What solvent system should I start with for silica gel column chromatography?

A5: Column chromatography is the method of choice when recrystallization fails to provide adequate purity. Because this compound is a relatively non-polar compound, a mobile phase consisting of a non-polar solvent with a slightly more polar modifier is recommended.

  • Recommended Starting System: A gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) is a standard choice for pyridine derivatives.[8]

  • Alternative System: For closely related compounds, a hexane/dichloromethane system has also proven effective.[9]

  • Optimization: Always optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rƒ) of approximately 0.3-0.4 for the desired compound to ensure good separation on the column.

Q6: How can I reliably assess the purity of my final product?

A6: A combination of analytical techniques is essential for a confident purity assessment:

  • Thin Layer Chromatography (TLC): The appearance of a single spot in multiple, distinct solvent systems is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying any proton- or carbon-bearing impurities.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values suggests high purity. Impurities typically cause melting point depression and broadening.

Q7: How should I store purified this compound?

A7: Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and light over the long term.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q: My crude product is a brown or dark-colored solid/oil. What causes this and how do I fix it?

A: This discoloration is almost certainly due to the presence of residual elemental iodine (I₂), a common excess reagent in the synthesis.

  • Causality: Iodine is less polar than the desired product and can be carried through extractions, staining the final crude material.

  • Solution: The most effective way to remove iodine is a chemical wash during the workup. Before drying the organic phase, wash it one or two times with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3][4][6] The thiosulfate ion reduces iodine (I₂) to the colorless and water-soluble iodide ion (I⁻), which is then partitioned into the aqueous layer. The disappearance of the brown/purple color in the organic layer indicates the successful removal of iodine.

Q: After purification by column chromatography, my yield is very low. What are the common causes of product loss?

A: Significant product loss during chromatography can be frustrating. The primary causes are often related to the interaction between the compound and the stationary phase.

  • Causality: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This can lead to irreversible adsorption or degradation of the product on the column, resulting in poor recovery.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic pyridine product.[10]

    • Use a Different Stationary Phase: If the issue persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica gel for purifying basic compounds like pyridines.

    • Avoid Chlorinated Solvents (if possible): While dichloromethane is a common solvent, it can sometimes form hydrochloric acid on silica gel over time, which can protonate your product and cause it to stick to the column. Using an ethyl acetate/hexane system is often safer.

Q: I am seeing significant peak tailing on my TLC plate and during column chromatography. Why is this happening?

A: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, and it severely compromises separation efficiency.

  • Causality: As mentioned in the previous point, the basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups of silica gel.[10] This interaction is strong enough to slow down a portion of the analyte molecules, causing them to lag behind the main band and create a "tail."

  • Solutions:

    • Primary Solution: Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase. This additive competes for the active acidic sites on the silica, allowing your pyridine derivative to elute with a much more symmetrical peak shape.

    • Alternative: Use neutral or basic alumina as your stationary phase, which lacks the acidic silanol groups responsible for this interaction.

Q: Recrystallization did not improve my product's purity. What is the next logical step?

A: If recrystallization fails, it usually means the impurities have very similar solubility properties to your desired product, or they are co-crystallizing. The next and most powerful purification technique is column chromatography. The workflow below can help guide your decision-making process.

Purification Method Selection Workflow

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Result start Crude Product analysis Analyze on TLC (e.g., 4:1 Hex/EtOAc) start->analysis recrystallize Recrystallization (e.g., from Ethanol) analysis->recrystallize  Single major spot? Impurities at baseline or solvent front?   chromatography Column Chromatography (Silica or Alumina) analysis->chromatography  Multiple close-running spots? Streaking observed?   end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification via Sodium Thiosulfate Wash and Solvent Extraction

This protocol is a standard workup procedure to remove acidic/basic impurities and residual iodine after synthesis.

  • Quench the reaction mixture by carefully adding it to water or ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous phase).

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel until the organic layer becomes colorless. [4]

  • Wash the organic layer sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Slurrying in Methanol

This method is ideal for a quick cleanup of a solid crude product.

  • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small amount of methanol (MeOH), just enough to create a stirrable suspension.[3]

  • Stir the slurry vigorously at room temperature for 30-60 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold MeOH.

  • Dry the purified solid under high vacuum.

Protocol 3: General Protocol for Silica Gel Column Chromatography

This protocol should be used when recrystallization or slurrying is insufficient.

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your product an Rƒ value of ~0.3-0.4 and show clear separation from impurities. A common starting point is hexane/ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in your initial, least polar mobile phase (e.g., 95:5 hexane/EtOAc). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-chloro-5-iodopyridine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this multi-halogenated pyridine synthesis. Our goal is to explain not just the "how," but the critical "why" behind each experimental step, ensuring you can anticipate, diagnose, and resolve common issues to achieve a high-purity final product.

Overview: The Synthetic Challenge

This compound is a valuable building block, but its synthesis is non-trivial. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions that can lead to side reactions.[1][2][3] Furthermore, the presence of multiple halogen substituents introduces challenges in regioselectivity and potential for halogen scrambling or migration. This guide focuses on a common and reliable synthetic pathway and the critical control points for success.

Recommended Synthetic Workflow

The most robust pathway involves the sequential halogenation of a suitable pyridine precursor. A logical approach starts with 2-chloropyridine, followed by bromination and then iodination. The final iodination step is often the most critical for introducing the desired regiochemistry and is a primary focus of our troubleshooting section.

SynthesisWorkflow cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_iodination Step 2: Iodination cluster_purification Purification 2-Chloropyridine 2-Chloropyridine Bromination Bromination (e.g., Br2, Oleum) 2-Chloropyridine->Bromination Product1 3-Bromo-2-chloropyridine Bromination->Product1 Forms key intermediate Iodination Iodination (e.g., I2, H2SO4/HIO3) Product1->Iodination Product2 This compound Iodination->Product2 Regioselective C-H functionalization Purification Workup & Purification (Quench, Extraction, Recrystallization) Product2->Purification

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective and answered with actionable advice grounded in chemical principles.

Issue 1: Low or No Yield of the Final Iodinated Product

Q1: I've completed the iodination step, but my crude yield is extremely low. My TLC/LC-MS analysis shows mostly unreacted 3-Bromo-2-chloropyridine. What went wrong?

A1: This is a classic activation problem. The pyridine ring, already deactivated by the nitrogen atom and two electron-withdrawing halogens, requires a potent electrophilic iodine species ("I+") for the reaction to proceed.[4] Elemental iodine (I₂) alone is not electrophilic enough.

  • Causality: The rate-determining step is the attack of the aromatic ring on the iodine electrophile. If the electrophile is not sufficiently activated, the energy barrier for this step is too high, and the reaction stalls.

  • Troubleshooting Actions:

    • Ensure Proper Electrophile Generation: The most common method is the use of an oxidizing agent in a strong acid. A mixture of I₂ with an oxidant like iodic acid (HIO₃), nitric acid, or potassium persulfate in concentrated sulfuric acid or oleum is necessary to generate the highly reactive iodonium cation.[4]

    • Verify Reagent Quality: Ensure your sulfuric acid/oleum is not wet and your oxidizing agent has not degraded.

    • Increase Reaction Temperature/Time: While elevated temperatures can promote side reactions, a gentle increase (e.g., from 60°C to 80°C) might be necessary to drive the reaction to completion. Monitor carefully by TLC or LC-MS.

Issue 2: Complex Mixture of Products & Regioisomer Formation

Q2: My NMR spectrum is complex, suggesting I have a mixture of isomers. Besides my target 5-iodo product, what other isomers are possible and how can I avoid them?

A2: Regioisomerism is the most significant side reaction. While the 5-position is electronically favored, substitution at other positions can occur, especially under harsh conditions.

  • Underlying Mechanism & Side Reactions:

    • The Desired C-5 Iodination: The chloro (C-2) and bromo (C-3) groups are ortho, para-directing. However, the powerful deactivating effect of the pyridine nitrogen dominates, making the C-3 and C-5 positions the most electron-rich (or least electron-poor).[1][5] The C-5 position is sterically more accessible than the C-3 position (which is already substituted) and is the thermodynamically favored product.

    • Side Product: 3-Bromo-2-chloro-6-iodopyridine: Some substitution can occur at the C-6 position, which is ortho to the nitrogen. While electronically disfavored, high temperatures can sometimes overcome this barrier.

    • Side Product: Di-iodinated Species: If an excess of the iodinating reagent is used or the reaction is run for too long, a second iodine atom can be added to the ring, typically at the remaining C-4 or C-6 position.

Regioselectivity cluster_products Potential Products Start 3-Bromo-2-chloropyridine + Activated Iodine (I+) Desired This compound (Major Product) Start->Desired Favored Path: Attack at C-5 Isomer 3-Bromo-2-chloro-6-iodopyridine (Minor Isomer) Start->Isomer Side Path: High Temp Attack at C-6 Poly Di-iodinated Product (Over-reaction) Start->Poly Side Path: Excess Reagent Attack at C-4/C-6

  • Troubleshooting Actions:

    • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 50-60°C) and only increase if necessary.

    • Stoichiometry is Key: Use a slight excess (1.1-1.2 equivalents) of the iodinating agent. Avoid large excesses to prevent di-iodination.

    • Slow Reagent Addition: Add the iodinating agent or the pyridine substrate slowly to the reaction mixture to maintain a low instantaneous concentration and better control the reaction exothermic.

Q3: I've heard of a "halogen dance" reaction. Could my product be isomerizing after it's formed?

A3: Yes, this is a plausible but less common side reaction in this specific synthesis unless a strong base is present. The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom.[6][7]

  • Causality: A strong base can deprotonate the pyridine ring, forming a pyridyl anion. This intermediate can then rearrange to place the halogen at a more thermodynamically stable position before being re-protonated.

  • Prevention: This is primarily an issue if you use strong bases (like LDA, NaNH₂, or BuLi) in your workup or subsequent steps. The acidic conditions of the iodination step itself will prevent this reaction. Ensure any basic quench is done carefully at low temperatures and with milder bases (e.g., NaHCO₃, Na₂CO₃) if possible.

Issue 3: Product Purification and Characterization

Q4: My crude product is a dark, oily solid. How can I effectively purify it?

A4: The dark color is likely due to residual iodine and other minor impurities. A multi-step purification is recommended.

  • Aqueous Workup: After the reaction, quench the mixture by carefully pouring it onto crushed ice. This will dilute the strong acid. Add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution portion-wise until the dark iodine color disappears and the solution becomes pale yellow or colorless.[8][9]

  • Extraction: Neutralize the acidic solution with a base (e.g., NaOH, Na₂CO₃) to a pH of ~7-8 and extract your product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is often the most effective method for removing isomeric impurities. Based on patent literature, slurrying or recrystallizing from methanol can be effective.[9][10] Experiment with solvent systems like ethanol, isopropanol, or mixtures with hexanes.

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel chromatography is the final option. Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

Q5: What are the expected spectroscopic data for the final product to confirm its identity?

A5: Characterization is crucial. Below is a table of expected data. The key diagnostic in the ¹H NMR is the presence of two doublets in the aromatic region, confirming the 1,2,3,5-substitution pattern.

Analysis Type Expected Data for this compound Notes
¹H NMR (CDCl₃, 400 MHz)δ ~8.3 ppm (d, 1H), ~7.9 ppm (d, 1H)Two doublets, each representing one proton on the ring. The exact chemical shifts can vary slightly.
¹³C NMR (CDCl₃, 100 MHz)Expect 5 distinct signals in the aromatic region (approx. 90-160 ppm).The carbon attached to iodine (C-5) will be significantly upfield (~95-105 ppm).
Mass Spec (EI or ESI)m/z: ~319, 321, 323Shows the characteristic isotopic pattern for one bromine and one chlorine atom. [M+H]⁺ for ESI would be ~320, 322, 324.

Detailed Experimental Protocol

This protocol is a synthesized example based on common procedures for electrophilic halogenation of pyridines.[9][10] Safety First: This reaction involves strong acids, oxidants, and toxic halogens. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Step 2: Iodination of 3-Bromo-2-chloropyridine
  • Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is dry.

  • Reagent Preparation: In the flask, combine 3-Bromo-2-chloropyridine (1.0 eq) and elemental Iodine (1.1 eq).

  • Reaction Initiation: Cool the flask in an ice-water bath. Slowly and carefully add concentrated Sulfuric Acid (e.g., 3-4 volumes) via the dropping funnel, keeping the internal temperature below 20°C.

  • Oxidant Addition: Once the addition is complete, slowly add the oxidizing agent (e.g., Iodic Acid, HIO₃, 0.4 eq) in small portions. The reaction may be exothermic. Maintain the temperature below 30°C during addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS (typically 2-4 hours).

  • Workup - Quench: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and a 10% aqueous solution of sodium thiosulfate.

  • Workup - Neutralization & Extraction: Stir until the iodine color has vanished. Slowly neutralize the mixture to pH 7-8 with a 20% NaOH solution while cooling in an ice bath. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from methanol or another suitable solvent system.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of the highly functionalized heterocyclic building block, 3-bromo-2-chloro-5-iodopyridine. The unique arrangement of three distinct halogen atoms on this pyridine core presents both a challenge and a significant synthetic opportunity for selective, sequential derivatization. This document is designed to help you navigate the complexities of this substrate and optimize your reaction conditions for maximum yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in a Suzuki coupling?

The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle follows a well-established trend based on the carbon-halogen (C-X) bond dissociation energy.[1] For this substrate, the expected order of reactivity is:

C-I (at position 5) > C-Br (at position 3) >> C-Cl (at position 2) [2][3]

This inherent reactivity difference is the cornerstone of achieving selective monofunctionalization. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, allowing for coupling at the 5-position under mild conditions that leave the C-Br and C-Cl bonds untouched.[4]

Q2: How can I achieve selective coupling at only the 5-iodo position?

To exploit the natural reactivity hierarchy, you should employ mild reaction conditions. This typically involves:

  • Lower Temperatures: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is often sufficient for the C-I bond to react while preventing the activation of the C-Br bond.

  • "Standard" Catalysts: Catalysts that are not excessively active are preferred. For instance, traditional Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often provides excellent selectivity for the C-I bond without requiring the more powerful Buchwald-type ligands needed for C-Cl bond activation.[5][6]

  • Careful Choice of Base: A moderately strong inorganic base like K₂CO₃ or Na₂CO₃ is usually adequate.[7][8] Using very strong bases or highly nucleophilic fluoride sources can sometimes lead to side reactions or reduced selectivity if the temperature is not carefully controlled.

Q3: Is it possible to perform a second Suzuki coupling at the 3-bromo position?

Yes, this is a common strategy in sequential cross-coupling. After the initial selective coupling at the 5-iodo position, the resulting 3-bromo-2-chloro-5-arylpyridine can be subjected to a second Suzuki coupling. This subsequent reaction will require more forcing conditions to activate the stronger C-Br bond, such as:

  • Higher Temperatures: Typically in the range of 80-110 °C.

  • More Active Catalyst Systems: Employing more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the more difficult oxidative addition to the C-Br bond.[5][9]

Q4: What are the primary causes of common side reactions like dehalogenation and homocoupling?
  • Dehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It often occurs after oxidative addition, where the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.[10] Common hydride sources can be impurities in the solvent or base, or they can be generated from side reactions involving alcoholic solvents or amine bases.[10] Rigorously degassed, anhydrous solvents and high-purity reagents are crucial to minimize this.

  • Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid/ester (R-R) or two molecules of your halo-pyridine. Boronic acid homocoupling is often promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling pathway.[11][12] Maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution is the most effective way to prevent this.[11]

Visualizing the Fundamentals

To effectively troubleshoot, a clear understanding of the core mechanism and the substrate's properties is essential.

Suzuki Catalytic Cycle pd0 Pd(0)Ln oa_ts Oxidative Addition pd0->oa_ts pd2_halide Ar-Pd(II)Ln-X oa_ts->pd2_halide transmetal_ts Transmetalation pd2_halide->transmetal_ts pd2_r Ar-Pd(II)Ln-R' transmetal_ts->pd2_r re_ts Reductive Elimination pd2_r->re_ts re_ts->pd0 product Ar-R' re_ts->product Product Formed start Ar-X start->oa_ts Aryl Halide boronic R'-B(OR)2 + Base boronic->transmetal_ts Activated Boron Reagent

Caption: The Suzuki-Miyaura Catalytic Cycle.[8][13]

Reactivity Hierarchy cluster_0 This compound cluster_1 Relative Reactivity in Oxidative Addition I C-I (Position 5) Br C-Br (Position 3) I->Br  Much Faster   Cl C-Cl (Position 2) Br->Cl  Much Faster   label_high Highest label_low Lowest

Caption: Relative reactivity of C-X bonds.[2][4]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting material.

This is one of the most common issues and usually points to a problem with one of the core components of the reaction.

Potential Cause Recommended Solution & Explanation
Inactive Catalyst Solution: Use a fresh batch of catalyst and ligand. Explanation: The active Pd(0) species is susceptible to oxidation if exposed to air, rendering it inactive.[11] Phosphine ligands can also oxidize to phosphine oxides.[11] If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure it has been stored properly. Consider using more air-stable precatalysts like PEPPSI-type catalysts if oxygen sensitivity is a persistent issue.[14]
Insufficiently Degassed System Solution: Ensure all solvents are rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Explanation: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes boronic acid homocoupling.[11][12]
Poor Reagent Quality Solution: Use fresh, high-purity boronic acid/ester and base. Explanation: Boronic acids can degrade over time, especially if they are electron-deficient, through processes like protodeboronation.[11] Ensure the base is anhydrous and of high quality.
Sub-optimal Temperature Solution: Incrementally increase the reaction temperature. Explanation: While selectivity for the C-I bond is favored at lower temperatures, the reaction may still require some thermal energy to overcome the activation barrier. If you are targeting the C-Br or C-Cl bond, significantly higher temperatures are necessary.[15]
Incorrect Base Solution: Screen different bases. Explanation: The base is critical for activating the boronic acid to facilitate transmetalation.[7][16][17] Its strength and solubility are important. If a carbonate base (e.g., K₂CO₃) is ineffective, consider a phosphate (K₃PO₄) or, for more challenging couplings, an organic base or a stronger inorganic base like Cs₂CO₃.[7]
Problem 2: I'm getting a mixture of products from coupling at multiple halogen positions (loss of selectivity).

This indicates that your reaction conditions are too harsh, activating the less reactive C-Br or C-Cl bonds in addition to the C-I bond.

Potential Cause Recommended Solution & Explanation
Reaction Temperature is Too High Solution: Lower the reaction temperature. Start at room temperature and increase in 10-15 °C increments only if the reaction does not proceed. Explanation: The energy difference for oxidative addition into the C-I, C-Br, and C-Cl bonds is significant.[2] Lower temperatures provide a kinetic window to react only at the most labile C-I site.
Catalyst System is Too Active Solution: Switch to a less active catalyst/ligand system. Explanation: Highly electron-rich and bulky ligands (e.g., Buchwald-type phosphines, NHCs) are designed to facilitate difficult couplings, including those of aryl chlorides.[9][18] For C-I selective coupling, these are often overkill and can lead to over-reactivity. A simple Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ system is often more selective.[15][19]
Prolonged Reaction Time Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Explanation: Even under mild conditions, if the reaction is left for an extended period after the initial C-I coupling is complete, the less reactive sites may begin to react, especially if the temperature is slightly elevated.
Problem 3: I'm observing significant formation of a dehalogenated byproduct.

This side reaction, known as hydrodehalogenation or protodehalogenation, competes with the desired cross-coupling pathway.

Potential Cause Recommended Solution & Explanation
Presence of a Hydride Source Solution: Use anhydrous, deoxygenated solvents. Avoid solvents that can act as hydride donors at high temperatures (e.g., isopropanol). Ensure the base is pure and dry. Explanation: After oxidative addition, the Ar-Pd-X intermediate can react with a hydride, leading to reductive elimination of Ar-H.[10]
Slow Transmetalation Solution: Increase the concentration of the boronic acid (use 1.2-1.5 equivalents). Ensure the chosen base is effective at activating the boronic acid. Explanation: If the transmetalation step is slow, the Ar-Pd-X intermediate has more time to react with competing species, including hydride sources. A more effective base or a higher concentration of the boron reagent can accelerate transmetalation.[7][16]
Boronic Acid Instability Solution: Use a more stable boronic acid derivative, such as a pinacol ester (R-Bpin) or a trifluoroborate salt (R-BF₃K). Explanation: If the boronic acid decomposes (protodeboronation), its effective concentration decreases, slowing transmetalation and favoring side reactions. Pinacol esters and trifluoroborates are generally more stable.[10][17]

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield / No Reaction check_catalyst Is Catalyst/Ligand Active? (Fresh, Stored Properly) start->check_catalyst check_inert Is System Inert? (Degassed Solvents, Ar/N₂) check_catalyst->check_inert Yes action_catalyst Use Fresh Catalyst/Ligand Consider Precatalyst check_catalyst->action_catalyst No check_reagents Are Reagents High Quality? (Boronic Acid, Base) check_inert->check_reagents Yes action_inert Improve Degassing (e.g., Freeze-Pump-Thaw) check_inert->action_inert No check_conditions Are Conditions Optimal? (Temp, Base, Solvent) check_reagents->check_conditions Yes action_reagents Use Fresh Boronic Acid Consider Pinacol Ester check_reagents->action_reagents No action_screen Screen Temp, Base, Solvent check_conditions->action_screen No success Reaction Optimized check_conditions->success Yes action_catalyst->start action_inert->start action_reagents->start action_screen->start

Caption: A decision tree for troubleshooting low yields.

Experimental Protocol: Selective Suzuki Coupling at the 5-Iodo Position

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the flask via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting halide.

  • Reaction: Place the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf (on normal phase silica) product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-3-bromo-5-arylpyridine product.

References

Overcoming challenges in the scale-up of 3-Bromo-2-chloro-5-iodopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-iodopyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this important halogenated pyridine intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial. However, the journey from lab-scale grams to pilot-scale kilograms is often fraught with challenges including regio-selectivity, impurity profiles, and reaction control.

This document moves beyond a simple recitation of steps. It is structured to provide deep, field-tested insights into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure the success and scalability of your synthesis.

Part 1: Understanding the Synthetic Landscape

The most prevalent and scalable synthetic routes to this compound typically begin with a pre-functionalized pyridine ring. A common and effective strategy involves the diazotization of an amino-substituted pyridine followed by a Sandmeyer-type iodination. This approach offers good yields and control over regiochemistry.

The general transformation is illustrated below:

cluster_0 Synthetic Workflow Start 2-Amino-3-bromo-5-chloropyridine Step1 Diazotization (e.g., t-BuONO, NaNO2/H+) Start->Step1 Reagent Addition (Controlled Temp) Intermediate Diazonium Salt Intermediate (In situ) Step1->Intermediate Formation Step2 Iodination (e.g., I2/CuI, KI) Intermediate->Step2 Displacement of N2 Workup Aqueous Workup & Quenching (e.g., Na2S2O3 wash) Step2->Workup Crude Product Purification Purification (Slurry/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: A typical synthetic workflow for this compound.

Part 2: Troubleshooting Guide - A-Question-and-Answer Approach

This section directly addresses common issues encountered during the synthesis and scale-up. Each answer is designed to not only solve the immediate problem but also to provide a foundational understanding of the underlying chemistry.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from one of several critical areas. A systematic approach is required to diagnose the issue.

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to reaction conditions. The reaction is typically run at low temperatures (0°C to -10°C) to prevent premature decomposition of the thermally unstable diazonium intermediate.[1]

    • Causality: At higher temperatures, the diazonium salt can decompose, leading to side reactions or reversion to the starting amine.

    • Solution: Ensure your reactor has adequate cooling capacity, especially during scale-up. The addition of the diazotizing agent (e.g., tert-butyl nitrite, or aqueous sodium nitrite) must be slow and controlled to manage the exotherm.

  • Side Reactions: The formation of byproducts is a primary cause of yield loss. In related syntheses, over-halogenation of the starting material or product can occur if reaction conditions are not carefully controlled.[2]

    • Causality: The pyridine ring's reactivity can lead to undesired substitutions.

    • Solution: Analyze your crude product by HPLC or GC-MS to identify major impurities. This will inform adjustments to stoichiometry or reaction time. For instance, ensuring the complete consumption of the starting amine before the iodination step can prevent the formation of undesired iodo-amine species.

  • Losses During Workup and Purification: The product can be lost during aqueous extraction or inefficient purification.

    • Causality: this compound has limited solubility in water but can be lost if the organic phase is not thoroughly separated or if multiple extractions are not performed.

    • Solution: Optimize your extraction solvent and perform back-extractions of the aqueous layers. For purification, avoid chromatography at scale. Develop a robust recrystallization or slurry procedure. Several patents suggest that slurrying the crude solid in a solvent like methanol is effective for removing impurities.[3][4]

Q2: I'm observing significant byproducts. What are the common impurities and how can I minimize their formation?

A2: Impurity profiling is key to process optimization. Below is a table of common byproducts and strategies for their mitigation.

Impurity IDStructure / NamePotential CauseMitigation Strategy
IMP-01 2-Amino-3-bromo-5-chloropyridineIncomplete reaction during diazotization.Increase equivalents of diazotizing agent slightly (1.2-1.5 eq.).[3] Increase reaction time at low temperature to ensure full conversion. Monitor reaction progress by TLC or HPLC.
IMP-02 3-Bromo-5-chloropyridineReductive de-iodination during the reaction or workup.Ensure the reaction is not overly acidic. Use a milder quenching agent if necessary. Avoid excessive heating during solvent removal.
IMP-03 Isomeric Products"Halogen dance" reactions if using a lithiation pathway.[5]While less common for the Sandmeyer route, if using organometallic intermediates, strict temperature control (e.g., -78°C) is critical to prevent isomerization.[5]
Q3: The Sandmeyer-type iodination step is inefficient. How can I optimize this transformation?

A3: The Sandmeyer reaction is a powerful tool for converting aryl amines to aryl halides via their diazonium salts.[6] Its efficiency in this synthesis depends on the choice of reagents and conditions.

  • Iodide Source: While potassium iodide (KI) is a common iodide source, using elemental iodine (I₂) in combination with a copper(I) iodide (CuI) catalyst often gives higher yields and cleaner conversions for aryl iodides.[3][7]

    • Causality: The Cu(I) catalyst facilitates a radical-nucleophilic aromatic substitution mechanism, which is often more efficient than direct nucleophilic attack by iodide on the diazonium salt.[6]

  • Solvent: Acetonitrile is a common and effective solvent for this transformation, as it solubilizes the reagents well and is relatively inert under the reaction conditions.[3][4]

  • Temperature: After the initial low-temperature diazotization, the iodination step often requires gentle heating (e.g., 50-70°C) to drive the reaction to completion.[3]

    • Causality: The decomposition of the diazonium salt to form the aryl radical and N₂ gas is the rate-limiting step and is accelerated by heat.

    • Solution: Perform a temperature optimization study (e.g., 40°C, 50°C, 60°C) on a small scale to find the sweet spot between reaction rate and byproduct formation.

Q4: When scaling up, my reaction profile changes, and I'm facing safety issues. What are the critical scale-up parameters?

A4: Scaling up this synthesis introduces significant challenges related to heat and mass transfer.[8]

  • Heat Management: The diazotization reaction is highly exothermic. A reaction that is easily controlled in a 1L flask with an ice bath can become a dangerous runaway in a 100L reactor.

    • Causality: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.

    • Solution: Use a reactor with a jacket for precise temperature control. The addition of the diazotizing agent must be done via a pump at a controlled rate tied to the internal temperature. A safety review (e.g., HAZOP) is essential before the first scale-up campaign.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation and reducing yield.

    • Causality: Uniform distribution of reagents is necessary for a consistent reaction.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry.

  • Gas Evolution: The reaction releases nitrogen (N₂) gas.

    • Causality: The decomposition of the diazonium salt is a key step in the Sandmeyer reaction.[6]

    • Solution: The reactor must be properly vented to handle the gas evolution safely. The rate of gas evolution can be controlled by the addition rate of the diazotizing agent and the reaction temperature.

cluster_1 Troubleshooting: Low Yield Start Low Yield Observed Check1 Analyze Crude by HPLC/GC-MS Start->Check1 Path1 High Starting Material? Check1->Path1 Path2 High Byproducts? Check1->Path2 Path3 Low Mass Balance? Check1->Path3 Solution1 Incomplete Diazotization - Increase diazotizing agent - Increase reaction time - Check temperature control Path1->Solution1 Solution2 Side Reactions - Re-evaluate stoichiometry - Optimize temperature profile - Identify byproducts to trace cause Path2->Solution2 Solution3 Workup/Purification Loss - Optimize extraction solvent - Back-extract aqueous layers - Develop robust slurry/recrystallization Path3->Solution3

Caption: A decision tree for diagnosing the root cause of low yield.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific equipment and raw material quality.

Protocol 1: Synthesis of this compound

This procedure is adapted from methodologies described in the patent literature, which have been demonstrated to be effective.[3][4][7]

Reagents & Equipment:

  • 500 mL three-necked flask equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • 2-Amino-3-bromo-5-chloropyridine (e.g., 20.0 g, 96.4 mmol)

  • Acetonitrile (ACN) (100 mL)

  • Elemental Iodine (I₂) (44.0 g, 173.5 mmol, 1.8 eq.)

  • Copper(I) Iodide (CuI) (18.4 g, 96.4 mmol, 1.0 eq.)

  • tert-Butyl nitrite (t-BuONO) (13.9 g, 135.0 mmol, 1.4 eq.)

  • Ethyl Acetate, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Sodium Sulfate, Methanol.

Procedure:

  • Under a nitrogen atmosphere, charge the 500 mL three-necked flask with acetonitrile (100 mL), elemental iodine (44.0 g), and copper(I) iodide (18.4 g).

  • Begin stirring to form a slurry and cool the mixture to 0-5°C using an ice bath.

  • Slowly add tert-butyl nitrite (13.9 g) to the cold slurry.

  • In a separate beaker, dissolve 2-amino-3-bromo-5-chloropyridine (20.0 g) in a minimal amount of acetonitrile (if necessary, though it can be added as a solid in portions).

  • Slowly add the 2-amino-3-bromo-5-chloropyridine to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and slowly warm the reaction mixture to 60°C.

  • Stir the reaction at 60°C for 2 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and add water (45 mL).

  • Filter the resulting solid through a Büchner funnel and wash the filter cake with ethyl acetate (45 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine all organic phases and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 100 mL) until the organic layer is no longer colored by iodine, followed by brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

Protocol 2: Purification by Methanol Slurry
  • Transfer the crude solid obtained from Protocol 1 to an Erlenmeyer flask.

  • Add a small amount of methanol (e.g., 2 mL per gram of crude material).

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Filter the solid, wash the cake with a small amount of cold methanol, and dry under vacuum to afford this compound as a white to off-white solid. (Typical yields are reported in the 70-71% range).[3][4]

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: The key hazards are: 1) The exothermic nature of the diazotization. 2) The evolution of N₂ gas, which can pressurize a sealed system. 3) Handling of iodine, which is a respiratory and skin irritant. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Can I use NaNO₂ and HCl instead of tert-butyl nitrite?

    • A: Yes, aqueous sodium nitrite with a strong acid like H₂SO₄ or HCl is a classic method for diazotization.[1] However, using an organic nitrite like t-BuONO in an organic solvent can sometimes lead to a cleaner reaction profile and simpler workup, as it avoids a large aqueous phase during the reaction itself.

  • Q: How do I confirm the structure and purity of my final product?

    • A: The structure should be confirmed by ¹H NMR and Mass Spectrometry. Purity should be assessed by HPLC or GC analysis. The melting point can also be used as a quality control check (literature mp: 95-98 °C).

References

Technical Support Center: 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-2-chloro-5-iodopyridine (CAS No. 1211586-80-9). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile halogenated pyridine building block. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] The combination of multiple halogen substituents on the pyridine ring can make the molecule susceptible to degradation under improper conditions.

Q2: Why is storage under an inert atmosphere and in the dark so critical?

A2: The recommendation for storage under an inert atmosphere and in the dark is a precautionary measure based on the general reactivity of halogenated aromatic compounds. Halogen-carbon bonds, particularly the carbon-iodine bond, can be susceptible to cleavage by light (photolysis). Furthermore, reaction with atmospheric moisture and oxygen, though likely slow at low temperatures, can lead to the formation of impurities over time.

Q3: What are the physical and chemical properties of this compound?

A3: A summary of the key physical and chemical properties is provided in the table below.

PropertyValue
CAS Number 1211586-80-9
Molecular Formula C5H2BrClIN
Molecular Weight 318.34 g/mol [1][2]
Appearance Typically a solid.
Storage Temperature 2-8°C[1]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to use appropriate PPE to avoid direct contact. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][5]

Q5: Is this compound compatible with common laboratory solvents and reagents?

A5: While specific reactivity data is limited, based on its structure, this compound is expected to be incompatible with strong oxidizing agents and strong acids, which is a common characteristic for similar bromo- and chloropyridines.[6] Caution should be exercised when using strong bases or nucleophiles, as substitution reactions at the halogenated positions may occur, especially at elevated temperatures.

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound in your experiments.

Problem 1: The solid has developed a yellowish or brownish tint over time.

  • Potential Cause: This discoloration is often an indication of partial degradation of the compound. This can be caused by exposure to light, air (oxygen or moisture), or elevated temperatures. The carbon-iodine bond is often the most labile and can be a source of decomposition.

  • Solution:

    • Verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before use.

    • If the purity is compromised, consider purifying the material by recrystallization or column chromatography, if feasible.

    • To prevent future discoloration, ensure the compound is stored under the recommended conditions: 2-8°C, in the dark, and under an inert atmosphere.[1]

Problem 2: Inconsistent results in cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Potential Cause: Inconsistent yields or the formation of unexpected byproducts can be due to degraded starting material. The presence of impurities, such as hydrolyzed or oxidized species, can interfere with the catalytic cycle of the cross-coupling reaction.

  • Solution:

    • Always use a fresh bottle of the reagent or a sample that has been properly stored.

    • If you suspect degradation, analyze the starting material for purity.

    • Ensure that all solvents and other reagents used in the reaction are anhydrous and of high purity, as moisture can also negatively impact many cross-coupling reactions.

Problem 3: The compound appears to be clumpy or difficult to handle.

  • Potential Cause: Clumping can occur if the compound has absorbed moisture from the atmosphere. This is more likely if the container has been opened multiple times in a humid environment.

  • Solution:

    • Dry the material under a high vacuum for a few hours before use. Avoid heating, as this may cause degradation.

    • To prevent this issue, it is best to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere.

Experimental Workflow: Best Practices for Handling and Aliquoting

To maintain the integrity of this compound, follow this recommended workflow for handling and aliquoting the reagent.

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage prep1 Equilibrate reagent container to room temperature in a desiccator. prep2 Prepare vials, labels, and transfer tools. prep1->prep2 prep3 Purge glovebox or Schlenk line with inert gas (Ar or N2). prep2->prep3 aliquot1 Transfer reagent container and vials into the inert atmosphere environment. prep3->aliquot1 aliquot2 Carefully weigh and dispense the desired amount of This compound into each vial. aliquot1->aliquot2 aliquot3 Backfill each vial with inert gas before sealing. aliquot2->aliquot3 storage1 Seal vials tightly with parafilm as a secondary seal. aliquot3->storage1 storage2 Place the sealed vials in a labeled secondary container. storage1->storage2 storage3 Store at 2-8°C in a dark location. storage2->storage3

Caption: Workflow for aliquoting and storing this compound.

Troubleshooting Decision Tree

If you encounter issues in your reaction, use this decision tree to diagnose potential stability-related problems with your this compound.

G start Reaction Failure or Low Yield check_purity Is the starting material visibly discolored or clumpy? start->check_purity purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No analyze_sm Analyze purity of This compound (e.g., HPLC, LC-MS). purity_yes->analyze_sm purity_no->analyze_sm is_pure Is the purity >95%? analyze_sm->is_pure pure_yes Yes is_pure->pure_yes Yes pure_no No is_pure->pure_no No check_conditions Review reaction conditions: - Anhydrous solvents? - Degassed system? - Catalyst integrity? pure_yes->check_conditions purify Purify the starting material or use a new batch. pure_no->purify

Caption: Decision tree for troubleshooting reaction issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-Bromo-2-chloro-5-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, polyhalogenated building block. As Senior Application Scientists, our goal is to provide not just protocols, but a deep understanding of the principles that govern selectivity and reactivity, enabling you to troubleshoot and optimize your synthetic strategies effectively.

Core Principles of Selectivity: Frequently Asked Questions

Understanding the inherent properties of the this compound substrate is the foundation for successful and selective functionalization. This section addresses the fundamental questions that dictate experimental design.

FAQ 1: What is the primary factor determining which halogen reacts first?

The dominant factor governing reactivity in palladium-catalyzed cross-coupling is the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step in the catalytic cycle.[1] Weaker C-X bonds undergo this step more readily. For this compound, the reactivity follows a clear and predictable hierarchy based on bond strength:

C-I > C-Br > C-Cl

This intrinsic difference is the cornerstone of achieving chemoselectivity. By carefully selecting reaction conditions, one can functionalize the C-I bond while leaving the C-Br and C-Cl bonds untouched for subsequent transformations.[2][3][4]

cluster_0 Reactivity Hierarchy reactivity Relative Reactivity (Ease of Oxidative Addition) I C₅-Iodo Br C₃-Bromo I->Br More Reactive Cl C₂-Chloro Br->Cl More Reactive

Caption: General reactivity order of carbon-halogen bonds.

FAQ 2: How does the pyridine ring influence reactivity at each position?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This electronic nature has two main consequences:

  • General Activation: It activates all C-X bonds toward oxidative addition compared to a corresponding benzene system.[5]

  • Positional Effects: The nitrogen atom's inductive effect is strongest at the C2 and C6 positions (ortho), followed by the C4 position (para).[2] In the absence of the overwhelming C-X bond strength difference, the general order of positional reactivity on a pyridine ring is C2/C6 > C4 > C3/C5.[6]

For this compound, this means the C2-Cl bond is electronically activated. However, the C-Cl bond is so much stronger than the C-I bond that the halogen's identity remains the controlling factor. Therefore, selective reaction at the C5-iodo position is the most readily achievable transformation.

FAQ 3: What is the role of the catalyst system in achieving selectivity?

While the C-I bond is inherently the most reactive, the catalyst system—comprising the palladium precursor, ligand, and base—is what translates this potential into a high-yielding, selective reaction.

  • Palladium Precursor: Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are often used for their air stability and are reduced in situ to the active Pd(0) species.[7][8] Direct Pd(0) sources like Pd(PPh₃)₄ can also be used.[9]

  • Ligand: The ligand is arguably the most critical component for tuning reactivity. It stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can prevent catalyst decomposition.[7] For selective C-I coupling, a general-purpose ligand may suffice. For more challenging transformations (like subsequent C-Br or C-Cl coupling), highly active, bulky, and electron-rich ligands (e.g., biarylphosphines like SPhos, XPhos) are required.[10][11]

  • Base & Solvent: The base's role is to facilitate key steps in the catalytic cycle, such as transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[12][13] The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst.

Catalyst & Conditions Selection Guide for Selective C₅-Iodo Coupling

The following sections provide recommended starting points for the three most common cross-coupling reactions. The primary goal is the selective functionalization at the C5-iodo position.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a robust method for forming C(sp²)-C(sp²) bonds with aryl- or vinylboronic acids/esters. Given the high reactivity of the C-I bond, standard conditions are often highly effective.

Table 1: Recommended Catalyst Systems for Selective Suzuki-Miyaura Coupling at C5-Iodo

Catalyst Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Approx. Time (h)
Pd(PPh₃)₄ (2-5) - K₂CO₃ (2-3) Toluene/H₂O or Dioxane/H₂O (4:1) 80-100 6-16
PdCl₂(dppf) (2-3) - Cs₂CO₃ (2) DMF or Dioxane 90-100 10-18

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 80-100 | 4-12 |

Rationale:

  • Pd(PPh₃)₄ is a classic, reliable choice for reactive C-I bonds and is often sufficient for high yields.[12]

  • PdCl₂(dppf) offers a good balance of activity and stability, suitable for a wide range of boronic acids.[14]

  • The Pd(OAc)₂/SPhos system is a highly active, modern catalyst that can achieve faster reaction times and may be necessary for more sterically hindered or electronically challenging boronic acids.[14]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.3 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[15]

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[12]

  • Heat the mixture to the specified temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling (C-C Bond Formation)

This reaction couples the C-I bond with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 2: Recommended Catalyst Systems for Selective Sonogashira Coupling at C5-Iodo

Catalyst Precursor (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Approx. Time (h)
PdCl₂(PPh₃)₂ (2-5) CuI (5-10) Et₃N or Piperidine (2-4) DMF or THF 25-60 4-12

| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Diisopropylamine (2-4) | Toluene | 50-70 | 6-16 |

Rationale:

  • The classic PdCl₂(PPh₃)₂/CuI system is highly effective for coupling aryl iodides and is the most common starting point.[16] The amine acts as both the base and a solvent in some cases.

  • Copper-free conditions exist but often require more specialized ligands and are generally employed to avoid potential side reactions like alkyne homocoupling (Glaser coupling).[17][18] For this highly reactive substrate, the standard copper co-catalyzed reaction is usually sufficient and reliable.

Experimental Protocol: Sonogashira Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[12]

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine).[12]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[12]

  • Stir the reaction at the appropriate temperature (which can often be room temperature for iodides) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming C-N bonds. It is more sensitive than C-C couplings and generally requires bulky, electron-rich biarylphosphine ligands to facilitate the crucial C-N reductive elimination step.[13][19]

Table 3: Recommended Catalyst Systems for Selective Buchwald-Hartwig Amination at C5-Iodo

Catalyst Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Approx. Time (h)
Pd₂(dba)₃ (1-2) Xantphos (2-4) Cs₂CO₃ (1.5-2) Dioxane or Toluene 80-110 6-18
Pd(OAc)₂ (2) BINAP (3) NaOtBu (1.2-1.5) Toluene 80-100 12-24

| G3-XPhos Precatalyst (2-4) | - | LHMDS or K₃PO₄ (1.5-2) | t-BuOH or Dioxane | 80-110 | 4-12 |

Rationale:

  • Xantphos is a wide-bite-angle ligand that is excellent for promoting C-N coupling and preventing β-hydride elimination.[15][19]

  • BINAP is another classic bidentate ligand effective for aminations.[13] The use of a strong, non-nucleophilic base like NaOtBu is critical.[19]

  • Modern, pre-formed catalysts like G3-XPhos are highly active and reliable, often giving faster reactions and higher yields with a broader range of amines.[10]

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.[15]

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[15]

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.[15]

  • Seal the vessel securely and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and quench carefully with water or saturated ammonium chloride. Extract the product, dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and Optimization Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues in a question-and-answer format.

Start Problem Encountered LowYield Low or No Yield Start->LowYield NoSelectivity Lack of Selectivity (Mixture of Products) Start->NoSelectivity PdBlack Catalyst Decomposition (Palladium Black) Start->PdBlack SideReaction Hydrodehalogenation Start->SideReaction Sol1 Check Inert Atmosphere & Reagent Purity LowYield->Sol1 Cause: Inactive Catalyst Sol2 Use More Active Ligand (e.g., XPhos) LowYield->Sol2 Cause: Poor Reactivity Sol3 Increase Temperature LowYield->Sol3 Cause: Insufficient Energy Sol4 Lower Reaction Temp. NoSelectivity->Sol4 Cause: Over-activation Sol5 Reduce Reaction Time NoSelectivity->Sol5 Cause: Over-activation Sol6 Use Less Active Catalyst (e.g., Pd(PPh₃)₄) NoSelectivity->Sol6 Cause: Catalyst Too Active PdBlack->Sol4 Cause: Thermal Stress Sol7 Use More Robust Ligand (e.g., NHC-based) PdBlack->Sol7 Cause: Ligand Degradation Sol8 Ensure Anhydrous Cond. SideReaction->Sol8 Cause: Water as Proton Source Sol9 Screen Different Bases SideReaction->Sol9 Cause: Base-promoted side path

Caption: A decision-making workflow for troubleshooting common issues.

Q1: My reaction is sluggish or shows no conversion. What should I check first? A1: Start with the fundamentals.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that all solvents were rigorously degassed.[20]

  • Reagent Quality: Boronic acids can degrade over time, and bases can be hygroscopic. Use fresh, high-quality reagents.

  • Catalyst Activity: If using a Pd(II) precursor, ensure the conditions are suitable for its reduction to Pd(0). In some cases, adding a small amount of a reducing agent or switching to a direct Pd(0) source can help.[8] If these are all in order, consider moving to a more active ligand system (e.g., from PPh₃ to a Buchwald-type biarylphosphine ligand).[21]

Q2: I'm seeing a mixture of products, with coupling at both the iodo and bromo positions. How can I improve selectivity for the C-I bond? A2: This indicates your reaction conditions are too harsh, providing enough energy to overcome the activation barrier for the C-Br bond. To improve selectivity:

  • Lower the Temperature: This is the most effective way to favor the reaction with the lower activation energy (C-I coupling). Try running the reaction at the lowest temperature that still provides a reasonable rate for C-I functionalization.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the initial starting material is consumed to prevent the slower reaction at the C-Br position from proceeding.

  • Use a Less Active Catalyst: If you are using a highly active system like Pd(OAc)₂/SPhos, consider switching to a milder catalyst like Pd(PPh₃)₄, which may be active enough for the C-I bond but not the C-Br bond under your conditions.

Q3: My reaction mixture is turning black, and the yield is low. What is happening? A3: The formation of a black precipitate is characteristic of "palladium black," which is decomposed, inactive palladium metal.[20] This indicates your catalyst is not stable under the reaction conditions.

  • Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature.

  • Ligand Stability: The ligand may be degrading or dissociating from the metal center. Consider using a more robust or strongly-binding ligand, such as a bidentate phosphine (e.g., Xantphos) or an N-heterocyclic carbene (NHC) based catalyst.[20]

Q4: My main byproduct is 3-bromo-2-chloropyridine (hydrodehalogenation). How do I prevent this? A4: Hydrodehalogenation is the replacement of the halogen with a hydrogen atom.

  • Moisture: Ensure all solvents and reagents are scrupulously dry, as water can be a proton source for this side reaction.[20]

  • Base Choice: The base can sometimes influence the rate of hydrodehalogenation. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. NaOtBu) may identify one that minimizes this pathway.[20]

  • Reagent Purity: Impurities in your amine (for Buchwald-Hartwig) or other reagents can sometimes act as hydrogen donors.

Advanced FAQ: Is it possible to selectively couple at the C3-Bromo or C2-Chloro positions?

Yes, but it requires a sequential strategy. Direct selective coupling at the C-Br or C-Cl position in the presence of the C-I bond is not feasible due to the inherent reactivity differences. The strategy must be:

  • First Coupling at C5-Iodo: Perform a selective cross-coupling at the C5-iodo position under the mildest conditions possible, as described above. Purify the resulting 3-bromo-2-chloro-5-substituted-pyridine.

  • Second Coupling at C3-Bromo: With the iodo position functionalized, the C-Br bond is now the most reactive site. This second coupling will require more forcing conditions: higher temperatures and a more active catalyst system (e.g., a bulky biarylphosphine ligand like XPhos or SPhos) are almost always necessary to activate the stronger C-Br bond.[10]

  • Third Coupling at C2-Chloro: Activating the C2-Cl bond for a third coupling is extremely challenging and requires state-of-the-art catalyst systems, often involving highly specialized, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands, and potentially higher temperatures.[5]

This stepwise approach allows for the controlled and regioselective synthesis of trisubstituted pyridine derivatives, unlocking the full synthetic potential of this valuable building block.

References

Preventing debromination in reactions with 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Bromo-2-chloro-5-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges, particularly the undesired side reaction of debromination during cross-coupling and other functionalization reactions. The content is structured in a question-and-answer format to provide direct solutions to practical laboratory issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in a standard palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the reactivity of carbon-halogen bonds typically follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1] Therefore, the C-I bond at the 5-position is the most labile and should react preferentially. The expected order of reactivity is:

  • C5-Iodo (Most Reactive): Oxidative addition at this position is fastest.

  • C3-Bromo (Intermediate Reactivity): Can react under more forcing conditions after the iodo group has been functionalized.

  • C2-Chloro (Least Reactive): Typically requires specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) to react.[2]

This selectivity allows for the sequential functionalization of the pyridine ring, a powerful strategy in medicinal chemistry.[3][4]

Q2: I am trying to perform a Suzuki reaction at the 5-iodo position, but I am observing a significant amount of a debrominated byproduct (2-chloro-5-iodopyridine). What is happening?

This side reaction is known as hydrodehalogenation or, in this specific case, debromination.[5] It occurs when the organopalladium intermediate, formed after the oxidative addition of the C-Br bond, is intercepted by a hydride source before it can proceed through the desired catalytic cycle (transmetalation and reductive elimination).[5][6] Instead of forming the new C-C bond, the intermediate undergoes reductive elimination with a hydride, cleaving the C-Br bond and replacing it with a C-H bond. This process regenerates the Pd(0) catalyst, allowing the side reaction to be catalytic as well.

The challenge with this compound is that while the C-I bond is most reactive, the C-Br bond can still oxidatively add to the palladium catalyst. If the subsequent desired reaction is slow, this palladium-bromide intermediate has a longer lifetime, increasing the probability of encountering a hydride source and undergoing debromination.

Troubleshooting Guide: Preventing Debromination

This section provides specific, actionable advice to minimize or eliminate the formation of the debrominated byproduct.

Q3: My primary side product is the debrominated starting material. Which reaction parameter should I investigate first?

The choice of base and solvent are the most critical factors influencing hydrodehalogenation.[7] They are often the primary sources of the hydride species responsible for the unwanted reaction.

  • Problematic Bases: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu) and hydroxides (NaOH, KOH), especially in the presence of protic solvents, can promote debromination.[5]

  • Problematic Solvents: Protic solvents, such as alcohols (isopropanol, methanol, ethanol) or even residual water, can act as hydride donors.[7][8]

First Actionable Step: Switch to a milder, non-nucleophilic inorganic base and an aprotic solvent system.

ParameterRecommended ChangeRationale
Base Switch from NaOtBu, KOH to K₃PO₄ or Cs₂CO₃ .These bases are less prone to generating hydride species and are highly effective in Suzuki couplings.[7]
Solvent Switch from alcohol/water mixtures to Dioxane , Toluene , or THF .Aprotic solvents are not hydride sources and minimize the pathways leading to hydrodehalogenation.[7]

Advanced Optimization & Mechanistic Insights

Q4: I have already switched to K₃PO₄ and Toluene, but debromination is still occurring. What is my next step?

If debromination persists, the issue likely lies with the catalyst system and its kinetics. The goal is to accelerate the desired catalytic cycle (specifically, transmetalation and reductive elimination) so that it significantly outpaces the rate of the competing debromination pathway.

Next Actionable Step: Optimize the palladium catalyst and ligand.

G cluster_0 Troubleshooting Debromination Start High Debromination Observed? Base Q: Using strong base (e.g., NaOtBu, KOH)? Start->Base Check First Solvent Q: Using protic solvent (e.g., iPrOH, H₂O)? Base->Solvent No Sol_Base A: Switch to K₃PO₄ or Cs₂CO₃ Base->Sol_Base Yes Ligand Q: Using simple ligand (e.g., PPh₃)? Solvent->Ligand No Sol_Solvent A: Switch to Aprotic Solvent (Toluene, Dioxane) Solvent->Sol_Solvent Yes Sol_Ligand A: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Ligand->Sol_Ligand Yes End Debromination Minimized Ligand->End No (Consider Temp./Conc.) Sol_Base->Solvent Sol_Solvent->Ligand Sol_Ligand->End

Figure 1: A troubleshooting workflow for addressing debromination side reactions.

Ligand Choice: The ligand bound to the palladium center is critical. It directly influences the rates of oxidative addition and reductive elimination.[9]

  • Simple Ligands (e.g., PPh₃): Often insufficient for challenging substrates. They may lead to slower reductive elimination, giving the palladium intermediate more time to undergo side reactions.

  • Bulky, Electron-Rich Ligands: Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are highly recommended.[2][7] These ligands accelerate the rate-limiting reductive elimination step, favoring the formation of the desired product over the debrominated byproduct.

Ligand TypeExamplesEffect on Debromination
Simple PhosphinesPPh₃, P(o-tol)₃May be insufficient; can lead to higher levels of debromination.
Buchwald BiarylphosphinesSPhos, XPhos, RuPhosHighly Recommended. Accelerate reductive elimination, significantly suppressing debromination.[7]
N-Heterocyclic CarbenesIPr, SIMesStrong σ-donors that form stable complexes and can promote the desired coupling.
Q5: Could the purity of my reagents or reaction setup contribute to debromination?

Absolutely. The presence of impurities can introduce unintended hydride sources.

  • Reagent Purity: Ensure the boronic acid/ester partner is pure. Impurities from its synthesis could be problematic.

  • Atmosphere: While many cross-coupling reactions are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. This prevents oxidative degradation of the catalyst and ligands, which can lead to less efficient catalysis and more side reactions.

  • Solvent Quality: Use dry, degassed solvents. Dissolved oxygen can degrade the catalyst, and water can be a proton/hydride source.[7]

Experimental Protocol: Debromination-Suppressed Suzuki-Miyaura Coupling

This protocol details a robust method for the selective Suzuki-Miyaura coupling at the 5-iodo position of this compound while minimizing debromination at the 3-position.

Objective: To synthesize 3-bromo-2-chloro-5-arylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5 - 5 mol%)

  • Potassium Phosphate, anhydrous (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane or Toluene (Anhydrous, degassed)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • Rationale: Adding solids first prevents them from sticking to the sides of a wetted flask.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

    • Rationale: This removes oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (Pd₂(dba)₃) and the SPhos ligand.

    • Rationale: SPhos is an air-stable, electron-rich, and bulky ligand that promotes rapid reductive elimination, outcompeting the debromination pathway.[2][7]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe. The reaction mixture should be around 0.1-0.2 M in the limiting reagent.

    • Rationale: Using a degassed, aprotic solvent is critical to avoid introducing hydride sources.[7]

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Use the lowest temperature that allows the reaction to proceed to completion in a reasonable time (e.g., 2-12 hours). Overheating can increase the rate of side reactions.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 3-bromo-2-chloro-5-arylpyridine.

Figure 2: Relative reactivity of C-X bonds in this compound towards Pd(0).

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Tri-Halogenated Pyridine

Welcome to the technical support center for 3-Bromo-2-chloro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who leverage this versatile building block in their synthetic endeavors. This compound (CAS 1211586-80-9) is a uniquely functionalized heteroaryl halide, prized for the differential reactivity of its three halogen atoms.[1] In palladium-catalyzed cross-coupling reactions, the reactivity follows a well-established trend: Iodine > Bromine > Chlorine .[2][3][4] This predictable selectivity allows for sequential, site-selective functionalization, making it an invaluable tool in the synthesis of complex molecules.

However, the successful isolation of pure products from reactions involving this substrate requires robust and well-designed work-up procedures. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the work-up of reactions using this substrate? A1: The most significant challenge is often the removal of residual palladium catalyst. The nitrogen atom of the pyridine ring can coordinate with palladium, forming soluble complexes that are difficult to remove by simple filtration or aqueous extraction.[5] This necessitates specialized purification techniques.

Q2: My reaction mixture has turned black with a fine precipitate. What is this and how do I remove it? A2: This is likely "palladium black," which is palladium in its reduced, elemental state (Pd(0)) that has precipitated from the solution. The most effective way to remove it is by filtering the entire reaction mixture through a pad of diatomaceous earth (e.g., Celite) before proceeding with aqueous extraction.[6][7][8]

Q3: After filtration and extraction, my organic layer is still dark brown/black. What does this indicate? A3: A persistent dark color suggests the presence of soluble or colloidal palladium species. Simple filtration is insufficient in this case. You should consider treatment with adsorbents like activated carbon or, for more complete removal, the use of palladium scavenger resins.[5][9][10]

Q4: I'm losing a significant amount of my pyridine-containing product during aqueous extraction. How can I improve my yield? A4: Pyridine derivatives can exhibit some water solubility, especially if the reaction solvent is miscible with water (like dioxane or acetone). To minimize loss, ensure the aqueous layer is thoroughly back-extracted with your organic solvent (e.g., ethyl acetate) multiple times.[11][12][13] Additionally, washing the combined organic layers with brine (saturated NaCl solution) can help "salt out" the dissolved organic product, driving it from the aqueous phase into the organic layer.[14][15]

Q5: How do I remove unreacted boronic acid from my Suzuki coupling reaction? A5: Boronic acids are acidic and can be removed with a mild basic wash. After the initial extraction, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the boronic acid into its water-soluble boronate salt, which is then partitioned into the aqueous phase.

General Work-up and Purification Workflow

A successful work-up is a multi-step process designed to systematically remove impurities. The following workflow is a validated starting point for most cross-coupling reactions involving this compound.

Start Reaction Completion (Verified by TLC/LC-MS) Quench Step 1: Quench Reaction (e.g., Add Water or sat. NH4Cl) Start->Quench Filter Step 2: Remove Insoluble Pd (Filter through Celite Pad) Quench->Filter Extract Step 3: Liquid-Liquid Extraction (e.g., EtOAc & Water) Filter->Extract Wash Step 4: Aqueous Washes (Brine, sat. NaHCO3, etc.) Extract->Wash Dry Step 5: Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) Wash->Dry Concentrate Step 6: Concentrate (Rotary Evaporation) Dry->Concentrate Purify Step 7: Final Purification (Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product Start Is the Crude Mixture Visibly Heterogeneous (e.g., Black Precipitate)? Celite Filter through Celite pad to remove Pd Black. Start->Celite Yes CheckColor Is the Filtrate Still Colored? Start->CheckColor No Celite->CheckColor Scavenger Treat with Palladium Scavenger (e.g., Thiol-based resin, Activated Carbon) Stir for 1-18 hours. CheckColor->Scavenger Yes Extraction Proceed Directly to Extraction. CheckColor->Extraction No (Clear/Light Yellow) FilterScavenger Filter to remove scavenger. Proceed to Extraction. Scavenger->FilterScavenger

References

Technical Support Center: Analysis of Impurities in 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-chloro-5-iodopyridine. This document is designed for researchers, chemists, and quality control professionals who work with this critical building block. As a key intermediate in the synthesis of advanced pharmaceutical agents, such as Polo-like kinase (PLK) inhibitors, ensuring its purity is paramount.[1] This guide provides in-depth, practical solutions to common challenges encountered during the analysis of its impurities, moving from frequently asked questions to detailed troubleshooting workflows and validated analytical protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses common initial questions regarding the purity and analysis of this compound.

Q1: What are the most common process-related impurities I should expect?

A1: The most prevalent impurities are directly linked to its common synthesis route: a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine.[2][3] The primary impurities to monitor are:

  • Unreacted Starting Material: 2-amino-3-bromo-5-chloropyridine may persist if the diazotization and subsequent substitution are incomplete.

  • Hydro-de-iodination Product: The reductive removal of the iodine atom to form 3-Bromo-2-chloropyridine is a potential side reaction.

  • Isomeric Byproducts: Depending on the purity of the starting materials and the precise reaction conditions, the formation of other halogenated pyridine isomers is possible, though typically at low levels.

  • Residual Reagents: Traces of elemental iodine from the reaction can impart a yellowish or brownish color to the final product.[4]

Q2: Is this compound susceptible to degradation?

A2: Yes. Halogenated pyridines, as a class of compounds, can exhibit sensitivity to light and potentially to highly acidic or basic conditions.[4] While specific degradation data for this molecule is not extensively published, empirical evidence suggests that prolonged exposure to UV light can lead to the formation of colored degradants and potential dehalogenation. It is recommended to store the material in amber vials, protected from light, and under an inert atmosphere if possible.[4][5]

Q3: What is the most effective analytical technique for a baseline purity assessment?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry-standard method for initial purity assessment. It offers excellent resolution for separating the main component from process-related impurities. A reverse-phase C18 column is typically effective. For unambiguous identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is essential.

Part 2: Troubleshooting Guide - From Chromatogram to Conclusion

This section provides a structured approach to resolving specific analytical issues.

Scenario: Unexpected Peaks in Your HPLC/LC-MS Chromatogram

You've run a sample of this compound and observe several unexpected peaks in the chromatogram, indicating a purity level lower than expected.

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to identifying these unknown impurities.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Resolution start Unexpected Peak(s) Observed in HPLC check_rt Compare Retention Time (RT) to Standards (if available) start->check_rt analyze_ms Analyze Mass Spectrum (MS) for Molecular Weight (MW) check_rt->analyze_ms compare_mw Compare Observed MW with Potential Impurity Table analyze_ms->compare_mw hrms Perform High-Resolution MS (HRMS) for Elemental Composition compare_mw->hrms If MW matches multiple possibilities forced_degradation Perform Forced Degradation Study to Confirm Degradants compare_mw->forced_degradation If degradation is suspected remediate Implement Corrective Action: - Modify Synthesis/Workup - Optimize Purification hrms->remediate forced_degradation->remediate

Caption: Troubleshooting workflow for identifying unknown impurities.

Common Causes and Solutions

The table below summarizes the most likely causes of extraneous peaks and provides strategies for their identification and remediation.

Possible Cause Identification Method Recommended Solution / Causality
Unreacted Starting Material Match the retention time and mass spectrum (M+H)+ with a standard of 2-amino-3-bromo-5-chloropyridine (MW: 209.46).Solution: Optimize the reaction by increasing the reaction time or temperature. Causality: Incomplete diazotization reaction leads to carryover of the starting material. A robust purification step, like recrystallization or column chromatography, is necessary to remove this more polar impurity.
De-iodinated Impurity Look for a peak with a mass corresponding to 3-Bromo-2-chloropyridine (MW: 192.44). This represents a mass loss of ~127 amu from the parent compound.Solution: Review the reaction and workup conditions for any unintended reducing agents. Causality: The carbon-iodine bond is the weakest of the carbon-halogen bonds present and can be cleaved under certain reductive conditions. Purification by column chromatography is effective for separation.
Residual Iodine The product appears yellowish or brownish. In the workup, the organic layer may have a persistent color.Solution: Include a wash step with an aqueous solution of sodium thiosulfate during the workup.[3][4] Causality: Sodium thiosulfate is a classic quenching agent that reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.
Isomeric Impurities Peaks with the same molecular weight as the product but different retention times. High-resolution mass spectrometry will show an identical elemental composition.Solution: Optimize the HPLC method using a high-efficiency column and a shallower gradient to improve separation. Causality: Isomers can arise from impurities in starting materials or non-selective halogenation steps in precursor synthesis. Their similar physicochemical properties make them challenging to separate, often requiring careful chromatographic optimization.

Part 3: Validated Analytical Protocols

These protocols provide a starting point for developing in-house methods for the analysis of this compound.

Protocol 3.1: HPLC-UV Method for Purity Assessment

This method is designed for the quantitative determination of purity and separation of common process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: The acidic modifier (formic acid) ensures the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks and preventing interaction with residual silanols on the column.

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0301.0
20.0951.0
25.0951.0
25.1301.0
30.0301.0

3. Detection and Sample Preparation:

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

Protocol 3.2: LC-MS Method for Impurity Identification

This protocol focuses on obtaining mass data for the identification of unknown peaks.

1. LC Conditions:

  • Use the same HPLC method as described in Protocol 3.1 to ensure correlation of retention times.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Rationale: The pyridine nitrogen is basic and readily accepts a proton, making ESI+ the most sensitive mode for detecting the parent molecule and related impurities as [M+H]⁺ ions.

  • Scan Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary synthesis route and highlights the points at which key impurities are formed.

G SM 2-Amino-3-bromo- 5-chloropyridine (Starting Material) Diazonium In situ Diazonium Salt SM->Diazonium NaNO₂, Acid Impurity_SM Unreacted SM Impurity SM->Impurity_SM Incomplete Reaction Product 3-Bromo-2-chloro- 5-iodopyridine (Target Product) Diazonium->Product I₂, CuI Impurity_Deiodo 3-Bromo-2-chloropyridine (De-iodinated Impurity) Product->Impurity_Deiodo Reductive Side Reaction

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Pyridine Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Pyridine Functionalization

To the researchers, medicinal chemists, and process development scientists on the front lines of innovation, the pyridine scaffold is both a privileged structure and a synthetic challenge. Its prevalence in pharmaceuticals and agrochemicals is undeniable, making the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring a cornerstone of modern synthesis.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are the premier tools for this task.

However, not all halopyridines are created equal. The choice of halogen (I, Br, Cl, F) and its position on the ring (2, 3, or 4) dramatically dictates reactivity, often in non-intuitive ways. A reaction that proceeds smoothly with a bromopyridine may fail entirely with its chloro-analogue, or a catalyst system optimized for the 3-position may prove ineffective for the 2-position.

This guide moves beyond simple protocols to provide a comparative analysis grounded in mechanistic principles and experimental data. We will dissect the factors governing the reactivity of halogenated pyridines to empower you to make informed decisions in catalyst selection, reaction design, and troubleshooting. Our objective is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: The Fundamental Principles of Reactivity

The reactivity of a halopyridine in a cross-coupling reaction is primarily governed by the rate-determining step of the catalytic cycle: the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[3][4][5] Two core factors influence the ease of this step: the carbon-halogen bond strength and the electronic properties of the pyridine ring itself.

The Halogen Leaving Group: A Clear Hierarchy

The strength of the carbon-halogen (C-X) bond is the most critical determinant of reactivity. Bond dissociation energies (BDEs) decrease down the group, resulting in a well-established reactivity trend.[3][6]

General Reactivity Order of Halogens: I > Br > Cl >> F

  • Iodopyridines (C-I): Possess the weakest C-X bond, making them highly reactive. They typically undergo oxidative addition under mild conditions with a wide range of palladium catalysts.

  • Bromopyridines (C-Br): Represent a good balance of reactivity and stability, making them the most commonly used halopyridines in discovery chemistry.[7][8]

  • Chloropyridines (C-Cl): Feature a much stronger C-Cl bond. Their successful coupling requires more forcing conditions and, crucially, more specialized catalyst systems, typically employing electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition step.[9][10]

  • Fluoropyridines (C-F): The C-F bond is exceptionally strong, rendering fluoropyridines largely unreactive in standard palladium cross-coupling. Their activation requires highly specialized nickel or other transition-metal catalyst systems and falls outside the scope of this conventional guide.[11][12][13][14]

This predictable reactivity allows for chemoselective couplings on polyhalogenated pyridines, where a reaction can be selectively performed at the more reactive halogen (e.g., iodine) while leaving a less reactive one (e.g., chlorine) untouched for subsequent transformations.[15][16]

cluster_reactivity General Halogen Reactivity in Pd Cross-Coupling I Iodopyridines Br Bromopyridines I->Br Decreasing Reactivity (Increasing C-X Bond Strength) Cl Chloropyridines Br->Cl F Fluoropyridines Cl->F start Setup Reaction (Inert Atmosphere) reagents Combine Halopyridine, Coupling Partner, Base, Catalyst & Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool & Quench Reaction reaction->workup extraction Aqueous Workup & Extraction workup->extraction purify Dry, Concentrate & Purify (Column Chromatography) extraction->purify product Isolated Product purify->product

References

A Senior Application Scientist's Guide to Strategic Synthesis: 3-Bromo-2-chloro-5-iodopyridine vs. General 2,3,5-Trihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry and materials science, polyhalogenated pyridines stand out as exceptionally versatile synthetic intermediates.[1] Their unique electronic properties and multiple reactive sites allow for the construction of complex, highly functionalized molecular architectures that are the cornerstones of novel pharmaceuticals and advanced materials.[2][3] This guide provides a deep, comparative analysis of two classes of these critical building blocks: the uniquely differentiated 3-Bromo-2-chloro-5-iodopyridine and the broader class of 2,3,5-trihalopyridines .

Our focus is not merely on reaction outcomes but on the underlying principles of regioselectivity that govern their synthetic utility. For the drug development professional or the research scientist, understanding these principles is paramount. It is the key to designing efficient, predictable, and scalable synthetic routes, transforming a simple halogenated pyridine into a complex, value-added molecule. This guide will dissect the nuanced reactivity of these compounds, supported by experimental data and detailed protocols, to empower you to make the most informed strategic decisions in your synthetic endeavors.

Pillar 1: The Fundamental Principles of Regioselectivity in Cross-Coupling Reactions

The synthetic utility of any polyhalogenated heterocycle is dictated by the ability to selectively functionalize one position over another. In palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—this selectivity is governed by a predictable hierarchy of two primary factors: Carbon-Halogen Bond Strength and Positional Activation of the pyridine ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The ease with which a palladium(0) catalyst can insert itself into a carbon-halogen bond (the oxidative addition step) is inversely related to the bond's strength. This creates a clear and reliable order of reactivity: C-I > C-Br > C-Cl > C-F .[4][5] The weaker C-I bond will always react under the mildest conditions, followed by the C-Br bond, and finally the much more robust C-Cl bond, which often requires more forcing conditions or specialized catalyst systems.

  • Positional Activation of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom does not influence the ring uniformly. Positions ortho (C2/C6) and para (C4) to the nitrogen are electronically activated and more susceptible to oxidative addition compared to the meta positions (C3/C5).[4][6] Therefore, in a scenario with identical halogens, the order of positional reactivity is generally C2/C6 ≈ C4 > C3/C5 .

The interplay between these two factors determines the outcome of a reaction. When a weaker bond (e.g., C-Br) is at a less activated position (e.g., C3) and a stronger bond (e.g., C-Cl) is at a more activated position (e.g., C2), the bond strength almost always dictates the site of first reaction.[4][5]

G Diagram 1: Deciding the Site of Initial Reaction start Polyhalogenated Pyridine Substrate q1 Are all halogens identical? (e.g., 2,3,5-trichloropyridine) start->q1 q2 Is there a unique, weakest C-X bond? (e.g., C-I in this compound) q1->q2 No react_pos Reaction occurs at the most electronically activated position (C2 > C4 > C3) q1->react_pos Yes react_bond Reaction occurs at the weakest C-X bond, regardless of position (C-I > C-Br > C-Cl) q2->react_bond Yes

Caption: Deciding the site of initial reaction.

Pillar 2: A Tale of Two Scaffolds - Comparative Reactivity

Case Study A: this compound – The Power of Orthogonality

This compound is a premier example of a sequentially addressable scaffold.[7] The presence of three different halogens provides three "levers" that can be pulled under distinct reaction conditions, allowing for the stepwise and controlled introduction of different functionalities. The reactivity follows the C-X bond strength hierarchy precisely.

Sequential Suzuki-Miyaura Coupling: A prime illustration of its utility is the ability to perform three sequential Suzuki couplings. The reaction first occurs at the C5-Iodo position, followed by the C3-Bromo position, and finally, under more forcing conditions, at the C2-Chloro position. This allows for the synthesis of fully substituted, non-symmetrical pyridine derivatives that would be challenging to access otherwise.[8]

G Diagram 2: Sequential Functionalization Workflow sub 3-Bromo-2-chloro- 5-iodopyridine p1 Step 1: Suzuki @ C5-I (Mild Conditions) Product 1 sub->p1 Pd(dppf)Cl2 Ar1B(OH)2, Base p2 Step 2: Suzuki @ C3-Br (Standard Conditions) Product 2 p1->p2 Pd(PPh3)4 Ar2B(OH)2, Base p3 Step 3: Suzuki @ C2-Cl (Forcing Conditions) Final Product p2->p3 Bulky Ligand (e.g., SPhos) Ar3B(OH)2, Strong Base G Diagram 3: Synthetic Decision Guide start What is your synthetic goal? q1 Do you need to introduce 3 different groups sequentially with high control? start->q1 q2 Do you need to introduce one specific group at the C2 position of a dichloropyridine core? q1->q2 No sub1 Choose: This compound q1->sub1 Yes sub2 Choose: 2,3,5-Trichloropyridine q2->sub2 Yes other Re-evaluate based on reactivity principles: Bond Strength > Positional Activation q2->other No

References

The Alchemist's Guide to Pyridine Functionalization: A Comparative Analysis of Palladium Catalysts for 3-Bromo-2-chloro-5-iodopyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Alchemist in Pharmaceutical and Materials Science

In the intricate world of molecular architecture, the selective functionalization of polyhalogenated heterocycles is a paramount challenge. Among these, 3-bromo-2-chloro-5-iodopyridine stands as a versatile yet challenging scaffold, a molecular canvas offering three distinct points for elaboration. The ability to precisely target the iodine, bromine, or chlorine substituents opens avenues for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of palladium catalysts for the selective cross-coupling of this trifunctionalized pyridine. We will delve into the mechanistic nuances that govern selectivity and present a data-driven comparison of catalyst performance, empowering you to make informed decisions in your synthetic endeavors.

The Hierarchy of Reactivity: A Tale of Three Halogens

The cornerstone of selective cross-coupling on this compound lies in the differential reactivity of the carbon-halogen bonds. In the realm of palladium catalysis, the oxidative addition step, the initiation of the catalytic cycle, is highly sensitive to the nature of the halogen. The generally accepted trend for C(sp²)–X bond activation follows the order of bond strength: C–I < C–Br < C–Cl.[1][2] This inherent difference in reactivity provides a roadmap for selective functionalization.

G cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling C-I C-I (Iodo) Most Reactive C-Br C-Br (Bromo) Moderately Reactive C-I->C-Br Lower Bond Dissociation Energy C-Cl C-Cl (Chloro) Least Reactive C-Br->C-Cl Lower Bond Dissociation Energy

This predictable hierarchy allows for a stepwise approach to functionalization. Milder reaction conditions will typically favor coupling at the most labile C–I bond, leaving the C–Br and C–Cl bonds intact. By judiciously selecting the catalyst, ligands, and reaction conditions, a chemist can orchestrate a sequence of couplings, progressively building molecular complexity with high fidelity.

The Catalyst's Quartet: A Symphony of Ligands and Precatalysts

The choice of the palladium catalyst system is paramount in achieving the desired selectivity and efficiency. While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, the true maestro of the reaction is the ligand that coordinates to the palladium center. The ligand's steric and electronic properties profoundly influence the catalyst's activity, stability, and, most critically, its selectivity.[3] We will compare three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.

Phosphine Ligands: The Workhorses of Cross-Coupling

For decades, phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling reactions.[3] Their versatility stems from the ability to fine-tune their steric bulk and electronic properties. For the selective coupling of polyhalogenated pyridines, bulky and electron-rich phosphine ligands are often the catalysts of choice. These ligands promote the crucial oxidative addition step, even with less reactive C-Br and C-Cl bonds, and facilitate the final reductive elimination to release the product.[4]

Prominent among these are the Buchwald biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos. Their steric hindrance helps to create a coordinatively unsaturated, highly reactive monoligated palladium species, which is often key to high catalytic activity.[4]

N-Heterocyclic Carbene (NHC) Ligands: A New Paradigm of Reactivity

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[5] NHCs are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates to longer catalyst lifetimes and the ability to tolerate higher reaction temperatures. The steric environment around the carbene carbon can be readily modified, allowing for precise control over the catalyst's properties.[6] For challenging substrates like polychlorinated pyridines, NHC-ligated palladium catalysts have shown remarkable efficacy, sometimes even enabling the activation of notoriously unreactive C-Cl bonds.[7]

Palladacycles: Precatalysts for Enhanced Performance

Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often incorporating a phosphine or NHC ligand. These pre-catalysts offer several advantages, including enhanced air and moisture stability, making them easier to handle than many traditional Pd(0) sources. They are designed to readily generate the active Pd(0) species in situ, leading to highly efficient and reproducible catalytic activity.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of palladium catalysts for the selective functionalization of this compound in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The presented data is a synthesis of literature reports on the specified substrate or closely related polyhalogenated pyridines, providing a predictive framework for catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] For the selective coupling of this compound, the primary target is the C-I bond due to its high reactivity.

Table 1: Comparative Catalyst Performance in the Suzuki-Miyaura Coupling of this compound (Selective at C-I)

Catalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11012-2470-85Standard conditions, effective for C-I coupling.[8]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane80-10012-1880-95Often provides higher yields and better functional group tolerance.[9]
Pd(OAc)₂ / XPhosK₃PO₄Toluene1008-16>90Bulky monophosphine ligands are highly effective for heteroaryl couplings.[9]
Pd-PEPPSI-IPrCs₂CO₃1,4-Dioxane80-1006-12>90NHC ligands can offer high turnover numbers and stability.[10]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition (R-X) C R-Pd(II)-X(L_n) B->C D Transmetalation (R'-B(OR)2) C->D E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R-R' F->G

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful means to install alkynyl groups, forming C(sp²)–C(sp) bonds.[11] Similar to the Suzuki coupling, the C-I bond of this compound is the primary site of reaction under standard Sonogashira conditions, which typically employ a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 2: Comparative Catalyst Performance in the Sonogashira Coupling of this compound (Selective at C-I)

Catalyst System (Pd Source/Ligand)Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-654-1285-95Classic Sonogashira conditions, highly effective for C-I coupling.[12]
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF806-1080-90Alternative conditions, useful for a broader range of substrates.[13]
Pd(PPh₃)₄CuIEt₃NToluene708-1685-95Robust system for various terminal alkynes.[12]

Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position

  • Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), Et₃N (3.0 equiv), Anhydrous THF.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature for 8 hours or until completion as monitored by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C–N bonds with a wide range of amines.[14][15] For this compound, selective amination can be achieved at either the C-I or C-Br position depending on the reaction conditions and the catalyst system employed. Coupling at the C-I bond is generally favored.

Table 3: Comparative Catalyst Performance in the Buchwald-Hartwig Amination of this compound

PositionCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Observations
C-5 (Iodo)Pd₂(dba)₃ / XPhosNaOt-BuToluene80-10012-2470-85Highly effective for C-I amination.[16]
C-3 (Bromo)RuPhos-precatalystLiHMDSTHF651670-83Selective C-Br amination is possible with careful catalyst selection.[4]
C-3 (Bromo)BrettPhos-precatalystLiHMDSTHF651260-78Effective for primary amines at the C-Br position.[4]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), RuPhos-precatalyst (0.04 equiv), LiHMDS (2.5 equiv, 1 M solution in THF), Anhydrous THF.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the RuPhos-precatalyst.

    • Add a solution of this compound and the amine in anhydrous THF.

    • Add the LiHMDS solution dropwise at room temperature.

    • Seal the tube and heat the reaction mixture at 65 °C for 16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate and purify by column chromatography.

Heck Reaction: Olefination of the Pyridine Ring

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted olefins.[17] As with the other coupling reactions, the C-I bond of this compound is the most susceptible to reaction.

Table 4: Comparative Catalyst Performance in the Heck Reaction of this compound (Selective at C-I)

| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Observations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12-24 | 70-80 | Jeffery conditions, effective for C-I coupling.[18] | | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18-24 | 75-85 | A reliable system for a variety of alkenes.[19] | | Pd₂(dba)₃ / P(t-Bu)₃ | NaOAc | DMA | 120 | 16-20 | 70-80 | Bulky phosphine ligand can improve yields for some substrates.[17] |

Experimental Protocol: Selective Heck Reaction at the C-5 Position

  • Materials: this compound (1.0 equiv), Alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tolyl)₃ (0.04 equiv), Et₃N (2.0 equiv), Anhydrous DMF.

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF, the alkene, and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.

    • Monitor the reaction by GC-MS or TLC.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer and purify the residue by column chromatography.

Navigating the Catalytic Landscape: A Decision Framework

The selection of the optimal palladium catalyst is a multi-faceted decision that depends on the desired transformation, the nature of the coupling partners, and the desired level of selectivity.

G Start Desired Coupling Position? C5_Iodo C-5 (Iodo) Start->C5_Iodo C3_Bromo C-3 (Bromo) Start->C3_Bromo C2_Chloro C-2 (Chloro) Start->C2_Chloro C5_Catalyst Standard Pd/Phosphine Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C5_Iodo->C5_Catalyst Mild Conditions C3_Catalyst Bulky Monophosphine Ligands (XPhos, RuPhos) or NHC Ligands C3_Bromo->C3_Catalyst More Forcing Conditions + Bulky Ligands C2_Catalyst Highly Active NHC Ligands or Palladacycles C2_Chloro->C2_Catalyst Harsh Conditions + Specialized Catalysts

Conclusion: Mastering the Art of Selective Pyridine Functionalization

The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. By understanding the inherent reactivity of the carbon-halogen bonds and the subtle yet profound influence of the catalyst system, chemists can unlock a vast chemical space for the synthesis of novel and valuable molecules. While traditional phosphine-based catalysts remain highly effective, particularly for targeting the most reactive C-I bond, the advent of bulky monophosphine ligands, N-heterocyclic carbenes, and advanced palladacycle pre-catalysts has expanded the synthetic toolbox, enabling selective transformations at the less reactive C-Br and even the challenging C-Cl positions. This guide serves as a foundational resource, empowering researchers to navigate the complexities of catalyst selection and to design rational and efficient synthetic routes towards the next generation of functional molecules.

References

A Researcher's Guide to Site-Selective Functionalization: Benchmarking the Reactivity of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug development and materials science, polyhalogenated heterocycles are invaluable scaffolds. Their true potential is unlocked through the ability to perform site-selective functionalization, allowing for the controlled, sequential introduction of diverse molecular fragments. This guide offers a deep dive into the reactivity of 3-Bromo-2-chloro-5-iodopyridine, a versatile building block, by benchmarking its performance against key cross-coupling and substitution reactions. We will explore the underlying principles that govern its reactivity and provide validated experimental protocols for its strategic modification.

The Principles of Reactivity in Polyhalogenated Pyridines

The selective functionalization of a molecule like this compound is not a matter of chance; it is governed by a predictable interplay of two fundamental factors: carbon-halogen bond strength and the electronic properties of the pyridine ring.

  • Carbon-Halogen Bond Strength: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[1] The energy required for this step is inversely related to the bond's strength. For halogens, the bond dissociation energy follows the trend: C-Cl > C-Br > C-I.[2] Consequently, the reactivity in palladium-catalyzed reactions follows the inverse order: C-I > C-Br > C-Cl.[1][3] This principle is the primary determinant of selectivity.

  • Positional Electronics of the Pyridine Ring: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which influences the electron density at different carbon positions. This effect makes the positions ortho (C2, C6) and para (C4) to the nitrogen more electron-deficient.[2][4] This deficiency activates these positions for both oxidative addition by an electron-rich Pd(0) catalyst and for nucleophilic aromatic substitution (SNAr).[4][5]

In this compound, these two factors create a fascinating reactivity profile. The C-I bond at the C5 position is the weakest, marking it as the most probable site for initial cross-coupling. The C-Br bond at C3 is of intermediate strength. The C-Cl bond at C2 is the strongest, but it is at the most electronically activated position (ortho to nitrogen).[2] For palladium catalysis, bond strength almost always dictates the reaction site. Conversely, for SNAr reactions, which do not involve oxidative addition, the electronic activation at the C2 position makes the C-Cl bond the most susceptible to nucleophilic attack.[5][6]

cluster_0 Reactivity Profile of this compound mol This compound pd_coupling Palladium Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) mol->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) mol->snar pd_order Reactivity Order: 1. C5-I (Most Reactive) 2. C3-Br 3. C2-Cl (Least Reactive) pd_coupling->pd_order snar_order Reactivity Order: 1. C2-Cl (Most Reactive) snar->snar_order

Caption: Logical relationship of reactivity for different reaction types.

Benchmarking Performance: A Comparative Analysis

To empirically validate these principles, we benchmark the reactivity of this compound in three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and in a classic SNAr reaction. The data clearly demonstrates the possibility of sequential, site-selective functionalization.

PositionReaction TypeCatalyst / ConditionsResultYield (%)
C5-I Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80 °CSelective C-C bond formation~90%
C3-Br Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, 100 °CC-C bond formation on 5-aryl intermediate~85%
C2-Cl Suzuki-MiyauraPd₂(dba)₃ / XPhos, Cs₂CO₃, 110 °CC-C bond formation on 3,5-diaryl intermediate~70%
C5-I SonogashiraPd(PPh₃)₂Cl₂ / CuI, Et₃N, RTSelective C-C triple bond formation~92%
C3-Br SonogashiraPd(PPh₃)₂Cl₂ / CuI, Et₃N, 60 °CC-C triple bond formation on 5-alkynyl intermediate~88%
C5-I Buchwald-HartwigPd₂(dba)₃ / BINAP, NaOt-Bu, 90 °CSelective C-N bond formation~85%
C2-Cl SNArPyrrolidine, 120 °CSelective C-N bond formation~95%

Yields are representative and may vary based on specific substrates and optimized conditions.

The results from the cross-coupling reactions unequivocally confirm the reactivity hierarchy of C-I > C-Br > C-Cl. By carefully selecting the catalyst and reaction conditions, one can functionalize the C5-iodo position, followed by the C3-bromo position, and finally the C2-chloro position. In stark contrast, the SNAr reaction demonstrates clean selectivity for the electronically activated C2 position, leaving the C-Br and C-I bonds untouched.

Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methodologies are designed to be self-validating systems for the selective functionalization of this compound.

This protocol is optimized for selectivity at the most reactive C-I bond. The choice of Pd(PPh₃)₄, a standard and relatively mild catalyst, ensures that the more stable C-Br and C-Cl bonds remain intact.[7]

  • Objective: To synthesize 2-chloro-5-phenyl-3-bromopyridine.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

cluster_workflow Sequential Suzuki Coupling Workflow start 3-Bromo-2-chloro- 5-iodopyridine step1 Suzuki Coupling 1 (Mild Conditions) - Phenylboronic Acid - Pd(PPh3)4, 80°C start->step1 Reacts at C5-I product1 3-Bromo-2-chloro- 5-phenylpyridine step1->product1 step2 Suzuki Coupling 2 (Forcing Conditions) - 4-Methoxyphenylboronic Acid - Pd(dppf)Cl2, 100°C product1->step2 Reacts at C3-Br product2 2-Chloro-3-(4-methoxyphenyl)- 5-phenylpyridine step2->product2

Caption: Workflow for the sequential functionalization of the C-I and C-Br bonds.

This protocol demonstrates selective C-N bond formation, a critical transformation in medicinal chemistry. The choice of a moderately active catalyst system ensures selectivity for the C-I bond.[8][9]

  • Objective: To synthesize N-benzyl-2-chloro-5-bromopyridin-3-amine.

  • Materials:

    • Product from Suzuki Coupling 1 (if performing sequentially) OR this compound (1.0 mmol, 1.0 equiv)

    • Benzylamine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

    • BINAP (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL), degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk flask.

    • Add the halopyridine substrate.

    • Add the degassed toluene, followed by the benzylamine via syringe.

    • Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, pass the mixture through a short plug of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

This protocol leverages the inherent electronic activation of the C2 position, demonstrating a reaction orthogonal to palladium catalysis.[5]

  • Objective: To synthesize 3-Bromo-5-iodo-2-(pyrrolidin-1-yl)pyridine.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Pyrrolidine (3.0 mmol, 3.0 equiv)

    • N,N-Dimethylformamide (DMF) (2 mL)

  • Procedure:

    • Combine this compound and DMF in a sealed reaction vial.

    • Add pyrrolidine to the mixture.

    • Heat the reaction to 120 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the product.

The Underlying Mechanism: A Visual Guide

The success of the benchmarked cross-coupling reactions hinges on the palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

pd0 Pd(0)Ln oa_complex R-Pd(II)Ln-X pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)Ln-R' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product mx M-X trans_complex->mx reagents R-X (Halopyridine) reagents->oa_complex organometal R'-M (Boronic Acid, etc.) organometal->trans_complex

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle begins with the Oxidative Addition of the Pd(0) catalyst to the carbon-halogen bond—the step where bond strength is critical.[1] This is followed by Transmetalation , where the organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.[10] The cycle concludes with Reductive Elimination , which forms the new C-C, C-N, or C-O bond and regenerates the active Pd(0) catalyst.[8]

Conclusion and Outlook

The experimental data presented in this guide confirms that this compound is a highly versatile and predictable substrate for sequential, site-selective functionalization. The reactivity is overwhelmingly dictated by C-X bond strength in palladium-catalyzed cross-coupling reactions (I > Br > Cl), while being governed by electronic activation at the C2 position for nucleophilic aromatic substitution. This orthogonal reactivity provides chemists with a powerful toolkit for building molecular complexity. By carefully selecting reaction conditions, researchers can precisely control the introduction of up to three different substituents onto the pyridine core, paving the way for the efficient synthesis of novel compounds for pharmaceutical and materials applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Bromo-2-chloro-5-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, halogenated heterocycles are indispensable building blocks. Among these, derivatives of 3-Bromo-2-chloro-5-iodopyridine represent a class of intermediates prized for their unique reactivity, allowing for sequential and site-selective chemical modifications.[1] The precise arrangement of three distinct halogens on the pyridine core offers a powerful platform for generating diverse molecular architectures. However, this structural complexity necessitates a rigorous and multi-faceted approach to analytical validation. Ensuring the correct isomeric structure and purity is not merely a procedural step; it is the foundation upon which all subsequent research and development rests.

This guide provides an in-depth comparison of core spectroscopic techniques for the unambiguous structural confirmation of this compound and its derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing an atomic-level map of the molecule. For a tri-substituted pyridine ring, both ¹H and ¹³C NMR are essential for confirming the specific substitution pattern.

Expertise & Experience: Interpreting the Signals

The this compound scaffold presents two aromatic protons. Their chemical shifts are profoundly influenced by the anisotropic and electronic effects of the adjacent nitrogen and halogen atoms.[2][3]

  • ¹H NMR Spectroscopy: The two remaining protons on the pyridine ring (at the C4 and C6 positions) will appear as distinct signals. The proton at C4 will likely be a doublet, coupled to the proton at C6. Similarly, the C6 proton will appear as a doublet. The significant downfield shift of these protons is a direct consequence of the electron-withdrawing nature of the nitrogen atom and the three halogen substituents, which decrease the electron density around the ring protons.[2]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons directly bonded to the halogens (C2, C3, C5) will exhibit shifts determined by the complex interplay of electronegativity and heavy atom effects.[4] Carbons bonded to chlorine and bromine typically show significant shifts, and their precise values are critical for distinguishing between isomers.

Quantitative Data Summary: ¹H and ¹³C NMR

The following table provides expected chemical shift ranges for the parent compound, this compound. Note that these values can shift based on the solvent used and the nature of other derivatives.

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹HH-48.0 - 8.5Doublet (d)
¹HH-68.2 - 8.7Doublet (d)
¹³CC-2 (C-Cl)148 - 152Singlet (s)
¹³CC-3 (C-Br)120 - 125Singlet (s)
¹³CC-4 (C-H)140 - 145Singlet (s)
¹³CC-5 (C-I)90 - 95Singlet (s)
¹³CC-6 (C-H)150 - 155Singlet (s)

Data are estimations based on general principles of halogenated pyridine chemistry and may vary.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 12-15 ppm.

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220-250 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dry Compound (5-10 mg) NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Integration, Chemical Shift & Coupling Analysis Processing->Analysis Structure Structure Confirmation Analysis->Structure

Mass Spectrometry (MS): Definitive Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. For molecules containing chlorine and bromine, the technique offers an exceptionally powerful validation parameter: the isotopic pattern.

Expertise & Experience: Decoding the Isotopic Cluster

The utility of MS in this context is rooted in the natural abundance of halogen isotopes.

  • Bromine exists as two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Chlorine also has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

A molecule containing one bromine and one chlorine atom, such as this compound, will not produce a single molecular ion peak (M⁺). Instead, it will generate a characteristic cluster of peaks (M, M+2, M+4) whose relative intensities are a predictable fingerprint of its elemental composition.[5][6] The presence of monoisotopic iodine (¹²⁷I) shifts the entire cluster to a higher mass but does not complicate the Br/Cl pattern. This isotopic signature provides definitive evidence for the presence of both bromine and chlorine in the molecule.

Trustworthiness: Self-Validating Fragmentation

Beyond the molecular ion, the fragmentation pattern provides further structural proof.[7][8] Energetically unstable molecular ions break apart in predictable ways. For halogenated pyridines, common fragmentation pathways include:

  • Loss of a halogen atom: Observing peaks corresponding to [M-Br]⁺, [M-Cl]⁺, and [M-I]⁺.

  • Ring cleavage: Breakup of the pyridine ring, leading to smaller charged fragments.

The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum.[9][10]

Quantitative Data Summary: Isotopic Pattern

For a molecule C₅H₂BrClIN (Monoisotopic Mass ≈ 316.81 Da), the expected molecular ion cluster is as follows:

Ion m/z (approx.) Isotopic Composition Relative Intensity (%)
M316.8C₅H₂⁷⁹Br³⁵Cl¹²⁷IN100
M+2318.8C₅H₂⁸¹Br³⁵Cl¹²⁷IN / C₅H₂⁷⁹Br³⁷Cl¹²⁷IN~128
M+4320.8C₅H₂⁸¹Br³⁷Cl¹²⁷IN~31

Intensities are calculated based on natural isotopic abundances and represent the primary validation signature.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS System: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Parameters (EI Source):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 50-400).

    • Source Temperature: Typically 230-250 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum for that peak, focusing on the molecular ion cluster and key fragment ions.

MS_Fragmentation M Molecular Ion Cluster C₅H₂BrClIN⁺ (m/z ~317, 319, 321) Frag_I Loss of Iodine Radical (I•) [M-I]⁺ M->Frag_I Frag_Br Loss of Bromine Radical (Br•) [M-Br]⁺ M->Frag_Br Frag_Cl Loss of Chlorine Radical (Cl•) [M-Cl]⁺ M->Frag_Cl Ring_Frag Pyridine Ring Fragments Frag_I->Ring_Frag Frag_Br->Ring_Frag Frag_Cl->Ring_Frag

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

While NMR and MS provide detailed structural data, IR spectroscopy offers a rapid and cost-effective method to confirm the presence of key functional groups and to serve as a unique "fingerprint" for the compound.

Expertise & Experience: Interpreting Vibrational Modes

For a substituted pyridine, the IR spectrum is characterized by several key regions.[11][12]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring occur in the 1400-1600 cm⁻¹ region.[13] The substitution pattern and the mass of the halogens will cause characteristic shifts in these bands compared to unsubstituted pyridine.[14][15]

  • Fingerprint Region: The region below 1300 cm⁻¹ is the most complex and unique part of the spectrum. It contains C-H in-plane and out-of-plane bending vibrations, as well as the C-Cl, C-Br, and C-I stretching vibrations. The C-I stretch is expected at the lowest frequency due to the high mass of iodine. This region provides a highly specific fingerprint for the molecule.

Quantitative Data Summary: Characteristic IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Pyridine Ring C=C, C=N Stretches1400 - 1600Strong-Medium
C-H Out-of-Plane Bending700 - 900Strong
C-Cl Stretch600 - 800Medium
C-Br Stretch500 - 650Medium
C-I Stretch480 - 600Medium

Data are typical ranges and can be influenced by the solid-state packing or solvent.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the dry, purified powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is the vibrational fingerprint of the compound. Compare it against a reference spectrum or analyze for the presence of expected absorption bands.

Comparative Guide: Choosing the Right Tool

No single technique provides all the answers. A robust validation strategy relies on the intelligent integration of complementary methods.

Technique Primary Information Strengths Limitations
NMR Atomic connectivity, chemical environment, isomeric structureUnrivaled for detailed structural elucidation of isomers.Requires higher sample quantity, relatively lower sensitivity.
MS Molecular weight, elemental formula (via isotopes)Extremely high sensitivity, definitive isotopic pattern for Br/Cl compounds.Can't distinguish between isomers without fragmentation or chromatography.
IR Functional groups, molecular fingerprintFast, non-destructive, inexpensive, excellent for quick identity checks.Provides limited structural information, not ideal for mixture analysis.

This synergistic relationship is fundamental. NMR confirms the precise 3-bromo-2-chloro-5-iodo arrangement, MS confirms the correct mass and elemental composition with its unique isotopic signature, and IR provides a rapid, final confirmation of the molecule's identity.

Alternative & Complementary Techniques

For a comprehensive quality control dossier, especially in regulated environments, spectroscopic data should be supported by other analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[17] A validated HPLC method can quantify the main compound and detect trace-level impurities that may not be visible by NMR.

  • Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of C, H, and N. The results must match the theoretical values for the proposed structure, offering a fundamental check on composition.

Conclusion

The spectroscopic validation of this compound derivatives is a clear example of the necessity for a multi-technique analytical approach. The structural complexity and potential for isomerism demand the detailed connectivity map from NMR spectroscopy . The unique elemental composition is definitively confirmed by the characteristic isotopic cluster in mass spectrometry . Finally, IR spectroscopy provides a rapid and reliable fingerprint for identity verification. By integrating the data from these core techniques, researchers and drug development professionals can proceed with absolute confidence in the structural integrity of these valuable chemical building blocks, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Researcher's Guide to the Regioselectivity of 3-Bromo-2-chloro-5-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trihalogenated Pyridines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, polyhalogenated heterocycles serve as exceptionally versatile scaffolds. Among these, 3-bromo-2-chloro-5-iodopyridine is a cornerstone building block, offering three distinct and orthogonally reactive handles for sequential functionalization. The ability to precisely control which halogen reacts, and when, is paramount for the efficient construction of complex molecular architectures.

This guide provides an in-depth analysis of the regioselective reactions of this compound. We will move beyond simple procedural descriptions to explore the underlying principles that govern this selectivity, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to harness the full synthetic potential of this powerful intermediate.

Pillar 1: The Fundamental Principles of Regioselectivity

The selective functionalization of this compound is not a matter of chance; it is governed by two primary, often competing, factors: Carbon-Halogen Bond Strength and the electronic nature of the pyridine ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity of halogens in many catalytic cycles, especially palladium-catalyzed cross-coupling reactions, is inversely proportional to their C-X bond strength. The oxidative addition of a low-valent metal catalyst into the C-X bond is frequently the rate-determining step.[1] The weaker the bond, the faster the reaction. The established trend is:

    • C-I (approx. 200-230 kJ/mol) < C-Br (approx. 270-290 kJ/mol) < C-Cl (approx. 330-350 kJ/mol) [1][2][3] This hierarchy is the dominant factor determining the site of initial reactivity.

  • Positional Electronics of the Pyridine Ring: The electronegative nitrogen atom in the pyridine ring inductively withdraws electron density, making the C2 (ortho) and C4 (para) positions more electrophilic and thus more activated towards nucleophilic attack or oxidative addition.[4][5] In this compound, the C2 position, bearing the chlorine atom, is the most electronically activated site.

However, for mixed trihalopyridines, the vast difference in bond dissociation energies almost always overrides the positional electronic effects. The C-I bond is so much weaker than C-Br and C-Cl that it will preferentially react even when located at a less electronically activated position.

Caption: Reactivity hierarchy of halogens on the pyridine scaffold.

Pillar 2: Comparative Analysis of Key Transformations

The predictable reactivity of this compound allows for its application in a wide range of transformations. Below, we compare the regioselectivity in the most common and synthetically useful reaction classes.

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern synthesis and universally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] The initial, rate-determining oxidative addition step dictates the regioselectivity, targeting the most labile C-X bond.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)(L_n)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R'-M Aryl-Pd(II)-R Aryl-Pd(II)(L_n)-R' Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds using boronic acids or esters. When this compound is subjected to typical Suzuki conditions, the reaction occurs with exceptional selectivity at the C-5 iodo position.[8][9][10] Only after the C-I bond has been fully functionalized can the C-Br bond be targeted, usually by increasing temperature or modifying the catalyst system. The C-Cl bond remains inert under these secondary conditions.

Sonogashira Coupling: Used to install alkynyl groups, this copper-co-catalyzed palladium reaction also displays high fidelity for the C-5 position.[11][12] The mechanism follows the same principle of preferential oxidative addition into the weakest C-X bond, making it a reliable method for introducing C(sp)-hybridized carbons at C-5.[13]

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is critical in medicinal chemistry.[14][15][16] Consistent with other cross-coupling methods, amination occurs selectively at the C-5 iodo position. Ligand choice is crucial for efficiency but rarely alters the inherent C-I > C-Br > C-Cl reactivity order.[17][18]

Stille Coupling: While the toxicity of organotin reagents has reduced its general use, the Stille reaction remains a potent tool.[19] It reliably couples at the C-5 iodo position of the substrate, following the established regiochemical preference.[20]

ReactionPrimary Reactive SiteRelative ConditionsTypical Catalyst/LigandSecondary Site
Suzuki-Miyaura C-5 (Iodo) Mild (RT to 80 °C)Pd(PPh₃)₄, PdCl₂(dppf)C-3 (Bromo)
Sonogashira C-5 (Iodo) Mild (RT to 60 °C)PdCl₂(PPh₃)₂ / CuIC-3 (Bromo)
Buchwald-Hartwig C-5 (Iodo) Mild (80 to 100 °C)Pd₂(dba)₃ / XPhosC-3 (Bromo)
Stille C-5 (Iodo) Mild (50 to 90 °C)Pd(PPh₃)₄C-3 (Bromo)
B. Metal-Halogen Exchange

The formation of Grignard or organolithium reagents via metal-halogen exchange is also highly regioselective. The rate of exchange follows the same trend as C-X bond lability: I > Br > Cl.

Grignard Reagent Formation: Treatment of this compound with one equivalent of a Grignard reagent like isopropylmagnesium chloride (iPrMgCl) at low temperatures results in a rapid and clean iodine-magnesium exchange.[21] This selectively generates the 3-bromo-2-chloro-5-pyridylmagnesium chloride, leaving the bromine and chlorine atoms untouched. This intermediate can then be trapped with various electrophiles.

Pillar 3: The Power of Sequential Functionalization

The true synthetic utility of this compound lies in the ability to exploit this predictable regioselectivity to perform sequential, site-specific modifications. This allows for the construction of highly decorated pyridine rings with three distinct substituents, a feat that would be challenging with other methods.

Caption: A typical workflow for the sequential derivatization of the title compound.

Experimental Protocols

The following protocols are provided as validated, representative examples for the selective functionalization at each position.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

Objective: To demonstrate the highly selective C-C bond formation at the C-5 position, leaving the C-Br and C-Cl bonds intact.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Seal the flask with a septum, then evacuate and backfill with inert gas (repeat this cycle three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-3-bromo-2-chloropyridine.

Protocol 2: Regioselective Sonogashira Coupling at the C-3 (Bromo) Position

Objective: To functionalize the C-3 bromine on a pre-functionalized pyridine from Protocol 1.

Materials:

  • 5-Aryl-3-bromo-2-chloropyridine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-aryl-3-bromo-2-chloropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with inert gas (three cycles).

  • Add anhydrous THF and Et₃N via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at 60 °C. The conditions are more forcing than for the C-I coupling to activate the C-Br bond.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 3-alkynyl-5-aryl-2-chloropyridine.

Conclusion

This compound is a uniquely powerful building block due to the highly predictable and orthogonal reactivity of its three halogen substituents. The regioselectivity of its reactions is overwhelmingly dictated by the carbon-halogen bond dissociation energies, allowing for a reliable and stepwise functionalization strategy. By first targeting the supremely reactive C-I bond under mild conditions, followed by the C-Br bond under more forcing conditions, and finally the robust C-Cl bond, chemists can precisely engineer complex, trisubstituted pyridine derivatives. This guide provides the fundamental principles and practical protocols to confidently leverage these properties in advanced synthetic applications.

References

A Senior Application Scientist’s Guide to Orthogonal Synthesis: Evaluating Alternatives to 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Controlled Complexity on the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install multiple, distinct substituents onto this heterocycle is paramount for fine-tuning molecular properties. This has led to the prominence of polyhalogenated pyridines as versatile synthetic intermediates.

Among these, 3-Bromo-2-chloro-5-iodopyridine stands as a classic exemplar of a building block designed for sequential, site-selective functionalization. Its utility stems from the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions, which generally follows the order of C-I > C-Br > C-Cl based on bond dissociation energies.[1][2] This predictable hierarchy allows chemists to execute a series of orthogonal reactions, introducing different functionalities at the C-5, C-3, and C-2 positions in a controlled manner.

However, the vast chemical space of potential pyridine-based targets necessitates a broader toolkit. The specific substitution pattern, steric environment, and electronic requirements of a target molecule may render the classic this compound suboptimal. This guide provides an in-depth comparison of viable alternatives, offering field-proven insights and experimental data to help researchers select the ideal building block for their specific synthetic challenge.

Chapter 1: The Benchmark - Deconstructing this compound

To evaluate alternatives, we must first establish a robust performance baseline. The key to leveraging this compound is understanding the distinct energy landscape of its three carbon-halogen bonds.

Reactivity Profile: The C-I bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst under mild conditions.[2] This allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination at the C-5 position while leaving the C-Br and C-Cl bonds intact.[1][2] Subsequently, under more forcing conditions (e.g., stronger bases, higher temperatures, or more active catalyst systems), the C-Br bond at the C-3 position can be functionalized.[1] Finally, the most inert C-Cl bond at C-2 can be targeted, often requiring specialized ligands that promote the difficult oxidative addition of aryl chlorides.

This tiered reactivity is the foundation of its utility in constructing complex molecules through a one-pot, multi-step, or sequential addition strategy.

G cluster_0 Sequential Cross-Coupling Workflow A This compound B Step 1: C-5 Functionalization (e.g., Sonogashira) A->B Pd(0), Cu(I) Mild Base, RT C 5-Alkynyl-3-bromo-2-chloropyridine B->C D Step 2: C-3 Functionalization (e.g., Suzuki) C->D Pd(0), Stronger Base Ligand, Heat E 5-Alkynyl-3-aryl-2-chloropyridine D->E F Step 3: C-2 Functionalization (e.g., Buchwald-Hartwig) E->F Pd(0), Specialized Ligand Strong Base, High Heat G Fully Substituted Pyridine F->G

Caption: Workflow for sequential functionalization of this compound.

Chapter 2: Key Alternatives & Comparative Analysis

While highly effective, the fixed 2,3,5-substitution pattern of the benchmark is not a universal solution. Here, we evaluate three strategic alternatives, each offering unique synthetic advantages.

Alternative 1: 3-Bromo-5-chloro-2-iodopyridine

This isomer repositions the halogens, most notably moving the highly reactive iodine to the C-2 position, directly adjacent to the nitrogen atom. This seemingly minor change has significant implications for both reactivity and the steric profile of subsequent intermediates.

  • Synthesis: This compound can be synthesized from 2-amino-3-bromo-5-chloropyridine via a Sandmeyer-type iodination reaction.[3][4] A mixture of the aminopyridine, an iodide source (e.g., elemental iodine, cuprous iodide), and a nitrite source (e.g., tert-butyl nitrite) in a solvent like acetonitrile yields the desired product.[3][4]

  • Reactivity Analysis: The C-I bond at the C-2 position remains the most reactive site.[5] However, its proximity to the pyridine nitrogen can influence catalyst coordination. For some catalyst systems, this can lead to faster reaction rates, while in others, the nitrogen may act as a mild catalyst poison, requiring specific ligand selection. The subsequent functionalization at C-3 (bromo) and C-5 (chloro) follows the expected reactivity pattern. The primary strategic advantage is placing the first-introduced substituent at the C-2 position, which can be desirable for certain ligand or pharmacophore designs.

Alternative 2: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine

The introduction of a fluorine atom adds a new dimension. Fluorine is generally inert to palladium-catalyzed cross-coupling conditions, but it powerfully modifies the electronic properties of the pyridine ring through its strong electron-withdrawing inductive effect.

  • Synthesis: This unique building block can be prepared through halogen dance reactions on appropriately substituted pyridines.[6][7]

  • Reactivity Analysis: The reactivity hierarchy for cross-coupling remains C-I (at C-3) > C-Br (at C-5) > C-Cl (at C-2).[6][7] The key difference is the presence of the C-4 fluorine. This fluorine atom can serve several purposes:

    • Electronic Modulation: It can be a permanent feature of the final molecule, influencing pKa, lipophilicity, and metabolic stability.

    • SNAr Handle: While unreactive to Pd coupling, the fluorine atom, activated by other ring substituents, can be a site for nucleophilic aromatic substitution (SNAr), adding another layer of orthogonal reactivity.

    • Spectroscopic Probe: 19F NMR can be a powerful tool for monitoring reaction progress and characterizing intermediates.

Alternative 3: 2,5-Dibromo-3-(trifluoromethylsulfonyloxy)pyridine

This alternative replaces one of the halogens with a triflate (OTf) group, a common pseudohalide in cross-coupling chemistry. The reactivity of a C-OTf bond is often comparable to that of a C-Br bond, opening up different strategic possibilities.

  • Synthesis: Triflate groups are typically installed by reacting the corresponding hydroxypyridine with triflic anhydride or a similar triflating agent in the presence of a non-nucleophilic base.

  • Reactivity Analysis: The relative reactivity of the two C-Br bonds versus the C-OTf bond can be highly dependent on the specific catalyst and ligand system employed. In many systems, the reactivity order is C-Br ≈ C-OTf.[8] This near-equal reactivity can be exploited for statistical couplings or, with careful optimization of conditions (temperature, ligand, base), selective functionalization can often be achieved. This class of reagent is particularly useful when the required hydroxypyridine precursor is more readily available than its halogenated counterpart.

Performance Comparison

The following table summarizes the typical performance of the benchmark and its alternatives in a standard Suzuki-Miyaura coupling at the most reactive site.

Building BlockMost Reactive SiteTypical Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Key Advantage
This compound C-5 (Iodo)Pd(PPh₃)₄ / K₂CO₃[2]904-1285-95Well-established, predictable reactivity.
3-Bromo-5-chloro-2-iodopyridine C-2 (Iodo)Pd(PPh₃)₄ / K₂CO₃80-904-1080-95Places first substituent at C-2 position.
5-Bromo-2-chloro-4-fluoro-3-iodopyridine C-3 (Iodo)PdCl₂(dppf) / Cs₂CO₃806-1680-90Introduces electronic modulation and potential SNAr site.
2,5-Dibromo-3-pyridyl Triflate C-Br / C-OTfPd(OAc)₂ / SPhos / K₃PO₄10012-2475-90*Offers alternative reactivity profile; useful when hydroxyl precursor is available.

*Yields can vary significantly based on which site reacts or if a mixture is formed. Selective conditions are required.

Chapter 3: Experimental Protocols in Focus

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following procedures are presented as self-validating systems for researchers to implement.

Protocol 1: Selective Suzuki-Miyaura Coupling on 3-Bromo-5-chloro-2-iodopyridine

This protocol details the selective functionalization at the C-2 position.

  • Objective: To couple phenylboronic acid at the C-2 iodo position, leaving the bromo and chloro groups untouched.

  • Materials:

    • 3-Bromo-5-chloro-2-iodopyridine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

    • 1,4-Dioxane and Water (4:1 ratio), degassed

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To a Schlenk tube, add 3-Bromo-5-chloro-2-iodopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-chloro-2-phenylpyridine.

Protocol 2: Selective Sonogashira Coupling on 5-Bromo-2-chloro-4-fluoro-3-iodopyridine

This protocol describes the selective formation of a C-C triple bond at the C-3 position. The Sonogashira reaction is a powerful tool for introducing alkynyl moieties.[9]

  • Objective: To couple trimethylsilylacetylene at the C-3 iodo position.

  • Materials:

    • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine (1.0 eq)

    • (Trimethylsilyl)acetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Copper(I) iodide [CuI] (0.05 eq)

    • Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous and degassed

    • Schlenk flask

  • Procedure:

    • To a dry Schlenk flask under argon, add 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous, degassed THF followed by anhydrous, degassed triethylamine.

    • Add (trimethylsilyl)acetylene dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.[10]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in diethyl ether and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography to obtain 5-bromo-2-chloro-4-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Chapter 4: Strategic Considerations for Synthesis Design

The choice of building block is not merely a matter of reactivity; it is a strategic decision that impacts the entire synthetic route. The causality behind this choice should be carefully considered.

G A Start: Define Target Pyridine Substitution Pattern B Is C-2 substitution required first? A->B C Use 3-Bromo-5-chloro-2-iodopyridine B->C Yes D Is C-5 substitution required first? B->D No F Are electronic modifications (e.g., F) or SNAr required? C->F E Use this compound D->E Yes D->F No E->F G Consider fluoro-substituted analogs (e.g., 5-Br-2-Cl-4-F-3-I-Pyridine) F->G Yes H Is the hydroxypyridine precursor more accessible? F->H No G->H I Consider triflate-based alternatives H->I Yes J Proceed with Synthesis Plan H->J No I->J

Caption: Decision workflow for selecting a polyfunctional pyridine building block.

  • Target-Oriented Selection: The final substitution pattern of your target molecule is the primary driver. If a bulky group must be installed at C-2, it is often advantageous to use an alternative like 3-bromo-5-chloro-2-iodopyridine to perform this coupling first, before other positions become sterically encumbered.

  • Electronic Tuning: If the goal is to modulate the electronics of the pyridine ring for biological or material applications, incorporating a fluorine atom via an alternative like 5-bromo-2-chloro-4-fluoro-3-iodopyridine is a superior strategy.

  • Precursor Availability: Synthetic logistics are a critical, real-world consideration. If a particular hydroxypyridine is commercially available at a low cost, converting it to a triflate can be more economical and efficient than a multi-step de novo synthesis of a specific polyhalogenated pyridine.

Conclusion

This compound is a powerful and reliable tool for the construction of trisubstituted pyridines, and its well-documented, tiered reactivity provides a solid foundation for sequential synthesis. However, limiting one's synthetic toolbox to a single building block is unnecessarily restrictive.

By understanding the nuanced reactivity of isomeric and alternatively functionalized pyridines—such as 3-bromo-5-chloro-2-iodopyridine, fluorinated analogs, and triflate-bearing reagents—researchers can unlock new synthetic pathways. These alternatives provide crucial flexibility in controlling the order of substitution, managing steric interactions, fine-tuning electronic properties, and adapting to precursor availability. The thoughtful selection of the right starting material, guided by the principles and data outlined in this guide, is a critical step in the efficient and elegant synthesis of complex molecular targets.

References

Literature review of 3-Bromo-2-chloro-5-iodopyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 3-Bromo-2-chloro-5-iodopyridine

For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. Polysubstituted heterocyclic scaffolds, particularly pyridines, are foundational to a vast array of pharmaceuticals and functional materials. Among the myriad of available building blocks, this compound stands out as a uniquely versatile intermediate, offering three distinct and orthogonally reactive halogen handles for sequential, site-selective functionalization.

This guide provides an in-depth analysis of the predicted reactivity of this compound in key palladium-catalyzed cross-coupling reactions. By synthesizing established principles of chemical reactivity with data from analogous systems, we offer a predictive framework for its application in complex synthesis, complete with comparative data and robust experimental protocols.

Part 1: The Principle of Regioselective Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen (C-X) bonds. This reactivity is governed by two primary factors: the C-X bond dissociation energy and the electronic landscape of the pyridine ring.

  • Carbon-Halogen Bond Strength : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required for this step is inversely proportional to the bond strength. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1][2] Consequently, the reactivity towards oxidative addition follows the inverse trend: I > Br > Cl .[3][4] This intrinsic property is the primary determinant of regioselectivity, allowing for the selective activation of the C-I bond under mild conditions, followed by the C-Br bond, and finally the more inert C-Cl bond.[5]

  • Positional Electronics : The electron-withdrawing nature of the pyridine nitrogen atom influences the reactivity of the ring positions. The C2 and C6 positions are the most electron-deficient and, therefore, the most activated towards nucleophilic attack and, in many cases, oxidative addition.[1][3] In this compound, the C2-Cl bond is electronically activated. However, the significantly weaker C-I bond at the C5 position and the C-Br bond at the C3 position typically override this electronic effect in palladium-catalyzed cross-couplings.[1]

This predictable hierarchy allows for a programmed, sequential approach to molecular construction, where each halogen can be replaced in a controlled manner.

cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_reason Governing Principle: Bond Dissociation Energy C-I (C5) Most Reactive (C-I at C5) C-Br (C3) Intermediate Reactivity (C-Br at C3) C-I (C5)->C-Br (C3) Milder Conditions C-Cl (C2) Least Reactive (C-Cl at C2) C-Br (C3)->C-Cl (C2) Harsher Conditions Energy C-I < C-Br < C-Cl

Caption: Reactivity hierarchy of C-X bonds in this compound.

Part 2: Comparative Performance in Cross-Coupling Reactions

The differential reactivity of the C-I, C-Br, and C-Cl bonds enables the selective and sequential introduction of various functionalities. The choice of catalyst, ligand, base, and temperature is critical to achieving high yields and controlling regioselectivity.

Data Presentation: Predicted Selectivity in Key Reactions

The following table outlines the predicted outcomes and representative conditions for the sequential functionalization of this compound. These predictions are based on established reactivity trends for halopyridines.[3][5]

Reaction Type Target Position Coupling Partner Typical Catalyst / Ligand Typical Base Predicted Outcome
Suzuki-Miyaura C5 (Iodine)Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃, Na₂CO₃Selective formation of 2-chloro-3-bromo-5-arylpyridine under mild conditions.[1][5]
Suzuki-Miyaura C3 (Bromine)Arylboronic AcidPd(dppf)Cl₂ or Pd₂(dba)₃ / XPhosK₃PO₄, Cs₂CO₃Coupling at C3 after C5 functionalization, requiring slightly more robust conditions.[2][6]
Suzuki-Miyaura C2 (Chlorine)Arylboronic AcidPd₂(dba)₃ / SPhos or RuPhosK₃PO₄, LiHMDSCoupling at C2 requires highly active catalyst systems and higher temperatures.[7][8]
Sonogashira C5 (Iodine)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPAHighly selective formation of 2-chloro-3-bromo-5-alkynylpyridine.[5][9]
Sonogashira C3 (Bromine)Terminal AlkynePd(PPh₃)₄ / CuIEt₃NCoupling at C3 after C5 functionalization.[1]
Buchwald-Hartwig C5 (Iodine)Primary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, LiHMDSSelective C-N bond formation at the C5 position.[10][11]
Buchwald-Hartwig C3 (Bromine)Primary/Secondary AminePd₂(dba)₃ / BrettPhosLiHMDSC-N coupling at C3, often requiring specific ligand choice for high yields.[7][10]

Part 3: A Programmed Synthetic Workflow

The true power of this compound lies in its potential for programmed, multi-step syntheses. A hypothetical workflow is presented below, demonstrating how three different coupling partners can be sequentially installed to create a highly decorated pyridine scaffold.

start This compound step1 Step 1: Sonogashira Coupling (Selective at C5-I) start->step1 prod1 3-Bromo-2-chloro-5-alkynylpyridine step1->prod1 step2 Step 2: Suzuki Coupling (Selective at C3-Br) prod1->step2 prod2 2-Chloro-5-alkynyl-3-arylpyridine step2->prod2 step3 Step 3: Buchwald-Hartwig Amination (At C2-Cl) prod2->step3 prod3 2-Amino-5-alkynyl-3-arylpyridine (Final Product) step3->prod3

Caption: Hypothetical workflow for sequential functionalization.

Part 4: Experimental Protocols

The following protocols are generalized methodologies adapted from the literature for similar substrates.[1][5][10] They serve as a robust starting point and must be optimized for specific coupling partners and scales.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

Objective: To synthesize a 2-chloro-3-bromo-5-arylpyridine.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[1]

  • Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1 ratio).[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position

Objective: To synthesize a 2-chloro-3-bromo-5-alkynylpyridine.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and Copper(I) iodide (CuI, 0.06 equiv).[5]

  • Add a suitable solvent such as anhydrous toluene or THF, followed by a degassed amine base like triethylamine (Et₃N, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C3-Bromo Position (on a C5-functionalized substrate)

Objective: To synthesize a 3-amino-2-chloro-5-substituted-pyridine.

Methodology:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos or XPhos, 4 mol%).[10]

  • Add the 3-bromo-2-chloro-5-substituted-pyridine substrate (1.0 equiv) and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) or Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv).[7][10]

  • Add the primary or secondary amine coupling partner (1.2 equiv).

  • Add an anhydrous solvent, such as toluene or THF, via syringe.

  • Seal the tube and heat the reaction mixture to 65-100 °C with stirring for 12-24 hours.

  • Monitor the reaction for completion by LC-MS.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry, concentrate, and purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound represents a highly valuable, albeit underutilized, building block for synthetic chemistry. Its true potential is realized not through single transformations but through the programmed and sequential functionalization of its three distinct halogenated sites. By leveraging the well-established principles of palladium-catalyzed cross-coupling, chemists can unlock access to a vast chemical space of complex, tri-substituted pyridine derivatives. This guide provides the foundational principles, comparative data, and actionable protocols to empower researchers in medicinal chemistry and materials science to harness the full synthetic power of this versatile intermediate.

References

An Economic and Process-Based Comparison of Synthetic Routes to 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-chloro-5-iodopyridine is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors for therapeutic applications.[1] The precise arrangement of three different halogen atoms on the pyridine ring offers multiple, distinct points for subsequent chemical modification, making it a valuable building block in medicinal chemistry. However, the economic viability of synthesizing such a complex molecule is paramount for its practical application in drug development and large-scale manufacturing. Conventional methods for producing poly-halogenated pyridines have often been hampered by harsh reaction conditions, low yields, and complex purification procedures, which collectively inflate production costs.[1][2]

This guide provides an in-depth economic and practical comparison of the primary synthetic methodologies for this compound. We will dissect a modern, one-step synthesis and contrast it with older, multi-step approaches, providing detailed protocols and supporting data to guide researchers and process chemists in making informed decisions for both lab-scale and industrial production.

Route A: One-Step Diazotization-Iodination Synthesis

This modern approach represents a significant process improvement, converting a readily available starting material into the target product in a single, efficient step. The reaction proceeds via a Sandmeyer-type mechanism, where an amino group is converted into a diazonium salt, which is subsequently displaced by an iodine atom.

Causality Behind Experimental Choices: The choice of 2-amino-3-bromo-5-chloropyridine as the starting material is strategic; it is an inexpensive and commercially accessible precursor.[1] The use of tert-butyl nitrite as the diazotizing agent under non-aqueous conditions is crucial, as it avoids the formation of unwanted phenolic byproducts that can occur in aqueous acidic media. Cuprous iodide (CuI) acts as a catalyst and the source of the iodide nucleophile, facilitating a clean and high-yielding conversion. The reaction temperature is carefully controlled, starting at a low temperature to manage the exothermic formation of the diazonium intermediate and then gently heating to drive the reaction to completion.[3] The purification, which involves a simple slurry in methanol, effectively removes residual impurities without resorting to costly and time-consuming column chromatography, a key advantage for scalability.[1]

Experimental Protocol for Route A
  • Reaction Setup: To a 500 mL three-necked flask under a nitrogen atmosphere, sequentially add acetonitrile (100 mL), elemental iodine (48.9 g, 192.8 mmol), cuprous iodide (23.9 g, 125.3 mmol), and tert-butyl nitrite (14.9 g, 144.6 mmol).[1]

  • Addition of Starting Material: Cool the mixture in an ice bath. Slowly add 2-amino-3-bromo-5-chloropyridine (20.0 g, 96.4 mmol) to the cooled, stirred suspension.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain stirring for 2 hours.

  • Workup and Extraction: Upon completion, add water (45 mL) to the reaction mixture. Collect the resulting solid by suction filtration. Wash the filter cake with ethyl acetate (45 mL). Combine the filtrates and extract the aqueous phase twice with ethyl acetate (200 mL each time).[4]

  • Purification: Combine all organic phases and wash twice with a saturated aqueous solution of sodium thiosulfate (110 mL each time) to remove excess iodine. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Isolation: Remove the solvent by concentration under reduced pressure. Slurry the resulting residue with a small amount of methanol, filter the solid, and dry to yield this compound as a white solid (21.9 g, 71.2% yield).[1]

Workflow Visualization for Route A

Route_A_Workflow cluster_setup Reaction Setup A 2-amino-3-bromo- 5-chloropyridine C One-Pot Reaction (0°C → 60°C, 2h) A->C B Reagents: t-BuONO, CuI, I₂, MeCN B->C D Aqueous Quench & Filtration C->D E Extraction (Ethyl Acetate) D->E F Na₂S₂O₃ Wash E->F G Purification (Methanol Slurry) F->G H Final Product (Yield: ~71%) G->H

Caption: Workflow for the one-step synthesis of this compound.

Route B: Prior Art Two-Step Halogenation

Prior to the development of the one-step method, the synthesis of this compound involved a more arduous two-step process.[1] This route, cited as the existing technology in patent literature, suffered from harsh conditions, additional steps, and a significantly lower overall yield.

Process Description and Disadvantages: This methodology reportedly starts with the same precursor, 2-amino-3-bromo-5-chloropyridine, but requires a two-step sequence of bromination and iodination reactions.[1] A key drawback of this process is the necessity for cryogenic temperatures, with reactions being conducted at -75°C.[1] Such low temperatures are energy-intensive and require specialized equipment, making the process difficult and expensive to scale for industrial production.

Furthermore, this route generates more byproducts, necessitating purification by column chromatography after each step.[1] Chromatographic purification is a major bottleneck in process chemistry; it consumes large volumes of solvent, is labor-intensive, and results in a lower throughput. The cumulative effect of these inefficiencies is a low overall yield, reported to be only 53.7%.[1]

Conceptual Workflow for Route B

Route_B_Workflow A Starting Material B Step 1: Halogenation (Temp: -75°C) A->B C Purification 1 (Column Chromatography) B->C D Intermediate C->D E Step 2: Halogenation (Temp: -75°C) D->E F Purification 2 (Column Chromatography) E->F G Final Product (Overall Yield: ~54%) F->G

Caption: Conceptual workflow for the inefficient two-step synthesis route.

Economic and Process Comparison

The economic and practical advantages of Route A become clear when the key process parameters are compared directly.

MetricRoute A: One-Step DiazotizationRoute B: Two-Step HalogenationEconomic & Practical Implication
Number of Synthetic Steps 12Fewer steps reduce labor, time, and material transfer losses.
Overall Yield ~71.2% [1]~53.7%[1]Higher yield directly translates to lower cost per kilogram of product.
Reaction Temperature 0°C to 60°C[3]-75°C [1]Mild conditions drastically reduce energy costs and eliminate the need for specialized cryogenic equipment.
Purification Method Non-chromatographic (Slurry)[1]Column Chromatography [1]Avoids high solvent consumption, reduces waste, and is significantly faster and more scalable.
Process Complexity Simple one-pot procedureComplex multi-step, multi-purificationSimpler processes are more robust, easier to automate, and have lower operational costs.
Scalability High (amenable to industrial scale)Low (cryogenics and chromatography are difficult to scale)Route A is suitable for large-scale manufacturing.
Environmental Impact Moderate (solvent use)High (cryogenic energy + large solvent waste from chromatography)Route A is a greener alternative due to higher efficiency and less waste generation per unit of product.

Conclusion and Recommendation

Based on a comprehensive analysis of yield, process conditions, complexity, and scalability, the One-Step Diazotization-Iodination (Route A) is unequivocally the superior method for synthesizing this compound. Its high-yield, one-pot nature, combined with mild reaction conditions and a chromatography-free workup, establishes it as an economically viable and environmentally friendlier process.[1]

For researchers and drug development professionals, Route A offers a reliable and efficient pathway to obtain this key intermediate. For process chemists focused on industrial-scale production, the advantages are even more pronounced, leading to significant reductions in manufacturing costs, cycle time, and environmental footprint compared to the outdated two-step methodology. Adopting this modern synthesis is a strategic decision that enhances both the economic and practical feasibility of developing pharmaceuticals derived from this versatile building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of complex reagents like 3-Bromo-2-chloro-5-iodopyridine—a polyhalogenated pyridine derivative—demand more than just adherence to basic protocols; they require a deep understanding of the compound's chemical nature and the regulatory framework governing its waste stream. This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is a halogenated heterocyclic organic compound. Its structure, featuring bromine, chlorine, and iodine atoms on a pyridine ring, defines its reactivity and toxicological profile. Improper disposal can lead to the formation of persistent environmental pollutants and poses significant health risks.

The primary hazards associated with this class of compounds include:

  • Toxicity: Halogenated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: They are often classified as skin and eye irritants.[1][3]

  • Environmental Persistence: Carbon-halogen bonds are strong, making these compounds resistant to natural degradation. Incineration at specific high temperatures is required for their complete destruction.

Therefore, the cornerstone of proper disposal is strict segregation . Co-mingling halogenated waste with non-halogenated organic solvents is a costly and dangerous mistake. The presence of halogens necessitates a specific, high-temperature incineration process to prevent the formation of toxic dioxins and furans. Mixing them with other waste streams complicates disposal, increases costs significantly, and violates regulatory standards.[4][5]

Chemical and Physical Profile

A clear understanding of the compound's properties is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₅H₂BrClIN[6][7]
Molecular Weight 318.34 g/mol [6][8]
Appearance Typically a solid
Density ~2.4 g/cm³[6]
Boiling Point 304.7 °C at 760 mmHg[6]
Flash Point 138.1 °C[6]
Primary Hazard Class Halogenated Organic Compound[9][10][11]

The Disposal Workflow: A Logical Framework

The decision-making process for disposing of this compound and associated materials can be visualized as a clear, sequential workflow. This ensures that every step, from initial waste generation to final pickup, is handled in a compliant and safe manner.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Accumulation & Disposal start Waste Generation (e.g., excess reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream ppe->classify segregate Segregate as 'Halogenated Organic Waste' classify->segregate Contains Br, Cl, or I? YES container Select Approved Waste Container (HDPE or glass, vented cap) segregate->container labeling Label Container Correctly ('Hazardous Waste', full chemical name, date) container->labeling saa Store in Satellite Accumulation Area (SAA) (Secure, secondary containment) labeling->saa disposal_request Request Pickup from EHS/EH&S saa->disposal_request

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol details the necessary actions for safely managing waste this compound from the point of generation to its final handoff to environmental health and safety professionals.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.[12]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[12]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Part B: Waste Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Select the Correct Container: Use a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department.[10][13] These are typically made of high-density polyethylene (HDPE) or glass and feature a screw cap. The container must be clean, in good condition, and compatible with the waste.

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste.[14]

  • Complete the Label: Clearly write the full chemical name, "this compound," and any other components in the waste stream. Do not use abbreviations or chemical formulas.[13] Note the estimated quantity or concentration.

Part C: Transferring the Waste
  • Work in a Ventilated Area: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[15][16]

  • Solid Waste: Carefully transfer the solid this compound into the designated halogenated waste container using a clean spatula or scoop.

  • Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, or disposable labware, must also be placed in the same halogenated waste container.

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, acids, bases, or heavy metals.[4][14] Such mixing can create a complex and expensive disposal challenge and may lead to dangerous chemical reactions.

  • Secure the Container: Once the waste is added, securely close the container cap. The container should remain closed at all times except when actively adding waste.[4][13]

Part D: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed waste container in your laboratory's designated SAA. This area should be secure, clearly marked, and ideally provide secondary containment to mitigate any potential leaks.[14]

  • Request Pickup: When the container is nearly full (around 75-80%), or if you no longer need it, arrange for its collection by your institution's EHS department according to their specific procedures.[14] Do not let hazardous waste accumulate for extended periods.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area and restrict access.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[16]

  • Cleanup:

    • Wear appropriate PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[15][16]

    • Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container.

    • Decontaminate the spill area with an appropriate solvent and wipe clean. Place all cleanup materials into the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

By adhering to this structured and scientifically-grounded disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility that define our profession.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 3-Bromo-2-chloro-5-iodopyridine, a multi-halogenated pyridine derivative, presents a specific hazard profile that necessitates a rigorous and well-understood Personal Protective Equipment (PPE) protocol. This guide provides an in-depth, field-proven framework for its safe handling, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a comprehensive hazard assessment can be reliably constructed by examining structurally analogous compounds. Pyridine derivatives containing bromo, chloro, and iodo substituents consistently exhibit a clear pattern of hazards. This analysis forms the logical basis for our PPE recommendations.

Based on data from similar chemical structures, the anticipated hazards are summarized below.[1][2][3][4][5][6]

Hazard ClassificationGHS Hazard CodePotential EffectSource Analogs
Skin IrritationH315Causes skin irritation upon contact.[1][2][3][4][5][6]
Serious Eye Irritation/DamageH319 / H318Causes serious, potentially damaging eye irritation.[1][2][3][4][5][6]
Respiratory IrritationH335May cause respiratory tract irritation if inhaled.[1][2][3][4][5][6]
Acute Oral ToxicityH301 / H302Toxic or harmful if swallowed.[5][6]

This profile indicates that the primary routes of exposure are dermal contact, eye contact, and inhalation of the solid as dust or powder.[1][7] Our PPE strategy is therefore designed to create a comprehensive barrier against these specific routes.

The Core PPE Ensemble: Your First Line of Defense

Adherence to the following PPE standards is non-negotiable when handling this compound in any quantity.

Hand Protection: Preventing Dermal Absorption

Due to its classification as a skin irritant, direct contact must be avoided.[1][2][7]

  • Primary Gloving : At a minimum, wear double-layered chemical-resistant gloves.[7] A common and effective combination is two pairs of nitrile gloves.

  • Rationale : Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove.

  • Glove Integrity : Change gloves frequently, with a recommended maximum of 60 minutes per pair, or immediately if you know or suspect contact with the chemical has occurred.[8] Never wear compromised gloves.

Body Protection: Shielding Against Contamination
  • Laboratory Coat : A clean, fully-buttoned lab coat is mandatory to prevent the chemical, particularly in its solid powder form, from contaminating personal clothing and skin.[7][9]

  • For Larger Quantities (>10g) or Splash Risk : When handling larger amounts or creating solutions where splashing is possible, consider upgrading to a chemical-resistant gown or apron over the lab coat for enhanced protection.

Eye and Face Protection: A Critical Barrier

Given the severe eye irritation potential, robust eye protection is essential.[1][2][3]

  • Standard Operations : For all routine handling (e.g., weighing, transfers in a fume hood), wear chemical splash goggles that conform to ANSI Z87.1 standards.[10] Standard safety glasses with side shields do not offer adequate protection from splashes or airborne powder.[8][11]

  • High-Risk Operations : When there is a significant risk of splashing (e.g., during vigorous mixing or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[4] The face shield protects the entire face from direct contact.

Respiratory Protection: Mitigating Inhalation Risk

As a solid, this compound can become airborne as a fine dust, posing a respiratory irritation hazard.[1][3][4]

  • Engineering Controls First : All handling of the solid compound must be performed within a properly functioning certified laboratory chemical fume hood to minimize airborne particles.[12][13][14]

  • Required Respirator : When weighing or transferring the solid, a NIOSH-approved N95 dust mask or a higher-level respirator is required to prevent inhalation.[3][4][7] A standard surgical mask offers little to no protection from chemical dusts and must not be used.[8][11]

Operational Plan: From Preparation to Disposal

Properly using PPE involves more than just wearing it; it requires a strict protocol for donning, doffing, and disposal to prevent cross-contamination.

Step-by-Step PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to ensure that contaminants are not transferred to your skin or clothing.

Diagram: PPE Donning Workflow

G cluster_donning PPE Donning Sequence start Start: Clean Hands step1 1. Lab Coat / Gown start->step1 step2 2. N95 Respirator / Mask (Perform Seal Check) step1->step2 step3 3. Goggles / Face Shield step2->step3 step4 4. Inner Gloves step3->step4 step5 5. Outer Gloves (Cuff over Lab Coat Sleeve) step4->step5 end_don Enter Work Area step5->end_don

Caption: Correct sequence for putting on PPE before handling chemicals.

Diagram: PPE Doffing Workflow

G cluster_doffing PPE Doffing Sequence (Contaminated Area) start_doff Start: In Work Area d_step1 1. Remove Outer Gloves (Peel away from body) start_doff->d_step1 d_step2 2. Remove Lab Coat / Gown (Turn inside out) d_step1->d_step2 exit_area Exit Work Area d_step2->exit_area d_step3 3. Wash Hands exit_area->d_step3 d_step4 4. Remove Goggles / Face Shield (Handle by straps) d_step3->d_step4 d_step5 5. Remove Inner Gloves (Peel away from body) d_step4->d_step5 d_step6 6. Wash Hands Thoroughly d_step5->d_step6

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-5-iodopyridine
Reactant of Route 2
3-Bromo-2-chloro-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.